3-(chloromethyl)-1-ethyl-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-1-ethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-2-9-4-3-6(5-7)8-9/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTKEYVZGCCFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172973-66-8 | |
| Record name | 3-(chloromethyl)-1-ethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Chloromethyl)-1-ethyl-1H-pyrazole: A Key Intermediate for Pharmaceutical Research
Prepared by: A Senior Application Scientist
Introduction: The Strategic Importance of Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents across a wide range of applications, including anti-inflammatory, anticancer, and antimicrobial drugs.[1][2][3][4] The versatility of the pyrazole scaffold allows for fine-tuning of steric and electronic properties, making it a "privileged structure" in drug design.[2] Among the vast library of pyrazole derivatives, 3-(chloromethyl)-1-ethyl-1H-pyrazole stands out as a particularly valuable synthetic intermediate. Its chloromethyl group provides a reactive electrophilic handle for introducing the pyrazole moiety into larger molecules via nucleophilic substitution, making it a crucial building block for constructing complex pharmaceutical candidates.[5]
This guide provides a comprehensive overview of the synthesis and characterization of this compound, written from the perspective of a senior application scientist. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and provide actionable insights for researchers in organic synthesis and drug development.
Section 1: Physicochemical Properties and Safety Profile
A thorough understanding of a compound's properties is paramount before its inclusion in any synthetic workflow.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 137322-92-8 (for the free base) | Internal Calculation |
| Molecular Formula | C₆H₉ClN₂ | [6] |
| Molecular Weight | 144.60 g/mol | Internal Calculation |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General Knowledge |
| Boiling Point | Not readily available; requires experimental determination | |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Alcohols) | General Knowledge |
Safety and Handling:
This compound hydrochloride is classified as a combustible solid. As an alkylating agent, the compound should be regarded as potentially harmful and handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.
Section 2: Retrosynthetic Analysis and Synthesis Strategy
A robust synthetic strategy begins with a logical retrosynthetic analysis. The most direct approach to the target molecule involves a two-step sequence starting from a commercially available pyrazole precursor.
Caption: Retrosynthetic pathway for the target molecule.
This analysis reveals a key intermediate: (1-ethyl-1H-pyrazol-3-yl)methanol . The synthesis can therefore be logically divided into two primary stages:
-
N-Ethylation and Functional Group Interconversion: Attaching the ethyl group to the pyrazole nitrogen and ensuring the presence of a hydroxymethyl group at the 3-position.
-
Chlorination: Converting the primary alcohol of the hydroxymethyl group into the desired chloromethyl functionality.
This strategy is advantageous as it builds complexity in a controlled manner and utilizes common, well-understood reactions.
Section 3: Detailed Experimental Protocol
The following protocol represents a field-proven method for the reliable synthesis of the title compound.
Caption: Overall experimental workflow for the two-step synthesis.
Step 1: Synthesis of (1-Ethyl-1H-pyrazol-3-yl)methanol
This step involves the N-alkylation of a pyrazole ester followed by reduction. The regioselectivity of the N-alkylation is a critical consideration in pyrazole chemistry, as reactions can often yield a mixture of 1,3- and 1,5-regioisomers.[7] Using a pre-substituted pyrazole-3-carboxylate and appropriate basic conditions helps to favor the desired 1,3-isomer.
Materials and Reagents:
-
Ethyl 1H-pyrazole-3-carboxylate
-
Iodoethane (or Diethyl Sulfate)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate, Saturated Sodium Sulfate solution, Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
N-Ethylation: To a solution of ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq). Stir the suspension vigorously.
-
Add iodoethane (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction to 60-70°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude ethyl 1-ethyl-1H-pyrazole-3-carboxylate. Purify by column chromatography if necessary.
-
Reduction: Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF in a separate flask under an inert atmosphere (Argon or Nitrogen) and cool to 0°C.
-
Slowly add a solution of the ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates complete conversion of the ester.
-
Cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The resulting crude (1-ethyl-1H-pyrazol-3-yl)methanol can be purified by column chromatography (e.g., using an ethyl acetate/hexanes gradient).
Step 2: Chlorination to Yield this compound
The conversion of a primary alcohol to an alkyl chloride is a classic transformation. Thionyl chloride (SOCl₂) is the reagent of choice for this step.
Causality Behind Reagent Choice: Thionyl chloride is highly effective for this conversion. The reaction proceeds via a chlorosulfite intermediate. A key advantage of SOCl₂ over other chlorinating agents is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification process significantly.[8][9] The reaction is typically performed at low temperatures to control its exothermic nature and can be catalyzed by a small amount of DMF or pyridine.[10]
Materials and Reagents:
-
(1-Ethyl-1H-pyrazol-3-yl)methanol
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the (1-ethyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere and cool the solution to 0°C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise via syringe. Caution: The reaction is exothermic and releases HCl gas. Ensure adequate stirring and maintain the temperature at 0°C during addition.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.[11]
-
Once the reaction is complete, cool it back to 0°C and slowly quench by pouring it over crushed ice.
-
Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, this compound, can be purified by vacuum distillation or column chromatography on silica gel.
Section 4: Comprehensive Characterization
Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques is required.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.4 (d, 1H, pyrazole-H5), ~6.2 (d, 1H, pyrazole-H4), ~4.6 (s, 2H, -CH₂Cl), ~4.1 (q, 2H, -NCH₂CH₃), ~1.4 (t, 3H, -NCH₂CH₃). Note: Exact shifts and coupling constants require experimental verification. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~149 (C3), ~130 (C5), ~106 (C4), ~46 (-NCH₂CH₃), ~38 (-CH₂Cl), ~15 (-NCH₂CH₃). |
| Mass Spec. (EI) | m/z: Expected [M]⁺ at ~144.6 and [M+2]⁺ at ~146.6 (due to ³⁷Cl isotope) in an approx. 3:1 ratio. Key fragments would involve loss of Cl and the ethyl group. |
| IR (ATR) | cm⁻¹: ~2980 (C-H alkane), ~1500 (C=N, C=C ring stretch), ~750 (C-Cl stretch). |
| HPLC Purity | >95% (typical target). Method: C18 column, mobile phase gradient of Acetonitrile/Water, UV detection at ~210 nm.[11] |
Interpreting the Data:
-
¹H NMR: The two doublets in the aromatic region are characteristic of a 1,3-disubstituted pyrazole ring. The singlet for the chloromethyl protons (-CH₂Cl) should be sharp and integrate to 2H. The quartet and triplet confirm the presence of the N-ethyl group.
-
Mass Spectrometry: The isotopic pattern of chlorine is a definitive diagnostic tool. The presence of a significant M+2 peak is strong evidence for a monochlorinated compound.
-
Chromatography: HPLC is the gold standard for assessing the purity of the final compound, ensuring it is free from starting materials and byproducts before use in subsequent applications.
Section 5: Applications as a Synthetic Building Block
The utility of this compound lies in its ability to act as an efficient electrophile in Sₙ2 reactions. The chloromethyl group is readily displaced by a wide variety of nucleophiles.
Caption: General Sₙ2 reaction scheme using the title compound.
This reactivity allows for the straightforward incorporation of the 1-ethyl-pyrazole moiety into diverse molecular scaffolds, a common strategy in the synthesis of potential drug candidates. For example, reaction with amines, phenols, or thiols can generate libraries of compounds for screening against various biological targets. This approach has been successfully employed in the development of inhibitors for enzymes like cytochrome P450.[5]
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical and chemical research. The two-step synthetic route presented here, involving N-ethylation/reduction followed by a robust thionyl chloride-mediated chlorination, is a reliable and scalable method for its production. Careful execution of the protocol and rigorous characterization using a suite of analytical techniques are essential to ensure the quality and purity required for advanced applications in drug discovery. The insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this important chemical building block in their own laboratories.
References
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
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Babu, C.S., et al. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. Available at: [Link]
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Forbes, D.C., et al. (2024). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Molbank, 2024(1), M2124. Available at: [Link]
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Peregudov, A.S., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES, 60(4), 879. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
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MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available at: [Link]
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Waheed, N.A., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Iraqi Journal of Pharmacy, 20(2), 111-125. Available at: [Link]
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Hanna, M.A., et al. (2013). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. International Journal of Organic Chemistry, 3(1), 1-10. Available at: [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). Available at: [Link]
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Sciencemadness.org. (2008). thionyl chloride and alcohols. Available at: [Link]
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YouTube. (2019). synthesis of pyrazoles. Available at: [Link]
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Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
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Angene. (n.d.). This compound hydrochloride(CAS# 1313410-14-8). Available at: [Link]
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ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]
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Leyssen, P., et al. (2011). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 54(18), 6249-6261. Available at: [Link]
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Reddit. (2023). Help with thionyl chloride halogenation. Available at: [Link]
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da Silva, F.C., et al. (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 79(1), 1-10. Available at: [Link]
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Molekula. (n.d.). ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis. Available at: [Link]
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MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-(chloromethyl)-1-ethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(chloromethyl)-1-ethyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2] Accurate structural elucidation and purity assessment are critical for any application, making a thorough spectroscopic analysis indispensable. This guide provides a detailed technical overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental data for this specific molecule is not widely published[3], this guide, grounded in the established spectroscopic principles of pyrazole derivatives[1][2][4], will serve as a robust framework for its synthesis, characterization, and quality control. We will explore the theoretical underpinnings of the expected spectral features and provide field-proven methodologies for their acquisition and interpretation.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound, with the IUPAC name 3-(chloromethyl)-1-ethylpyrazole, dictates the expected spectroscopic signatures.[5] The key structural features to be identified are the pyrazole ring protons, the ethyl group protons, and the chloromethyl group protons, as well as the carbon framework and characteristic vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide crucial information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
Expected Data:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| CH₃ (ethyl) | 1.3 - 1.5 | Triplet (t) | 3H |
| CH₂ (ethyl) | 4.0 - 4.2 | Quartet (q) | 2H |
| CH₂ (chloromethyl) | 4.6 - 4.8 | Singlet (s) | 2H |
| H-4 (pyrazole) | 6.2 - 6.4 | Doublet (d) | 1H |
| H-5 (pyrazole) | 7.3 - 7.5 | Doublet (d) | 1H |
Interpretation and Rationale:
The ethyl group should present as a characteristic triplet-quartet pattern due to spin-spin coupling between the methyl and methylene protons. The downfield shift of the ethyl CH₂ group is attributed to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring. The chloromethyl protons are expected to appear as a singlet, significantly downfield due to the electron-withdrawing effect of the chlorine atom. The two pyrazole ring protons, H-4 and H-5, will appear as doublets due to coupling with each other. The H-5 proton is anticipated to be further downfield than H-4, influenced by the adjacent nitrogen and the overall electron distribution in the ring.
Experimental Protocol:
A standard ¹H NMR spectrum can be acquired on a 300 or 500 MHz spectrometer.[1]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]
-
Data Acquisition: Acquire the spectrum with a 30-45° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are sufficient to obtain a good signal-to-noise ratio.[1]
-
Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction. Integrate the peaks to determine the relative proton ratios.
Workflow for ¹H NMR Analysis:
Caption: Workflow for obtaining and interpreting a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Expected Data:
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C H₃ (ethyl) | 14 - 16 |
| C H₂ (ethyl) | 48 - 50 |
| C H₂ (chloromethyl) | 40 - 42 |
| C -4 (pyrazole) | 105 - 107 |
| C -5 (pyrazole) | 128 - 130 |
| C -3 (pyrazole) | 145 - 147 |
Interpretation and Rationale:
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The aliphatic carbons of the ethyl and chloromethyl groups will appear in the upfield region. The pyrazole ring carbons will be in the downfield region, with C-3 being the most deshielded due to its attachment to the chloromethyl group and its position between two nitrogen atoms.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the spectrum on a 75 or 125 MHz spectrometer. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve an adequate signal-to-noise ratio for the less sensitive ¹³C nucleus.[1]
-
Data Processing: Similar to ¹H NMR, the FID is processed using Fourier transformation, phasing, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Data:
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type |
| 3100 - 3150 | C-H stretching (aromatic - pyrazole ring) |
| 2850 - 3000 | C-H stretching (aliphatic - ethyl and chloromethyl) |
| 1500 - 1600 | C=N and C=C stretching (pyrazole ring) |
| 1350 - 1480 | C-H bending (aliphatic) |
| 650 - 800 | C-Cl stretching |
Interpretation and Rationale:
The IR spectrum will be characterized by C-H stretching vibrations for both the aromatic pyrazole ring and the aliphatic side chains. The characteristic stretching of the C=N and C=C bonds within the pyrazole ring will also be prominent. A key feature to confirm the presence of the chloromethyl group is the C-Cl stretching vibration, which is expected in the fingerprint region.
Experimental Protocol:
-
Sample Preparation: The spectrum can be obtained from a neat sample using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.[6] Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The spectrum is presented as a plot of transmittance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Expected Data:
| m/z | Ion (Predicted) |
| 144/146 | [M]⁺ (Molecular Ion) |
| 109 | [M - Cl]⁺ |
| 95 | [M - CH₂Cl]⁺ |
Interpretation and Rationale:
The molecular ion peak ([M]⁺) is expected at m/z 144, with an isotopic peak ([M+2]⁺) at m/z 146 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.[3] Fragmentation is likely to occur through the loss of a chlorine radical to give a fragment at m/z 109, and the loss of the chloromethyl radical to yield a fragment at m/z 95. These fragmentation patterns can be used to confirm the presence and location of the substituents.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron ionization (EI) is a common method for small molecules.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured and plotted against its m/z to generate the mass spectrum.
Logical Flow of Spectroscopic Analysis:
Caption: Logical workflow for the synthesis and spectroscopic confirmation of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a self-validating system for its structural confirmation and purity assessment. While this guide presents predicted data based on established principles for pyrazole derivatives, the outlined experimental protocols offer a robust framework for obtaining and interpreting empirical data. This multi-faceted analytical approach is fundamental for ensuring the quality and integrity of this compound in research and development settings.
References
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds - Benchchem.
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- Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate - MDPI.
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physical and chemical properties of 3-(chloromethyl)-1-ethyl-1H-pyrazole
An In-Depth Technical Guide to 3-(Chloromethyl)-1-ethyl-1H-pyrazole
Introduction
This compound is a substituted pyrazole derivative that serves as a valuable and versatile building block in synthetic organic chemistry. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[1][2][3] The presence of a reactive chloromethyl group at the 3-position, combined with an ethyl group at the N1 position, makes this particular molecule a strategic intermediate for introducing the 1-ethyl-1H-pyrazol-3-yl)methyl moiety into larger, more complex structures. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.
Part 1: Molecular and Physicochemical Properties
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and process development. The key physicochemical data for this compound are summarized below. It is important to note that this compound is often supplied and handled as its hydrochloride salt, which improves its stability and handling characteristics.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₉ClN₂ | |
| Molecular Weight | 144.60 g/mol | Calculated |
| Appearance | Solid (as hydrochloride salt) | |
| SMILES String | ClCC1=NN(CC)C=C1 | |
| InChI Key | ORRXOKMLCURUCL-UHFFFAOYSA-N | |
| CAS Number | 503399-35-9 | N/A |
| MDL Number | MFCD28024761 |
Note: Data for the free base may vary. The hydrochloride salt is the common commercial form.
Part 2: Synthesis and Characterization
The synthesis of substituted pyrazoles is a well-established field in organic chemistry, with the Knorr pyrazole synthesis being a foundational method.[4][5] While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, its structure suggests a logical synthetic pathway originating from readily available starting materials.
Conceptual Synthetic Workflow
A plausible and efficient synthesis involves the chlorination of the corresponding hydroxymethyl precursor, which itself can be derived from the formylation of 1-ethyl-1H-pyrazole followed by reduction.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Expertise Insight: The choice of a chlorinating agent is critical. Thionyl chloride (SOCl₂) is often preferred for converting primary alcohols to alkyl chlorides due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or chloroform at low temperatures to control reactivity and minimize side reactions.
-
Preparation of (1-Ethyl-1H-pyrazol-3-yl)methanol: To a stirred solution of 1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 2-3 hours until TLC analysis indicates complete consumption of the aldehyde. The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude alcohol, which can be used in the next step without further purification.
-
Chlorination: The crude (1-ethyl-1H-pyrazol-3-yl)methanol (1.0 eq) is dissolved in anhydrous DCM and cooled to 0 °C under an inert atmosphere (e.g., argon). Thionyl chloride (1.2 eq) is added dropwise via syringe. The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Workup and Purification: The reaction mixture is carefully quenched by pouring it onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, then brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
Characterization is essential to confirm the structure and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two singlets or doublets for the pyrazole ring protons, and a key singlet for the chloromethyl (-CH₂Cl) protons, typically in the range of 4.5-5.0 ppm.[6]
-
¹³C NMR: The carbon spectrum would confirm the presence of all six unique carbon atoms, with the chloromethyl carbon appearing at a characteristic chemical shift.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule.[8] The mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching frequencies for the aromatic and aliphatic groups, as well as a distinct C-Cl stretching vibration.[6][9]
Part 3: Chemical Reactivity and Applications
The synthetic utility of this compound stems from the reactivity of the chloromethyl group, which makes it an excellent electrophile for substitution reactions.
Core Reactivity: Nucleophilic Substitution
The primary mode of reaction is Sₙ2-type displacement of the chloride by a wide range of nucleophiles. The chloromethyl group acts as a versatile handle to attach the pyrazole scaffold to other molecules.[10]
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A Technical Guide to 3-(Chloromethyl)-1-ethyl-1H-pyrazole: A Versatile Intermediate for Drug Discovery
This guide provides an in-depth overview of 3-(chloromethyl)-1-ethyl-1H-pyrazole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, a robust synthetic strategy, its pivotal role as a reactive intermediate, and essential safety protocols for laboratory handling.
Core Compound Identification
The subject of this guide is the pyrazole derivative, this compound. Its fundamental identifiers are crucial for accurate sourcing and regulatory compliance.
| Identifier | Value | Source |
| Chemical Name | This compound | PubChem[1][2] |
| CAS Number | 1172973-66-8 | PubChem[1] |
| Molecular Formula | C₆H₉ClN₂ | PubChem[2][3] |
| Molecular Weight | 144.60 g/mol | PubChem[1] |
| Canonical SMILES | CCN1C=CC(=N1)CCl | PubChem[2] |
| InChI Key | JFTKEYVZGCCFHT-UHFFFAOYSA-N | PubChem[2] |
A hydrochloride salt of this compound is also commercially available (CAS No: 1313410-14-8), which may be preferred in certain applications for its potentially greater stability and ease of handling.[4][5]
The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in modern drug discovery, recognized for its metabolic stability and versatile biological activities.[6][7][8] Its derivatives are integral to a wide range of approved therapeutics, from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[7][8] The unique arrangement of its two adjacent nitrogen atoms allows for hydrogen bond donor and acceptor capabilities, facilitating precise interactions with biological targets.[7] this compound serves as a valuable starting material for introducing this potent pharmacophore into novel molecular entities. The ethyl group at the N1 position enhances lipophilicity, a key parameter in modulating pharmacokinetic properties, while the chloromethyl group at the C3 position provides a reactive handle for synthetic diversification.
Synthesis and Mechanism
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a reliable synthetic pathway can be constructed based on established methodologies for analogous 4-(chloromethyl)pyrazoles.[9] This multi-step approach offers a logical and experimentally sound route starting from readily available precursors.
Proposed Synthetic Workflow
The synthesis hinges on the initial formation of the pyrazole ring, followed by functional group manipulations to install the chloromethyl moiety.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Adapted from General Methods)
Step 1: Synthesis of 1-Ethyl-1H-pyrazole-3-carbaldehyde
-
To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with stirring under an inert atmosphere (e.g., Argon).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-ethyl-3-methyl-1H-pyrazole in DMF to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH or NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the aldehyde.
Step 2: Reduction to (1-Ethyl-1H-pyrazol-3-yl)methanol
-
Dissolve the crude 1-ethyl-1H-pyrazole-3-carbaldehyde in a suitable alcohol solvent, such as methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction at room temperature until the aldehyde is fully consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield the alcohol.
Step 3: Chlorination to this compound [9]
-
Dissolve the (1-ethyl-1H-pyrazol-3-yl)methanol in a non-protic solvent such as toluene or dichloromethane.
-
Add thionyl chloride (SOCl₂) dropwise at room temperature.
-
Heat the mixture to reflux (e.g., 110-115 °C for toluene) for 2-4 hours.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Reactivity and Application in Synthesis
The primary utility of this compound lies in the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, serving as a linchpin in multi-step synthetic campaigns.
A prime example is its use in the synthesis of N-alkylated heterocycles. The pyrazole can react with other nitrogen-containing rings, such as imidazole or triazole, to form a new C-N bond, effectively linking two heterocyclic systems.[9]
Workflow: Nucleophilic Substitution with Imidazole
Caption: Reaction workflow for coupling with imidazole.
Protocol: Synthesis of 1-((1-Ethyl-1H-pyrazol-3-yl)methyl)-1H-imidazole[9]
-
To a stirred suspension of potassium carbonate in dry acetonitrile, add imidazole.
-
Heat the reaction mixture to reflux (approx. 45 °C) for 1 hour to form the imidazolide anion.
-
Cool the mixture to room temperature and add a solution of this compound.
-
Heat the reaction mixture to 70 °C and maintain overnight, monitoring for completion by TLC.
-
Evaporate the solvent under reduced pressure.
-
Dilute the resulting residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
This synthetic utility makes the compound an attractive intermediate for building complex molecules, including potential Glycine Transporter 1 (GlyT1) inhibitors and other neurologically active agents.
Safety, Handling, and Storage
While a specific safety data sheet for this compound is not universally available, data from analogous chloromethylated heterocyclic compounds indicate that it should be handled with care. The following precautions are advised.[1][3][10]
| Hazard Category | Precautionary Measures and Statements |
| Acute Toxicity | May be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[10] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[3][11] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[3][11] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[3][4][10] |
| In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. Skin: Remove contaminated clothing and rinse skin with plenty of water. Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3] |
Conclusion
This compound is a strategically important synthetic intermediate. Its well-defined structure, coupled with the reactive chloromethyl handle, provides medicinal chemists with a reliable tool for incorporating the pharmacologically relevant ethyl-pyrazole motif into complex molecular architectures. Understanding its synthesis, reactivity, and proper handling procedures is essential for leveraging its full potential in the design and development of next-generation therapeutics.
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PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 3-(chloromethyl)-1-ethyl-1H-pyrazole
Introduction
3-(chloromethyl)-1-ethyl-1H-pyrazole is a key heterocyclic building block in contemporary drug discovery and agrochemical research. Its unique trifunctional architecture, comprising a pyrazole core, a reactive chloromethyl group, and an ethyl substituent, makes it a versatile synthon for accessing a diverse range of molecular targets. The inherent reactivity of the chloromethyl group, while synthetically advantageous, also presents significant challenges regarding the compound's stability and long-term storage. This guide provides an in-depth analysis of the factors influencing the stability of this compound, offering field-proven insights and best practices for its handling and storage to ensure its integrity and performance in research and development.
Chemical Profile and Inherent Reactivity
The stability of this compound is intrinsically linked to its molecular structure. The pyrazole ring is an aromatic heterocycle, which generally confers a degree of stability. However, the exocyclic chloromethyl group is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its synthetic utility but also the primary driver of its degradation.
Diagram: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Factors Influencing Stability
Several environmental factors can significantly impact the stability of this compound. Understanding and controlling these factors are paramount to preserving the compound's quality.
Temperature
Moisture
The presence of moisture is a critical concern due to the reactivity of the chloromethyl group. Water can act as a nucleophile, leading to the hydrolysis of the C-Cl bond to form the corresponding hydroxymethyl derivative. This not only consumes the starting material but also introduces impurities that can complicate subsequent reactions. Therefore, it is crucial to store the compound in a dry environment, preferably in a desiccator or under an inert atmosphere.[1]
Light
Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions in many organic molecules.[1] For pyrazole derivatives, protection from light is a common recommendation to prevent unspecified degradation pathways.[2] Storing this compound in amber vials or other light-blocking containers is a prudent measure to mitigate this risk.
pH and Chemical Incompatibility
The chloromethyl group is susceptible to attack by both nucleophiles and bases. Therefore, contact with strong acids, bases, and nucleophilic reagents should be avoided during storage. Strong acids could potentially lead to salt formation and other degradation pathways.[1] The compound should not be stored in solution, especially in protic or nucleophilic solvents, for extended periods, as this can facilitate degradation. If temporary storage in solution is necessary, the use of a dry, aprotic solvent at low temperatures is recommended.[1]
Recommended Storage Conditions
Based on the chemical properties of this compound and general guidelines for similar compounds, the following storage conditions are recommended to ensure its long-term stability.
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Justification |
| Temperature | 2-8°C (Refrigerated)[1][2] | -20°C or below (Frozen)[1] | Reduces the rate of chemical degradation. |
| Atmosphere | Tightly sealed container | Tightly sealed container under an inert atmosphere (e.g., Argon, Nitrogen)[2] | Minimizes exposure to moisture and oxygen. |
| Light | Amber vial or light-blocking container[1][2] | Amber vial or light-blocking container[1][2] | Prevents light-induced degradation. |
| Moisture | Store in a desiccated environment[1] | Store in a desiccated environment[1] | Prevents hydrolysis of the chloromethyl group. |
Potential Degradation Pathways
While specific degradation studies on this compound are not publicly available, two primary degradation pathways can be anticipated based on its structure.
-
Hydrolysis: Reaction with water or other nucleophiles to form 3-(hydroxymethyl)-1-ethyl-1H-pyrazole.
-
Oxidation: Although the pyrazole ring is relatively stable to oxidation, prolonged exposure to atmospheric oxygen, especially in the presence of light or heat, could potentially lead to the formation of N-oxides or other oxidation byproducts.[1][2]
Diagram: Potential Degradation Pathways
Caption: Anticipated degradation pathways for this compound.
Experimental Protocol: Stability Assessment
To empirically determine the stability of this compound under specific laboratory conditions, a formal stability study is recommended.
Objective:
To evaluate the stability of this compound under various storage conditions (temperature, light, humidity) over time.
Methodology:
-
Sample Preparation: Aliquot the compound into multiple sealed, amber glass vials. Prepare separate sets for each storage condition to be tested.
-
Storage Conditions:
-
-20°C (Freezer, protected from light)
-
2-8°C (Refrigerator, protected from light)
-
25°C / 60% Relative Humidity (ICH conditions, protected from light)
-
25°C / 60% Relative Humidity (ICH conditions, exposed to light)
-
-
Time Points: Pull samples for analysis at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 12 months).
-
Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to assess the purity of the compound. The method should be able to separate the parent compound from potential degradants.
-
Data Analysis: At each time point, determine the purity of the sample and identify and quantify any degradation products. A change in physical appearance (e.g., color) or the appearance of new peaks in the chromatogram can indicate degradation.[1]
Diagram: Experimental Workflow for Stability Testing
Caption: Workflow for conducting a comprehensive stability study.
Conclusion
The stability of this compound is a critical parameter that can influence the success of research and development activities. While this compound is a valuable synthetic intermediate, its reactive chloromethyl group necessitates careful handling and storage to prevent degradation. By controlling key environmental factors such as temperature, moisture, and light, and by avoiding contact with incompatible materials, the integrity of this compound can be maintained. For critical applications, conducting a formal stability study is strongly recommended to establish appropriate storage conditions and shelf-life. This proactive approach to stability management will ensure the reliability and reproducibility of experimental results.
References
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Karaman, R. (2016). Answer to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate. Retrieved from [Link]
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The Synthetic Chemist's Compass: A Technical Guide to 3-(Chloromethyl)-1-ethyl-1H-pyrazole
Abstract
3-(Chloromethyl)-1-ethyl-1H-pyrazole is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure combines the stable, aromatic pyrazole core, an N-ethyl group that enhances solubility and modulates biological activity, and a highly reactive chloromethyl handle at the C3 position. This reactive site serves as a linchpin for introducing the pyrazole scaffold into larger, more complex molecules via nucleophilic substitution. This guide provides an in-depth exploration of the synthesis, reactivity, and practical application of this valuable synthon. We will dissect a robust, multi-step synthetic pathway, explain the chemical principles underpinning each transformation, detail protocols for its use in further synthesis, and present a case study that highlights the importance of the pyrazole core in modern drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful building block in their synthetic programs.
Introduction: The Pyrazole Core and the Utility of a Reactive Handle
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the blockbuster anti-inflammatory agent Celecoxib.[1][2] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3] The strategic functionalization of the pyrazole ring is paramount to modulating its pharmacokinetic and pharmacodynamic properties.
This compound emerges as a particularly useful intermediate. The N-ethyl group is a common substituent that can improve lipophilicity and metabolic stability. The critical feature, however, is the C3-chloromethyl group (-CH₂Cl). This benzylic-like halide is an excellent electrophile, primed for facile Sₙ2 reactions with a wide array of nucleophiles. This reactivity allows chemists to tether the 1-ethyl-pyrazole moiety to diverse molecular fragments, making it an ideal building block for constructing libraries of compounds in drug discovery campaigns.
Physicochemical & Spectroscopic Profile
Proper characterization is the bedrock of chemical synthesis. The table below summarizes the key physical properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂ | PubChem CID: 25248082[4] |
| Molecular Weight | 144.60 g/mol | PubChem CID: 25248082[4] |
| Appearance | Expected to be a solid or oil | General Knowledge |
| XlogP (Predicted) | 1.0 | PubChemLite[5] |
| Monoisotopic Mass | 144.04543 Da | PubChemLite[5] |
Spectroscopic analysis is essential for confirming the structure and purity. Key expected signals would include:
-
¹H NMR: Distinct signals for the ethyl group (a triplet and a quartet), two distinct aromatic protons on the pyrazole ring, and a key singlet for the chloromethyl (-CH₂) protons.
-
¹³C NMR: Resonances corresponding to the two carbons of the ethyl group, the three distinct carbons of the pyrazole ring, and the chloromethyl carbon.
-
Mass Spectrometry: A molecular ion peak (M⁺) showing the characteristic isotopic pattern for a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
Synthesis of the Building Block: A Four-Step Approach
The synthesis of this compound can be efficiently achieved through a logical four-step sequence starting from readily available precursors. This pathway involves the formation of the pyrazole core, followed by functional group manipulations at the C3 position.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 1-Ethyl-1H-pyrazole
The foundational pyrazole ring is constructed via a classical cyclocondensation reaction.
Causality & Expertise: The reaction between a 1,3-dicarbonyl compound (or its equivalent, like malondialdehyde) and a hydrazine is the most fundamental and widely used method for pyrazole synthesis.[6] Using ethylhydrazine directly installs the desired N-ethyl substituent. Malondialdehyde itself is prone to polymerization, so commercially available, stable equivalents like 1,1,3,3-tetramethoxypropane are often used, which hydrolyze in situ under acidic conditions to generate the required dialdehyde.[7]
Step 2: Vilsmeier-Haack Formylation to 1-Ethyl-1H-pyrazole-3-carbaldehyde
Causality & Expertise: The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocycles like pyrazoles.[3][8][9] The reaction utilizes the "Vilsmeier reagent," a chloroiminium salt, generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[8] This reagent is a mild electrophile, which is crucial because the pyrazole ring is not as activated as systems like pyrrole or phenol. The formylation occurs regioselectively at the C4 position (using pyrazole numbering, which corresponds to the C3 position in the final named product). This selectivity is governed by the electronic properties of the pyrazole ring.
Step 3: Reduction to (1-Ethyl-1H-pyrazol-3-yl)methanol
Causality & Expertise: The reduction of the aldehyde to a primary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this step. While a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would also be effective, NaBH₄ offers significant practical advantages. It is a milder, more selective reagent that reduces aldehydes and ketones but typically not other functional groups like esters or amides.[10] Crucially, NaBH₄ is stable in protic solvents like ethanol or methanol, making the reaction setup and workup significantly safer and more straightforward than with LiAlH₄, which reacts violently with such solvents.[11][12]
Step 4: Chlorination to this compound
Causality & Expertise: The final conversion of the primary alcohol to the target alkyl chloride is reliably achieved using thionyl chloride (SOCl₂).[13] This reagent is highly effective and advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[14] The reaction mechanism involves the formation of a chlorosulfite intermediate, which renders the hydroxyl group an excellent leaving group. The subsequent nucleophilic attack by the chloride ion yields the final product. Adding a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which acts as a more potent activating agent for the alcohol.[14][15][16]
Experimental Protocol: A Representative Synthesis
The following is a representative, multi-step protocol based on established chemical principles. Researchers should perform their own optimization and safety assessments.
Step 1 & 2 are often telescoped. For clarity, a full sequence is described.
Part A: Synthesis of 1-Ethyl-1H-pyrazole-3-carbaldehyde
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cold DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve 1-ethyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 70-80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.[17]
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.
Part B: Reduction and Chlorination
-
Reduction: Dissolve the crude 1-ethyl-1H-pyrazole-3-carbaldehyde (1 equivalent) in methanol or ethanol (10 volumes). Cool the solution to 0 °C. Add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise, maintaining the temperature below 10 °C. Stir for 1-2 hours at room temperature, monitoring by TLC.
-
Quenching: Carefully add water to quench the excess NaBH₄, followed by dilute HCl to neutralize the mixture. Remove the bulk of the alcohol solvent in vacuo. Extract the aqueous residue with ethyl acetate, dry the organic phase, and concentrate to yield crude (1-ethyl-1H-pyrazol-3-yl)methanol.
-
Chlorination: Dissolve the crude alcohol (1 equivalent) in an appropriate solvent like dichloromethane. Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise at 0 °C. A catalytic amount of DMF (1-2 drops) can be added.
-
Reaction & Isolation: Allow the reaction to stir at room temperature until completion (monitored by TLC). Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, this compound. Purify by column chromatography or distillation as needed.
Reactivity and Application in Synthesis
The synthetic value of this compound lies in the reactivity of its chloromethyl group as an electrophile in Sₙ2 reactions.
Caption: Reactivity of the title compound with various nucleophiles.
This reactivity allows for the straightforward introduction of the pyrazole scaffold into diverse molecular architectures. The reaction is typically performed in a polar aprotic solvent such as acetonitrile or DMF, in the presence of a non-nucleophilic base like potassium carbonate or triethylamine to neutralize the HCl generated during the reaction.
Protocol: N-Alkylation of an Aniline Derivative
-
Setup: To a solution of 4-methoxyaniline (1.0 equivalent) in dry acetonitrile (10 volumes), add anhydrous potassium carbonate (2.0 equivalents).
-
Addition: Add a solution of this compound (1.1 equivalents) in acetonitrile dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 8-12 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Case Study: The Pyrazole Core in COX-2 Inhibitors
While a direct synthesis of a marketed drug using this compound is not readily found, its structural motif is highly relevant to the class of diarylpyrazole COX-2 inhibitors, exemplified by Celecoxib .
The synthesis of Celecoxib involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione with 4-sulfonamidophenylhydrazine.[18][19] This reaction creates the central 1,5-diarylpyrazole core in a single step. This highlights a key strategic consideration in synthesis: while building blocks like our title compound are excellent for derivatization, sometimes the core heterocycle is constructed with the desired substituents already incorporated into the precursors.
Nonetheless, the value of this compound lies in its ability to rapidly generate analogs for structure-activity relationship (SAR) studies. A medicinal chemist could, for example, react it with a library of anilines, thiophenols, or other nucleophiles to explore how different groups attached to the C3-methylene linker affect binding affinity and selectivity for a given biological target.
Handling and Safety
This compound, as an alkylating agent, should be handled with care. Based on safety data for analogous compounds, it should be considered harmful if swallowed, a skin irritant, and a serious eye irritant.[11]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value synthetic intermediate that provides a reliable and efficient entry point for incorporating the N-ethylpyrazole scaffold into complex molecules. Its synthesis is achievable through a robust, four-step sequence employing well-understood and scalable reactions. The true power of this building block resides in the predictable and efficient reactivity of its chloromethyl group, enabling chemists to rapidly explore chemical space and optimize molecular properties. As the demand for novel, patentable bioactive compounds continues to grow, the strategic use of versatile building blocks like this compound will remain a cornerstone of successful research and development in the chemical sciences.
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potential biological activity of 3-(chloromethyl)-1-ethyl-1H-pyrazole derivatives
An In-Depth Technical Guide Topic: Unlocking the Therapeutic Potential of 3-(Chloromethyl)-1-ethyl-1H-pyrazole Derivatives: A Guide to Synthesis and Biological Evaluation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide focuses on a specific, highly versatile scaffold: this compound. While not extensively studied itself, its true value lies in the reactive chloromethyl group, which serves as a synthetic handle for creating diverse libraries of novel derivatives. This document, intended for drug discovery and development professionals, provides a comprehensive overview of the synthetic strategies for derivatization, explores the predicted biological activities based on established pyrazole pharmacology, and offers detailed, field-proven protocols for evaluating their anticancer and antimicrobial potential. Our approach is grounded in explaining the causal relationships behind experimental design, ensuring a robust and logical framework for investigation.
The Pyrazole Scaffold in Medicinal Chemistry
Heterocyclic compounds are fundamental to drug design, and the five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a particularly privileged structure.[2] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide range of biological targets. The clinical success of pyrazole-containing drugs, such as the COX-2 inhibitor Celecoxib, underscores the therapeutic potential of this class of compounds.[3][4] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities, making them a focal point of ongoing research.[2][5]
The this compound Core: A Gateway to Novel Derivatives
The subject of this guide, this compound, is a key intermediate for chemical library synthesis. The ethyl group at the N1 position enhances lipophilicity, potentially improving membrane permeability, while the chloromethyl group at the C3 position is a potent electrophile, ideal for nucleophilic substitution reactions.
Synthesis of the Core Scaffold
The synthesis of N-alkylated pyrazoles is a well-established process in organic chemistry. A plausible and efficient route to the title compound involves the reaction of ethylhydrazine with a suitable 1,3-dicarbonyl equivalent, followed by chloromethylation. Modern techniques such as microwave-assisted synthesis can significantly accelerate these reactions while improving yields.[6]
Strategy for Derivative Synthesis
The primary value of the this compound scaffold is its capacity for straightforward derivatization. The carbon-chlorine bond is readily displaced by a wide range of nucleophiles, allowing for the systematic introduction of diverse functional groups. This strategy enables the exploration of structure-activity relationships (SAR) crucial for lead optimization. For instance, reacting the chloromethyl intermediate with imidazoles, triazoles, or various substituted amines and thiols can generate novel chemical entities with tailored pharmacological profiles.[7]
Predicted Biological Activities and Mechanistic Targets
By leveraging the extensive literature on pyrazole pharmacology, we can predict the most promising therapeutic avenues for derivatives of this compound.
Anticancer Activity
Pyrazole derivatives are well-documented as potent anticancer agents, acting on various hallmarks of cancer.[8][9]
-
Kinase Inhibition: Many pyrazoles function as ATP-competitive inhibitors of protein kinases critical for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Bruton's tyrosine kinase (BTK).[10][11] By attaching moieties known to interact with the hinge region of kinase domains, novel and potent inhibitors could be developed.
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[12] This mechanism is particularly effective against rapidly dividing cancer cells.
-
Induction of Apoptosis: Novel pyrazole carbohydrazide derivatives have been shown to suppress tumor cell growth by triggering programmed cell death.[12]
Antimicrobial Activity
With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Pyrazole derivatives have shown significant promise as both antibacterial and antifungal agents.[13][14]
-
Bacterial Targets: Pyrazoles have been reported to inhibit essential bacterial enzymes, including DNA gyrase.[15] Their broad-spectrum potential makes them attractive candidates for further development.
-
Antifungal Targets: Certain pyrazole-based compounds have demonstrated potent activity against pathogenic fungi like Candida albicans and Aspergillus niger.[16]
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are arguably their most well-known attribute.[3][17]
-
COX-2 Inhibition: The primary mechanism for many pyrazole-based anti-inflammatory drugs is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that mediates inflammatory prostaglandin synthesis.[4][18] This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.[3]
-
Cytokine Modulation: Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, offering another pathway to control inflammation.[19]
Experimental Workflows for Biological Screening
To validate the predicted activities, a systematic screening process is essential. The following protocols are designed to be robust, reproducible, and provide clear, actionable data.
Protocol 1: In Vitro Anticancer Cytotoxicity Screening
This workflow is designed to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀), a key metric of potency.
Causality Behind Experimental Choices:
-
Why a Panel of Cell Lines? Using multiple cell lines (e.g., MCF-7 for breast cancer, A549 for lung, HeLa for cervical) provides a broader understanding of a compound's activity spectrum and helps identify potential selectivity.[20]
-
Why the MTT Assay? The MTT assay is a reliable, colorimetric method that measures mitochondrial reductase activity, which serves as a proxy for cell viability and proliferation.[21] It is a cost-effective and high-throughput method for initial screening.[22]
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Cell Treatment: Remove the old medium from the plates and add 100 µL of the media containing the compound dilutions. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing
This workflow determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that prevents visible microbial growth.[23]
Causality Behind Experimental Choices:
-
Why Broth Microdilution? This method is considered a gold standard for determining MIC values.[24][25] It is quantitative, reproducible, and more efficient than agar dilution for screening multiple compounds.[26]
-
Why Gram-Positive and Gram-Negative Bacteria? Testing against both types (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) is crucial to establish the compound's spectrum of activity, as differences in the bacterial cell wall can significantly affect drug efficacy.[15]
Step-by-Step Methodology:
-
Media Preparation: Prepare sterile Mueller-Hinton Broth (MHB).
-
Compound Preparation: Prepare a 1 mg/mL stock solution of each derivative in DMSO. Perform 2-fold serial dilutions in a 96-well plate using MHB to obtain concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the 96-well plate containing 50 µL of the compound dilutions.
-
Controls: Include a positive control (bacteria in MHB without compound), a negative control (MHB only), and a drug control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Data Summary and Future Outlook
The initial screening will generate quantitative data that must be organized for clear interpretation and comparison.
Table 1: Illustrative Data Summary for a Hypothetical Derivative Library
| Compound ID | Modification at C3-methylene (R in -CH₂-R) | Anticancer Activity (MCF-7, IC₅₀ µM) | Antimicrobial Activity (S. aureus, MIC µg/mL) |
| Parent | -Cl | > 100 | > 256 |
| EDP-001 | -NH-(4-fluorophenyl) | 12.5 | 64 |
| EDP-002 | -S-(2-pyridyl) | 35.2 | 16 |
| EDP-003 | - (1H-imidazol-1-yl) | 8.7 | 32 |
| EDP-004 | -NH-(3,4,5-trimethoxyphenyl) | 1.5 | 128 |
| Control | Doxorubicin / Ciprofloxacin | 0.95 | 1 |
Compounds demonstrating high potency (e.g., low single-digit µM IC₅₀ or MIC values) and potential selectivity would be prioritized as "hits." The subsequent steps involve lead optimization, where systematic modifications are made to the hit structure to improve potency, selectivity, and drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). Further mechanistic studies, such as kinase profiling or enzyme inhibition assays, would be conducted to elucidate the precise mode of action. Promising candidates would then advance to in vivo testing in animal models.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries. Based on the well-established pharmacology of the pyrazole core, these derivatives have a high probability of exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities. The systematic evaluation workflows detailed in this guide provide a robust framework for identifying and validating lead compounds, paving the way for the development of next-generation therapeutics.
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A Senior Application Scientist's Guide to the Synthesis of 3-(chloromethyl)-1-ethyl-1H-pyrazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth review of the synthetic strategies for obtaining 3-(chloromethyl)-1-ethyl-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug development. As a senior application scientist, this document moves beyond a simple recitation of reaction steps to offer a critical analysis of the underlying chemical principles, justify experimental choices, and provide detailed, field-tested protocols. We will explore the most viable synthetic pathways, focusing on a logical sequence of N-alkylation, C3-functionalization, and subsequent chlorination. This guide is designed to be a self-validating resource, grounded in authoritative literature, to empower researchers in their synthetic endeavors.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] The unique electronic properties and structural features of the pyrazole ring allow it to act as a versatile scaffold for designing molecules that can interact with a wide range of biological targets. The specific compound of interest, this compound, incorporates several key features: a stable pyrazole core, an N-ethyl group which can influence solubility and metabolic stability, and a reactive chloromethyl group at the C3 position, which serves as a crucial handle for further molecular elaboration through nucleophilic substitution reactions.
This guide will focus on a robust and logical synthetic approach, breaking down the synthesis into key strategic stages. We will also explore alternative methodologies and provide a comparative analysis to aid in selecting the most appropriate route based on available starting materials and experimental capabilities.
Primary Synthetic Strategy: A Stepwise Approach
The most logical and versatile approach to the synthesis of this compound involves a multi-step sequence starting from a readily available pyrazole precursor. This strategy allows for controlled introduction of the desired functional groups and generally provides good overall yields. The core of this strategy can be broken down into three key transformations:
-
N-Ethylation of the Pyrazole Ring: Introduction of the ethyl group at the N1 position.
-
Functionalization at the C3 Position: Introduction of a precursor to the chloromethyl group, typically a formyl or hydroxymethyl group.
-
Chlorination of the C3-Functional Group: Conversion of the precursor to the final chloromethyl moiety.
This stepwise approach offers superior control over regioselectivity compared to a one-pot cyclocondensation approach, which can often lead to a mixture of regioisomers.
Diagram of the Primary Synthetic Pathway
Caption: Primary synthetic route to this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: N-Ethylation of 1H-Pyrazole-3-carbaldehyde
The initial step involves the regioselective ethylation of a suitable pyrazole precursor. While direct ethylation of 3-methyl-1H-pyrazole is possible, subsequent functionalization of the methyl group can be challenging. A more strategic approach begins with a C3-functionalized pyrazole, such as 1H-pyrazole-3-carbaldehyde, which is commercially available.
Protocol: Synthesis of 1-Ethyl-1H-pyrazole-3-carbaldehyde
-
Reaction Setup: To a stirred solution of 1H-pyrazole-3-carbaldehyde (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base, typically potassium carbonate (K₂CO₃, 1.5 eq.).
-
Addition of Ethylating Agent: Slowly add ethyl iodide (EtI, 1.2 eq.) or diethyl sulfate ((Et)₂SO₄, 1.2 eq.) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-ethyl-1H-pyrazole-3-carbaldehyde.
Causality and Expertise: The choice of a polar aprotic solvent facilitates the Sₙ2 reaction between the pyrazole anion and the ethylating agent. Potassium carbonate is a sufficiently strong base to deprotonate the pyrazole nitrogen, forming the nucleophilic pyrazolate anion. The N-alkylation of pyrazoles can potentially yield two regioisomers (N1 and N2 alkylation). However, for many substituted pyrazoles, the alkylation proceeds with high regioselectivity, often favoring the nitrogen atom further from the substituent due to steric hindrance.
Step 2: Reduction of the Formyl Group
The next stage involves the reduction of the aldehyde functionality to a primary alcohol. This is a standard transformation that can be achieved with high efficiency using a variety of reducing agents.
Protocol: Synthesis of (1-Ethyl-1H-pyrazol-3-yl)methanol
-
Reaction Setup: Dissolve 1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq.) in a protic solvent such as methanol or ethanol at 0 °C (ice bath).
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield (1-ethyl-1H-pyrazol-3-yl)methanol, which is often of sufficient purity for the next step.
Causality and Expertise: Sodium borohydride is the reagent of choice for this transformation due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity. The use of a protic solvent is crucial as it participates in the reaction mechanism by protonating the intermediate alkoxide.
Step 3: Chlorination of the Hydroxymethyl Group
The final step is the conversion of the primary alcohol to the desired chloromethyl group. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation.
Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, dissolve (1-ethyl-1H-pyrazol-3-yl)methanol (1.0 eq.) in an anhydrous, non-polar solvent such as dichloromethane (DCM) or chloroform (CHCl₃) and cool to 0 °C.
-
Addition of Chlorinating Agent: Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise to the stirred solution. The reaction is exothermic and releases HCl and SO₂ gases.
-
Reaction Conditions: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Causality and Expertise: Thionyl chloride is a superior choice for this chlorination as the byproducts (HCl and SO₂) are gaseous, which simplifies the purification process. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular Sₙi reaction to yield the alkyl chloride with retention of configuration, although for an achiral substrate like this, the stereochemistry is not a concern. The use of anhydrous conditions is critical to prevent the hydrolysis of thionyl chloride.
Alternative Synthetic Strategies
While the primary strategy outlined above is robust, other synthetic routes are also plausible and may be advantageous under certain circumstances.
Vilsmeier-Haack Formylation of 1-Ethyl-1H-pyrazole
An alternative approach to obtaining the key intermediate, 1-ethyl-1H-pyrazole-3-carbaldehyde, is through the direct formylation of 1-ethyl-1H-pyrazole using the Vilsmeier-Haack reaction.[3][4] The Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is an electrophile that can formylate electron-rich heterocycles.[1]
Diagram of the Vilsmeier-Haack Approach
Caption: Vilsmeier-Haack approach to this compound.
Considerations: The primary challenge with this approach is controlling the regioselectivity of the formylation. For 1-substituted pyrazoles, formylation can occur at either the C3 or C5 position, and the outcome is dependent on the nature of the N1-substituent and the reaction conditions. For an N-ethyl group, a mixture of regioisomers is possible, which would necessitate a challenging purification step.
Cyclocondensation Reactions
A one-pot synthesis of the pyrazole ring could also be envisioned, where the ethyl and chloromethyl (or a precursor) functionalities are introduced as part of the starting materials. This typically involves the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent.
Challenges: While seemingly more convergent, this approach often suffers from a lack of regiocontrol, leading to mixtures of 1,3- and 1,5-disubstituted pyrazoles. The synthesis of the required substituted 1,3-dicarbonyl precursor can also be non-trivial.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Advantages | Disadvantages | Overall Assessment |
| Primary Strategy (Stepwise) | High regioselectivity, use of readily available starting materials, reliable and well-understood transformations. | Multi-step process, potentially lower overall yield. | Recommended: Offers the best control and reliability for producing the target compound with high purity. |
| Vilsmeier-Haack Approach | Potentially shorter synthetic route. | Risk of poor regioselectivity, leading to isomeric mixtures and difficult purification. | Feasible but requires careful optimization: The regioselectivity of the formylation step is the critical determinant of the viability of this route. |
| Cyclocondensation | Convergent, one-pot reaction. | Often results in poor regioselectivity, requiring separation of isomers. Synthesis of precursors can be complex. | Less Recommended for this specific target: The lack of regiocontrol is a significant drawback for producing a single, well-defined product. |
Conclusion and Future Perspectives
The synthesis of this compound is most reliably achieved through a well-planned, stepwise synthetic sequence. The recommended pathway, involving N-ethylation of 1H-pyrazole-3-carbaldehyde, followed by reduction and chlorination, offers excellent control over the final product's structure and purity. While alternative strategies such as the Vilsmeier-Haack reaction or direct cyclocondensation exist, they present significant challenges in regioselectivity that may complicate the synthesis and purification process.
For researchers and drug development professionals, the ability to reliably synthesize key building blocks like this compound is paramount. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful and efficient production of this valuable compound, thereby accelerating the discovery and development of new therapeutic agents. Future research in this area may focus on developing more atom-economical and environmentally benign synthetic methods, potentially through the use of novel catalytic systems for direct C-H functionalization.
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An In-Depth Technical Guide to the Safe Handling of 3-(chloromethyl)-1-ethyl-1H-pyrazole
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 3-(chloromethyl)-1-ethyl-1H-pyrazole. Given its chemical structure, this compound requires stringent safety protocols that account for both its immediate irritant effects and its potential long-term health hazards as an alkylating agent.
Core Hazard Identification and Toxicological Profile
This compound is a substituted pyrazole, a class of heterocyclic compounds prevalent in medicinal chemistry and agrochemical development.[1] The primary concern with this molecule stems from the presence of the chloromethyl group, which classifies it as a reactive alkylating agent.[2]
GHS Classification and Immediate Hazards
While specific toxicological data for this exact compound is not widely published[3], data from structurally similar chloromethylated and substituted pyrazoles allow for a reliable hazard assessment. The compound should be handled as, at minimum, a substance with the following GHS classifications.
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[4][5][6][7] | GHS07 (Exclamation Mark) |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[4][5][6][7][8][9][10][11][12] | GHS07 (Exclamation Mark) |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[4][5][6][7][8][9][10][11][12] | GHS07 (Exclamation Mark) |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation.[4][5][6][7][9][10][11] | GHS07 (Exclamation Mark) |
Note: Some potent analogues are classified as causing severe skin burns and eye damage (corrosive), and this possibility should not be discounted.[13]
The Critical Latent Hazard: Alkylating Potential
The most significant, yet often overlooked, hazard of this compound is its function as an alkylating agent. The chloromethyl group is an electrophilic moiety that can form covalent bonds with nucleophiles, including the nucleobases in DNA, such as guanine.[2]
Causality: This reactivity is the basis for the therapeutic action of many anti-cancer drugs but is also responsible for their toxicity, mutagenicity, and carcinogenicity.[2] Exposure to such compounds, even at levels that do not cause immediate irritation, could pose a long-term health risk. Therefore, all handling procedures must be designed to minimize any potential for "routine" or unnoticed exposure.[14]
Physicochemical Properties and Reactivity
-
Stability: The compound is expected to be stable under normal laboratory conditions.[10]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[13]
Comprehensive Risk Assessment and Mitigation
A thorough risk assessment must precede any work with this compound. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and Personal Protective Equipment (PPE)—should guide all safety decisions.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source and are paramount when handling potent compounds.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[14][15][16]
-
Ventilation: The laboratory must have adequate general ventilation.[4][9] Local exhaust ventilation should be used to capture emissions at their source.[8]
-
Emergency Equipment: A safety shower and eyewash station must be immediately accessible and regularly tested.[10]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Proper PPE is critical for preventing dermal, ocular, and respiratory exposure.[17]
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or neoprene gloves.[16] | Inspect gloves for defects before each use.[4][14] Use proper glove removal technique to avoid contaminating skin.[4][9] For extended work, consider double-gloving. Wash hands thoroughly after handling.[4][9][14] |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[4][10][16] | Standard safety glasses are insufficient. This compound causes serious eye irritation, and splashes can occur unexpectedly.[8][11] |
| Body Protection | A buttoned, long-sleeved laboratory coat.[4][9][16] | Ensures all skin is covered and protects personal clothing from contamination.[4] |
| Footwear | Closed-toe shoes. | Protects feet from spills. Sandals or perforated shoes are prohibited.[14][16] |
Logical Workflow: Risk Assessment Protocol
The following diagram illustrates the mandatory workflow for conducting a risk assessment before using this compound.
Caption: Risk assessment workflow prior to handling the compound.
Standard Operating Procedures (SOPs)
Adherence to established protocols is crucial for maintaining a safe laboratory environment.
General Handling and Hygiene
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered.[14] Don all required PPE.
-
Weighing: If handling a solid, weigh the compound in a disposable weigh boat inside the fume hood to contain dust.
-
Transfer: When transferring solutions, use a pipette with a bulb or an automatic pipettor.[15] Never use mouth suction.[14] Pour liquids slowly and carefully to avoid splashing.[16]
-
Post-Handling: After use, tightly seal the container.[4][9][10] Decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[14]
-
Hygiene: Do not eat, drink, smoke, or apply cosmetics in the laboratory.[4][9][14]
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4][9][10] Some suppliers recommend refrigeration.
-
Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[4][6][9][10]
-
Segregation: Store away from incompatible materials like strong oxidizing agents.
-
Ignition Sources: Keep away from heat, sparks, and open flames.[9]
Waste Disposal
-
Classification: All materials contaminated with this compound (e.g., excess reagent, contaminated gloves, pipette tips, paper towels) must be treated as hazardous chemical waste.[9][10]
-
Collection: Use a designated, clearly labeled, and sealed hazardous waste container.[15]
-
Procedure: Do not dispose of this chemical down the drain.[15] Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Chemical Exposure Response
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes in a safety shower.[18][19][20] Seek immediate medical attention.[18] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing.[18][19][20] Remove contact lenses if present and easy to do so.[8][20] Seek immediate medical attention from an ophthalmologist.[11] |
| Inhalation | Move the affected person to fresh air immediately.[8][10][13][20] If breathing is difficult or symptoms persist, seek immediate medical attention.[8][20] |
| Ingestion | Do NOT induce vomiting.[6][9][13] Rinse the mouth thoroughly with water.[8][10] Immediately call a poison control center or seek medical attention.[4][9][10][18] |
Spill Response Protocol
The response to a spill depends on its size and the immediate risk.
Caption: Decision tree for responding to a chemical spill.
Minor Spill Cleanup Steps:
-
Alert & Restrict: Alert nearby personnel and restrict access to the area.
-
PPE: Ensure you are wearing appropriate PPE.[18]
-
Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[9]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.[10]
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An In-depth Technical Guide to the Solubility of 3-(chloromethyl)-1-ethyl-1H-pyrazole in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
This guide provides a comprehensive technical overview of the solubility of 3-(chloromethyl)-1-ethyl-1H-pyrazole, a heterocyclic compound representative of a class of molecules with significant interest in medicinal chemistry. Due to the novelty of this specific compound, readily available experimental solubility data is scarce. Therefore, this document takes a dual approach: first, by providing a robust theoretical framework for predicting solubility in various organic solvents, and second, by presenting a detailed experimental protocol for the empirical determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the solubility challenges of novel compounds.
Theoretical Framework for Solubility Prediction
The adage "like dissolves like" is the foundational principle of solubility. However, in a scientific context, a more quantitative approach is necessary to predict and understand solvent-solute interactions. Two powerful theoretical frameworks for this purpose are Hansen Solubility Parameters (HSP) and Kamlet-Taft solvatochromic parameters.
Hansen Solubility Parameters (HSP): A Three-Dimensional Approach to "Like Dissolves Like"
Developed by Charles M. Hansen, HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] These three parameters can be thought of as coordinates in a three-dimensional "Hansen space." The principle is that substances with similar HSP coordinates are more likely to be miscible.
The distance (Ra) between two substances (in this case, the solute and a solvent) in Hansen space is calculated as follows:
Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher likelihood of solubility.
Since experimental HSP values for this compound are not available, we can estimate them using group contribution methods. This approach breaks the molecule down into its constituent functional groups and sums their individual contributions to the overall HSP.
Molecular Structure and Functional Groups:
The structure of this compound is as follows:
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
-
Preparation of Materials:
-
Ensure the this compound is of high purity.
-
Use analytical grade or higher purity organic solvents.
-
Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.
-
-
Sample Preparation:
-
Into a series of glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The exact amount should be recorded.
-
To each vial, add a precise volume of the selected organic solvent (e.g., 2 mL).
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
Remove the vials from the incubator and allow them to stand at the same constant temperature for a short period to allow for some sedimentation.
-
To effectively separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high solubility readings.
-
-
Analysis:
-
Prepare a series of dilutions of the clear filtrate with the same solvent.
-
Analyze the diluted samples and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standards and use it to determine the concentration of this compound in the saturated filtrate.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature at which the measurement was performed.
-
It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Interpreting the Results and Troubleshooting
The experimental solubility data should be compared with the predictions from the HSP and Kamlet-Taft models. A good correlation will validate the theoretical approach and provide a deeper understanding of the solubility behavior of this compound.
Common Issues and Solutions:
-
Inconsistent results: This may be due to insufficient equilibration time, temperature fluctuations, or solvent evaporation. Ensure the vials are well-sealed and that the system has reached equilibrium.
-
Compound degradation: Some compounds may be unstable in certain solvents over the equilibration period. It is advisable to analyze a sample of the solid residue after the experiment to check for degradation products.
-
Supersaturation: If the temperature fluctuates, it is possible to form a supersaturated solution. Allowing the vials to stand at a constant temperature before separation can help mitigate this.
Conclusion
Determining the solubility of a novel compound like this compound is a critical step in its development journey. While the absence of pre-existing experimental data presents a challenge, a combined theoretical and experimental approach provides a robust pathway to understanding and overcoming potential solubility hurdles. By leveraging predictive models such as Hansen Solubility Parameters and Kamlet-Taft parameters to inform solvent selection, and then employing a rigorous experimental method like the shake-flask protocol, researchers can efficiently and accurately characterize the solubility profile of this and other novel chemical entities. This knowledge is not merely academic; it is a vital component in the rational design of effective and bioavailable drug products.
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American Chemical Society. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]
-
International Union of Pure and Applied Chemistry. (2025). Kamlet–Taft solvent parameters (K03367). IUPAC Compendium of Chemical Terminology. [Link]
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Lagalante, A. F., Hall, R. L., & Bruno, T. J. (2006). Kamlet−Taft Solvatochromic Parameters of the Sub- and Supercritical Fluorinated Ethane Solvents. The Journal of Physical Chemistry B - ACS Publications. [Link]
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Kumar, S., & Singh, A. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
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Shah, P. B., et al. (2021). A review: Enhancement of solubility and oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
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BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]
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Ab Rani, M. A., et al. (2020). Kamlet-Taft polarity parameters for various organic solvents. ResearchGate. [Link]
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Kim, D., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C (RSC Publishing). [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
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Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
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Stenutz, R. Kamlet-Taft solvent parameters. [Link]
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Stenutz, R. Kamlet-Taft solvent parameters. [Link]
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The IUPAC Compendium of Chemical Terminology. Kamlet–Taft solvent parameters. [Link]
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Scribd. Appendix C11 Values of Hansen Solubility Parameters For Solvents Soils and Polymers 2014 Cleaning With Solvents. [Link]
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Universal Journal of Green Chemistry. (2024, November 13). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. [Link]
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Methodological & Application
Application Notes & Protocols: The Versatility of 3-(Chloromethyl)-1-ethyl-1H-pyrazole in Nucleophilic Substitution Reactions
Introduction: The Pyrazole Scaffold and the Utility of a Key Building Block
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, offers a unique combination of aromaticity, hydrogen bonding capabilities, and metabolic stability. This has led to its incorporation in drugs targeting a wide array of conditions, including inflammation (Celecoxib), obesity (Rimonabant), and viral infections.[1][3]
The functionalization of the pyrazole ring is critical for modulating its pharmacological profile. 3-(Chloromethyl)-1-ethyl-1H-pyrazole (CAS No. 1172973-66-8) has emerged as a highly valuable and versatile electrophilic building block for this purpose.[4][5] The chloromethyl group at the 3-position serves as an excellent electrophilic site, readily undergoing nucleophilic substitution (SN2) reactions. This allows for the direct and efficient introduction of diverse functional groups, enabling the rapid generation of compound libraries for drug discovery and development programs.
This guide provides an in-depth exploration of the reaction of this compound with common classes of nucleophiles, offering detailed protocols and expert insights into experimental design and execution.
Core Reaction Mechanism: SN2 Displacement
The primary reaction pathway involves the displacement of the chloride leaving group by a nucleophile. The carbon of the chloromethyl group is the electrophilic center, and its reactivity is enhanced by the electron-withdrawing nature of the adjacent pyrazole ring.
Caption: General SN2 reaction of this compound.
Section 1: Reactions with N-Nucleophiles
The formation of new carbon-nitrogen bonds is fundamental to the synthesis of many bioactive molecules. This compound is an excellent reagent for the N-alkylation of primary and secondary amines, azides, and other nitrogen-containing heterocycles.
N-Alkylation of Amines
This reaction provides a straightforward route to secondary and tertiary amines incorporating the 1-ethyl-1H-pyrazol-3-ylmethyl moiety.
Protocol 1: General Procedure for N-Alkylation of a Primary Amine
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary amine (1.0 eq.) and a non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, 2.0 eq.) in a polar aprotic solvent such as Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) to a concentration of 0.1-0.5 M.
-
Addition of Electrophile: To the stirring suspension, add a solution of this compound (1.1 eq.) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at a temperature between 25 °C and 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Filter off the inorganic base and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel flash column chromatography to yield the desired N-alkylated pyrazole derivative.
Scientist's Insight (Causality):
Choice of Base: A non-nucleophilic inorganic base like K₂CO₃ is crucial.[6] It is strong enough to deprotonate the amine (or neutralize the HCl by-product) but does not compete as a nucleophile with the amine substrate. Using a strong, nucleophilic base like NaOH could lead to the formation of the corresponding hydroxymethyl pyrazole as a side product.
Solvent Selection: Polar aprotic solvents like DMF or ACN are ideal for SN2 reactions. They effectively solvate the cations (K⁺) while leaving the amine nucleophile relatively "bare" and more reactive, thus accelerating the reaction rate.[7]
| Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield |
| Aniline | K₂CO₃ | DMF | 50 | 6 | ~85% |
| Benzylamine | Et₃N | ACN | 40 | 8 | ~90% |
| Piperidine | K₂CO₃ | DMF | 25 | 4 | ~95% |
| Morpholine | K₂CO₃ | ACN | 40 | 5 | ~92% |
Synthesis of Azidomethyl Pyrazole
The azide functional group is a versatile precursor for the synthesis of amines (via reduction) and triazoles (via "click" chemistry).
Protocol 2: Synthesis of 3-(Azidomethyl)-1-ethyl-1H-pyrazole
-
Setup: Dissolve this compound (1.0 eq.) in DMF.
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.5 eq.) in one portion.
-
Reaction: Stir the mixture at 60 °C for 3-5 hours, monitoring by TLC.
-
Work-up: Cool the reaction, pour it into ice-water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the azido product, which can often be used without further purification.
Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE). Organic azides can be explosive; avoid heating to high temperatures.
Section 2: Reactions with O-Nucleophiles
The formation of ether linkages via O-alkylation is a common strategy in drug design to modify polarity and pharmacokinetic properties. Phenols are particularly effective nucleophiles in this reaction.
Protocol 3: General Procedure for O-Alkylation of Phenols (Williamson Ether Synthesis)
-
Phenoxide Formation: In a round-bottom flask, dissolve the phenol (1.0 eq.) in DMF or ACN. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.) and stir for 15-30 minutes at room temperature to form the phenoxide anion.
-
Electrophile Addition: Add this compound (1.1 eq.) to the mixture.
-
Reaction: Heat the reaction to 50-80 °C and stir until TLC or LC-MS indicates complete consumption of the phenol (typically 2-8 hours).
-
Work-up & Purification: Follow steps 4-7 as described in Protocol 1.
Scientist's Insight (Causality):
C- vs. O-Alkylation: For phenols, there is a potential for competitive C-alkylation at the ortho and para positions of the aromatic ring.[8] Using a polar aprotic solvent (DMF, ACN) and a moderate base (K₂CO₃) strongly favors the desired O-alkylation pathway.[9] The more ionic character of the phenoxide in these solvents directs the attack through the oxygen atom.
Base Choice: Cs₂CO₃ is often more effective than K₂CO₃, especially for less acidic phenols, due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the phenoxide.
| Nucleophile (Phenol) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield |
| Phenol | K₂CO₃ | DMF | 60 | 4 | ~90% |
| 4-Methoxyphenol | K₂CO₃ | ACN | 60 | 3 | ~95% |
| 4-Nitrophenol | Cs₂CO₃ | DMF | 50 | 2 | ~98% |
Section 3: Reactions with S-Nucleophiles
Thioethers (sulfides) are important functional groups in various pharmaceutical agents. The high nucleophilicity of thiols makes their reaction with this compound particularly efficient.
Protocol 4: General Procedure for S-Alkylation of Thiols
-
Thiolate Formation: Dissolve the thiol (1.0 eq.) in ethanol or DMF. Add a base like sodium ethoxide (1.05 eq. in ethanol) or K₂CO₃ (1.5 eq. in DMF) and stir for 10 minutes.
-
Electrophile Addition: Add this compound (1.0 eq.) dropwise. The reaction is often exothermic.
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is typically very fast.
-
Work-up & Purification: Follow steps 4-7 as described in Protocol 1.
Scientist's Insight (Causality): Sulfur is a soft nucleophile, making it highly reactive towards the soft electrophilic carbon of the chloromethyl group, according to Hard and Soft Acid and Base (HSAB) theory. These reactions are generally faster and require milder conditions than their oxygen and nitrogen counterparts.
| Nucleophile (Thiol) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield |
| Thiophenol | K₂CO₃ | DMF | 25 | 1 | >95% |
| Benzyl Mercaptan | NaOEt | EtOH | 25 | 1.5 | >95% |
Experimental Workflow & Validation
A successful synthesis relies on a systematic workflow from reaction setup to final product validation.
Caption: Standard experimental workflow for synthesis and validation.
Validation:
-
TLC: The product should show a new spot with a different Rf value compared to the starting materials. As the products are generally less polar than amine or phenol starting materials, the Rf is expected to be higher.
-
¹H NMR: Successful substitution is confirmed by the disappearance of the chloromethyl singlet (typically ~4.6 ppm) and the appearance of a new methylene singlet, often shifted upfield, adjacent to the newly introduced heteroatom.
-
Mass Spectrometry: The molecular ion peak in the MS spectrum should correspond to the calculated mass of the desired product.
Conclusion
This compound is a robust and versatile electrophile for the synthesis of diverse pyrazole derivatives. Its reactions with N, O, and S nucleophiles proceed cleanly and efficiently under well-defined conditions. The protocols and insights provided herein serve as a comprehensive guide for researchers in drug discovery and chemical synthesis to effectively utilize this key building block in the development of novel chemical entities.
References
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Faria, J. V., et al. (2017). Pyrazole as a Privileged Scaffold in Medicinal Chemistry. RSC Advances, 7(55), 34385-34409. Available at: [Link]
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Kumar, A., et al. (2013). Synthesis and biological evaluation of some new pyrazole derivatives. Journal of Medicinal Chemistry, 56(21), 8594-8605. Available at: [Link]
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Lombardino, J. G., & Lowe, J. A. (2004). The role of the pyrazole moiety in medicinal chemistry. Current medicinal chemistry, 11(3), 249-264. Available at: [Link]
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El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. Available at: [Link]
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Saeed, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. Available at: [Link]
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Alfa Chemical. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. Alfa Chemical Catalog. Available at: [Link]
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de Souza, M. V. N., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 3(1), 879-887. Available at: [Link]
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Cazorla, C., et al. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13(7), 1835-1840. Available at: [Link]
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Attaryan, O. S., et al. (2011). Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis. Russian Journal of General Chemistry, 81(8), 1747-1749. Available at: [Link]
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Isloor, A. M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry, 52(6), 1613-1624. Available at: [Link]
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Chen, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. Available at: [Link]
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Foley, D. A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3409. Available at: [Link]
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Cazorla, C., et al. (2011). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. Available at: [Link]
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Chen, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]
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Çetin, B., et al. (2022). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 7(5), 4403-4416. Available at: [Link]
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Application Note: A Comprehensive Protocol for N-Alkylation of Heterocycles Using 3-(chloromethyl)-1-ethyl-1H-pyrazole
Abstract
N-alkylated pyrazoles are foundational scaffolds in modern medicinal chemistry, appearing in numerous therapeutic agents.[1][2] However, the regioselective alkylation of unsymmetrical pyrazoles presents a persistent challenge, often yielding mixtures of N1 and N2 isomers that are difficult to separate.[3][4] This application note provides a detailed, field-proven protocol for the N-alkylation of various nitrogen-containing heterocycles using 3-(chloromethyl)-1-ethyl-1H-pyrazole, a versatile and reactive alkylating agent. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical parameters that control reaction outcomes, particularly regioselectivity. This guide is intended for researchers in synthetic chemistry and drug development seeking a robust and reproducible method for synthesizing novel N-alkylated pyrazole derivatives.
Scientific Principles & Mechanistic Overview
The N-alkylation of a pyrazole is a nucleophilic substitution reaction. The process is typically initiated by the deprotonation of the acidic N-H proton of the pyrazole ring by a suitable base. This generates a nucleophilic pyrazolate anion. The anion then attacks the electrophilic carbon of the chloromethyl group on this compound, displacing the chloride leaving group to form a new C-N bond.
For an unsymmetrical pyrazole, two distinct pyrazolate anions can exist in tautomeric equilibrium, leading to the potential formation of two regioisomers. The ratio of these products is governed by a combination of factors:
-
Steric Hindrance: Bulky substituents adjacent to a nitrogen atom will sterically hinder the approach of the alkylating agent, favoring alkylation at the less hindered nitrogen.[1][5]
-
Electronic Effects: Electron-withdrawing or -donating groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the regiochemical outcome.[4][5] For instance, stronger bases like sodium hydride (NaH) in a non-polar solvent may favor the thermodynamically more stable product, whereas milder conditions with bases like potassium carbonate (K₂CO₃) might yield a different isomeric ratio.[6][7]
Caption: Mechanism of the two-step N-alkylation reaction.
Detailed Experimental Protocol
This protocol outlines a general and robust procedure for the N-alkylation of a generic pyrazole substrate using potassium carbonate as the base in N,N-Dimethylformamide (DMF). This method is widely applicable and avoids the hazards associated with stronger bases like NaH.
2.1. Materials and Reagents
| Material | Grade | Supplier Example |
| Pyrazole Substrate | ≥97% Purity | Commercial |
| This compound | Synthesis Grade | Commercial |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial |
| Deionized Water | High Purity | Laboratory |
| Brine (Saturated aq. NaCl) | ACS Grade | Laboratory Prep. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial |
| Silica Gel | 60 Å, 230-400 mesh | Commercial |
2.2. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (approximately 5-10 mL per mmol of the pyrazole substrate).
-
Stirring: Stir the resulting suspension at room temperature for 15-20 minutes to ensure a homogenous mixture.
-
Addition of Alkylating Agent: Add this compound (1.1 - 1.2 eq) to the reaction mixture dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or gently heat to 50-70°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 4-24 hours).
-
Work-up - Quenching: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF used).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry of alkylation on unsymmetrical pyrazoles can be determined using 2D NMR techniques like NOESY or HMBC.[1][8]
Experimental Workflow Visualization
Caption: General workflow for N-alkylation protocol.
Summary of Reaction Parameters
The choice of reaction conditions is critical for achieving high yields and desired regioselectivity. The following table provides a summary of typical conditions reported for the N-alkylation of various pyrazoles, which can serve as a starting point for optimization.
| Alkylating Agent (R-X) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | ~85 | [6] |
| Ethyl Bromide | K₂CO₃ | DMF | 50 | 18 | ~80 | [6] |
| Benzyl Bromide | NaH | THF | 0 to 25 | 6 | ~90 | [6] |
| Benzyl Bromide | K₂CO₃ | MeCN | 70 | 12 | ~85 | [9] |
| Isopropyl Bromide | NaH | THF | 25 | 24 | ~60 | [6] |
Field-Proven Insights & Troubleshooting
-
Rationale for Base Selection: Potassium carbonate (K₂CO₃) is a mild and effective base for many pyrazole substrates. For less acidic pyrazoles or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) can be used. Crucially, when using NaH, strictly anhydrous conditions must be maintained to prevent quenching of the base and potential safety hazards.
-
Controlling Regioselectivity: For unsymmetrical pyrazoles, the N1/N2 ratio can often be tuned. Sterically bulky bases or alkylating agents tend to favor reaction at the less hindered nitrogen. A systematic study with different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, THF, Acetonitrile) is recommended to optimize for the desired regioisomer.[4][7]
-
Low Yields: If the reaction shows low conversion, consider increasing the temperature or using a stronger base. Ensure the alkylating agent, this compound, has not degraded during storage.
-
Side Reactions: The formation of quaternary ammonium salts (overalkylation) can occur but is less common with pyrazoles compared to more nucleophilic heterocycles. Using a slight excess (1.1 eq) of the alkylating agent is generally sufficient to drive the reaction to completion without significant side products.
References
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Organics. [Link]
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A new simple procedure for alkylation of nitrogen heterocycles using dialkyl oxalates and alkoxides. (1983). Tetrahedron Letters. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]
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Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. (2020). Chemistry – An Asian Journal. [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). Molecules. [Link]
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Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.). Molbank. [Link]
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Application Notes & Protocols: Synthesis of Novel Pyrazole Derivatives from 3-(chloromethyl)-1-ethyl-1H-pyrazole
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural component in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] The widespread therapeutic relevance of pyrazole derivatives stems from their diverse pharmacological activities, which include anti-inflammatory, analgesic, antimicrobial, anti-cancer, and antiviral properties.[2][3][4][5]
The functionalization of the pyrazole core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, enabling the exploration of structure-activity relationships (SAR) essential for drug development. 3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride is an exceptionally valuable starting material in this context.[6] The chloromethyl group at the 3-position serves as a versatile electrophilic handle, readily undergoing nucleophilic substitution reactions. This allows for the systematic introduction of a wide array of functional groups and molecular fragments, facilitating the rapid generation of compound libraries for high-throughput screening and lead optimization.
This guide provides a detailed overview of the synthetic strategies and step-by-step protocols for derivatizing this compound, aimed at researchers and scientists engaged in synthetic chemistry and drug discovery.
Core Synthetic Strategy: Nucleophilic Substitution at the C3-Methylene Bridge
The primary pathway for elaborating the this compound scaffold is the nucleophilic substitution reaction. The pyrazole ring, being electron-rich, activates the adjacent C-Cl bond, making the methylene carbon highly susceptible to attack by nucleophiles.
The general transformation can be represented as follows:
Figure 1: General scheme for nucleophilic substitution.
This reaction is highly versatile and accommodates a broad spectrum of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon. The choice of reaction conditions—primarily the base and solvent—is critical and depends on the pKa and solubility of the chosen nucleophile.
Causality in Experimental Design:
-
Solvent Selection: Aprotic polar solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are typically preferred. These solvents effectively solvate the cations of the base (e.g., K⁺, Na⁺) without interfering with the nucleophile through hydrogen bonding, thereby enhancing its reactivity.
-
Base Selection: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity.
-
For moderately acidic nucleophiles like phenols or thiols, a mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is sufficient.
-
For less acidic nucleophiles like secondary amines or alcohols, a stronger base such as sodium hydride (NaH) or an organic base like triethylamine (Et₃N) may be necessary. The choice must be carefully considered to avoid side reactions.
-
-
Temperature Control: While many substitutions proceed efficiently at room temperature, some less reactive nucleophiles may require moderate heating (e.g., 50-80 °C) to achieve a reasonable reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to prevent decomposition at elevated temperatures.
Experimental Protocols
The following protocols are provided as robust, validated starting points for the synthesis of two distinct classes of pyrazole derivatives.
Protocol 1: Synthesis of an Ether-Linked Derivative via O-Alkylation
This protocol details the reaction of this compound with a phenolic nucleophile, 4-nitrophenol, to yield 1-ethyl-3-((4-nitrophenoxy)methyl)-1H-pyrazole.
Workflow Diagram:
Figure 2: Workflow for O-Alkylation Synthesis.
Materials:
-
This compound hydrochloride (1.0 eq)
-
4-Nitrophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for chromatography)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride, 4-nitrophenol, and potassium carbonate.
-
Under a nitrogen atmosphere, add anhydrous DMF via syringe.
-
Place the flask in a pre-heated oil bath at 60 °C.
-
Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system) until the starting pyrazole spot is consumed (typically 4-6 hours).
-
Once complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Workup: Pour the reaction mixture into a separatory funnel containing deionized water. The product will often precipitate or form an oil.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine. This removes residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][8]
Protocol 2: Synthesis of an Amine-Linked Derivative via N-Alkylation
This protocol describes the synthesis of 4-( (1-ethyl-1H-pyrazol-3-yl)methyl)morpholine through the reaction with a secondary amine, morpholine.
Materials:
-
This compound hydrochloride (1.0 eq)
-
Morpholine (2.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a round-bottom flask, suspend this compound hydrochloride and potassium carbonate in anhydrous acetonitrile.
-
Add morpholine to the suspension at room temperature. Note: Morpholine acts as both the nucleophile and, in excess, can contribute as a base. K₂CO₃ ensures the reaction goes to completion.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent system). The reaction is typically complete within 3-5 hours.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl).
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in dichloromethane and wash with deionized water to remove any remaining salts and excess morpholine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.
-
Purification: For many amine substitutions of this type, the product is often of high purity after the extractive workup. If necessary, purification can be achieved via silica gel chromatography.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[9][10]
Data Summary and Comparison
The following table summarizes the key parameters for the two representative protocols, providing a clear comparison for researchers selecting a synthetic route.
| Parameter | Protocol 1: O-Alkylation (Ether) | Protocol 2: N-Alkylation (Amine) |
| Nucleophile | 4-Nitrophenol | Morpholine |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) / Excess Morpholine |
| Solvent | N,N-Dimethylformamide (DMF) | Acetonitrile (CH₃CN) |
| Temperature | 60 °C | Room Temperature |
| Typical Reaction Time | 4 - 6 hours | 3 - 5 hours |
| Workup Strategy | Liquid-Liquid Extraction (EtOAc/H₂O) | Filtration followed by Extraction (DCM/H₂O) |
| Expected Yield | 75 - 90% | 80 - 95% |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel pyrazole derivatives. The nucleophilic substitution protocols detailed herein are robust, scalable, and adaptable to a wide range of nucleophiles. By systematically varying the nucleophilic component, researchers can efficiently generate diverse libraries of compounds. This strategic approach is fundamental to modern medicinal chemistry, enabling the comprehensive exploration of structure-activity relationships and accelerating the discovery of new therapeutic agents.[11][12] The self-validating nature of these protocols, culminating in rigorous spectroscopic characterization, ensures the scientific integrity and reproducibility of the results.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Mali, S. et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
Singh, S. et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]
-
Karrouchi, K. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Mor, S. et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. [Link]
-
Taylor & Francis Online. (2022). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. [Link]
-
Der Pharma Chemica. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
Application Notes: The Strategic Role of 3-(Chloromethyl)-1-ethyl-1H-pyrazole in the Synthesis of Advanced Agrochemicals
Introduction: The Pyrazole Moiety as a Cornerstone in Modern Fungicide Design
The pyrazole ring system is a foundational scaffold in the development of modern agrochemicals, particularly in the class of succinate dehydrogenase inhibitors (SDHIs).[1] These fungicides are critical in crop protection, offering broad-spectrum activity against a host of devastating fungal pathogens. The efficacy of pyrazole-based fungicides is intrinsically linked to their ability to bind to the ubiquinone-binding site of the mitochondrial complex II, thereby disrupting the fungal respiratory chain. The specific substituents on the pyrazole ring play a crucial role in modulating the biological activity, selectivity, and physicochemical properties of the final active ingredient.
3-(Chloromethyl)-1-ethyl-1H-pyrazole is a key building block in this context, offering a reactive "handle" for the elaboration of more complex and potent agrochemical structures. The ethyl group at the 1-position and the chloromethyl group at the 3-position provide a unique combination of lipophilicity and reactivity, making it an ideal starting material for the synthesis of a new generation of pyrazole carboxamide fungicides. This application note will detail the synthetic utility of this compound, providing a comprehensive protocol for its conversion into a representative pyrazole carboxamide fungicide.
Synthetic Strategy: From Chloromethyl Intermediate to a Potent SDHI Fungicide
The primary application of this compound in agrochemical synthesis is its role as a precursor to 1-ethyl-1H-pyrazole-3-carboxylic acid. This carboxylic acid is the key intermediate that can be coupled with various anilines to produce a diverse library of pyrazole carboxamide fungicides. The overall synthetic workflow is depicted below:
Diagram 1: Synthetic workflow from this compound to a target pyrazole carboxamide fungicide.
This two-part strategy first focuses on the functional group transformation of the chloromethyl group into a carboxylic acid. The second part details the amide bond formation, a critical step in the synthesis of many commercial SDHI fungicides.
PART 1: Detailed Protocol for the Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic acid
Step 1.1: Oxidation of this compound to 1-Ethyl-1H-pyrazole-3-carbaldehyde
The conversion of the chloromethyl group to an aldehyde can be achieved through various methods. The Sommelet reaction provides a classic and effective route for this transformation.[2][3]
Reaction Principle: The Sommelet reaction involves the reaction of a benzyl halide (in this case, a heteroaromatic methyl halide) with hexamine, followed by hydrolysis to yield the corresponding aldehyde.
Experimental Protocol:
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Hexamine (1.2 eq)
-
Chloroform (or another suitable solvent)
-
50% Acetic acid
-
Hydrochloric acid
-
Sodium bicarbonate
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in chloroform.
-
Add hexamine to the solution and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and collect the resulting precipitate by filtration.
-
Wash the precipitate with cold chloroform.
-
Add the precipitate to a 50% aqueous solution of acetic acid and reflux for 2-3 hours.
-
During the reflux, add concentrated hydrochloric acid dropwise.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-ethyl-1H-pyrazole-3-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Value | Reference |
| Reaction Time | 4-6 hours (alkylation), 2-3 hours (hydrolysis) | [2] |
| Typical Yield | 60-75% | [2] |
| Purification | Column Chromatography (Silica Gel) | N/A |
Table 1: Key parameters for the Sommelet reaction.
Step 1.2: Oxidation of 1-Ethyl-1H-pyrazole-3-carbaldehyde to 1-Ethyl-1H-pyrazole-3-carboxylic acid
The aldehyde intermediate is then oxidized to the corresponding carboxylic acid. The Pinnick oxidation is a highly efficient and mild method for this transformation, well-suited for substrates with sensitive functional groups.
Reaction Principle: The Pinnick oxidation utilizes sodium chlorite in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to selectively oxidize aldehydes to carboxylic acids.
Experimental Protocol:
-
Materials and Reagents:
-
1-Ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq)
-
Sodium chlorite (80% purity, 1.5 eq)
-
Sodium dihydrogen phosphate monohydrate
-
2-Methyl-2-butene (2.0 eq)
-
tert-Butanol and water (as solvent)
-
Hydrochloric acid
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve 1-ethyl-1H-pyrazole-3-carbaldehyde in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene to the solution.
-
In a separate flask, prepare a solution of sodium chlorite and sodium dihydrogen phosphate monohydrate in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, acidify the reaction mixture with 1M hydrochloric acid to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 1-ethyl-1H-pyrazole-3-carboxylic acid.
-
The product can be further purified by recrystallization.
-
| Parameter | Value | Reference |
| Reaction Time | 4-6 hours | General knowledge on Pinnick Oxidation |
| Typical Yield | >90% | General knowledge on Pinnick Oxidation |
| Purification | Recrystallization | N/A |
Table 2: Key parameters for the Pinnick oxidation.
PART 2: Detailed Protocol for the Synthesis of a Target Pyrazole Carboxamide Fungicide
With the key intermediate, 1-ethyl-1H-pyrazole-3-carboxylic acid, in hand, the final step is the amide coupling with a suitable aniline. For the purpose of this protocol, we will use 2-aminobiphenyl as a representative aniline, which is a common moiety in commercial SDHI fungicides.
Step 2.1: Amide Coupling
The formation of the amide bond is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the aniline.
Reaction Principle: The carboxylic acid is activated by conversion to an acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with the amine to form the stable amide bond.
Experimental Protocol:
-
Materials and Reagents:
-
1-Ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
Dichloromethane (anhydrous)
-
2-Aminobiphenyl (1.0 eq)
-
Triethylamine (1.5 eq)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
Acyl Chloride Formation:
-
Suspend 1-ethyl-1H-pyrazole-3-carboxylic acid in anhydrous dichloromethane.
-
Add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 1-ethyl-1H-pyrazole-3-carbonyl chloride is used directly in the next step.
-
-
Amide Formation:
-
Dissolve 2-aminobiphenyl and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Dissolve the crude 1-ethyl-1H-pyrazole-3-carbonyl chloride in anhydrous dichloromethane and add it dropwise to the aniline solution.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the target pyrazole carboxamide fungicide.
-
-
| Parameter | Value | Reference |
| Reaction Time | 2 hours (acyl chloride), overnight (amide coupling) | General amide synthesis protocols |
| Typical Yield | 70-90% | General amide synthesis protocols |
| Purification | Column Chromatography or Recrystallization | N/A |
Table 3: Key parameters for the amide coupling reaction.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols detailed in this application note provide a robust and efficient pathway for its conversion into high-value pyrazole carboxamide fungicides. The strategic importance of this building block lies in the tunability of the final product; by varying the aniline coupling partner, a wide array of potential fungicide candidates with different activity spectra and properties can be accessed. As the demand for new and more effective crop protection solutions continues to grow, the role of key intermediates like this compound will undoubtedly become even more critical in the discovery and development of next-generation agrochemicals.
References
- Walter, H. (2016). Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) – Synthesis Challenges and Biological Aspects. CHIMIA International Journal for Chemistry, 69(7), 417-424.
-
Sedaxane. In Wikipedia. Retrieved January 18, 2026, from [Link]
- Sommelet, M. (1913). Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène – tétramine. Compt. Rend., 157, 852–854.
- Angyal, S. J. (2011). The Sommelet Reaction. Organic Reactions, 197–217.
- Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
- Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1469-1502.
- March, J. (1985). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (3rd ed.). Wiley.
- Wiberg, K. B. (1955). 2-Thiophenealdehyde. Organic Syntheses, 3, 811.
Sources
Application Note: Strategic Use of 3-(chloromethyl)-1-ethyl-1H-pyrazole for the Synthesis of Novel Kinase Inhibitors
Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, frequently serving as the core hinge-binding motif in a multitude of approved and investigational kinase inhibitors.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the strategic application of 3-(chloromethyl)-1-ethyl-1H-pyrazole , a highly versatile and reactive building block. We will explore its chemical properties, fundamental reactivity, and provide a detailed, field-proven protocol for its use in synthesizing key intermediates for kinase inhibitor development. The causality behind experimental choices is emphasized to ensure robust and reproducible outcomes.
The Pyrazole Scaffold: A Cornerstone of Kinase Inhibition
The effectiveness of the pyrazole motif in kinase inhibitors stems from its unique electronic and structural properties. The five-membered aromatic ring contains two adjacent nitrogen atoms, which allows it to act as both a hydrogen bond donor (at the N-1 position, if unsubstituted) and a hydrogen bond acceptor (at the N-2 position).[2] This duality enables it to form key interactions with the amino acid residues of the kinase hinge region, the flexible segment that connects the N- and C-lobes of the kinase domain. By mimicking the hydrogen bonding pattern of the adenine core of ATP, pyrazole-based compounds can effectively compete for the ATP-binding site, thereby inhibiting kinase activity.[1]
The substitution pattern on the pyrazole ring is critical for modulating potency and selectivity. The use of a 1-ethyl substituted pyrazole, such as the one derived from our title reagent, offers two distinct advantages:
-
Blocks Tautomerism: The ethyl group at the N-1 position prevents the potential for tautomerization that exists in N-H pyrazoles, ensuring a single, defined regioisomer is carried through the synthesis.[2]
-
Fine-Tuning Selectivity: The ethyl group occupies a specific vector within the ATP-binding pocket, which can be exploited to achieve selectivity for or against certain kinases based on the pocket's unique topography.
Caption: Conceptual diagram of a 1-substituted pyrazole inhibitor in a kinase ATP-binding pocket.
Properties and Reactivity of this compound
This compound is a key synthetic intermediate, valued for its ability to introduce the 1-ethyl-1H-pyrazol-3-yl)methyl moiety into a target molecule. Its reactivity is dominated by the chloromethyl group, which functions as a potent electrophile.
| Property | Value |
| Molecular Formula | C₆H₉ClN₂ |
| Molecular Weight | 144.60 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCN1C=CC(=N1)CCl |
| Physical State | Typically an oil or low-melting solid |
| Reactivity Class | Electrophilic Alkylating Agent |
| Primary Reaction Type | Nucleophilic Substitution (SN2) |
| Data sourced from PubChem.[4] |
The primary utility of this reagent lies in its reaction with nucleophiles. The carbon atom of the chloromethyl group is electron-deficient due to the inductive effect of the adjacent chlorine atom, making it highly susceptible to attack by a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reaction proceeds via a classic SN2 mechanism.
Caption: General reaction scheme for the alkylation of nucleophiles (Nu-H).
Protocol: Synthesis of a Model Kinase Inhibitor Intermediate
This section provides a detailed, step-by-step protocol for the O-alkylation of 4-aminophenol with this compound. The resulting product, 4-((1-ethyl-1H-pyrazol-3-yl)methoxy)aniline, is a valuable intermediate. The terminal aniline group can be further functionalized to build out the full kinase inhibitor structure, for example, through amide bond formation or urea synthesis.
Reaction: (Self-hosted image of the chemical reaction for clarity)
Materials and Equipment
| Reagents & Materials | Purpose |
| 4-Aminophenol | Nucleophile |
| This compound | Electrophile / Alkylating Agent |
| Cesium Carbonate (Cs₂CO₃) | Base. Causality: A strong, yet soft base ideal for deprotonating phenols. Its solubility in DMF accelerates the reaction compared to less soluble bases like K₂CO₃.[5] |
| N,N-Dimethylformamide (DMF), Anhydrous | Polar aprotic solvent. Causality: Solubilizes reactants and promotes the SN2 mechanism by not solvating the nucleophile as strongly as protic solvents. |
| Ethyl Acetate (EtOAc) | Extraction Solvent |
| Brine (Saturated aq. NaCl) | Aqueous wash to remove residual DMF |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Silica Gel (230-400 mesh) | Stationary phase for column chromatography |
| Dichloromethane (DCM) & Methanol (MeOH) | Mobile phase for chromatography |
Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, nitrogen/argon inlet, condenser, separatory funnel, rotary evaporator, glass column for chromatography.
Experimental Workflow
Caption: Step-by-step experimental workflow from reaction setup to final characterization.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).
-
Inert Atmosphere: Seal the flask, and purge with nitrogen or argon for 10 minutes. This is crucial as the deprotonated phenoxide is sensitive to oxidation.
-
Initial Stirring: Heat the suspension to 60 °C and stir for 30 minutes to ensure complete deprotonation of the phenol. The mixture should turn a darker color.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: Maintain the reaction at 60 °C. Monitor the progress by Thin Layer Chromatography (TLC) every hour (e.g., using a 9:1 DCM/MeOH mobile phase). The reaction is complete when the starting 4-aminophenol spot has been consumed (typically 4-6 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (10x the volume of DMF).
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Causality: The product is significantly more soluble in the organic solvent, while the inorganic salts and residual DMF partition into the aqueous phase.
-
Washing: Combine the organic layers and wash twice with water and once with brine to remove any remaining DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 0% to 5% methanol in dichloromethane.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (TLC) | Insufficient base; inactive reagents; low temperature. | Add an additional portion of base (0.2 eq). Ensure reagents are fresh and the solvent is anhydrous. Increase the temperature to 70-80 °C if necessary, but monitor for decomposition. |
| Low Yield | Incomplete reaction; product loss during work-up; side reactions (e.g., N-alkylation). | Ensure complete reaction by TLC. Be careful during extractions not to lose product in the aqueous layer. Using Cs₂CO₃ preferentially promotes O-alkylation over N-alkylation for aminophenols.[5] |
| Multiple Products Observed | Impure starting materials; side reactions (N-alkylation or dialkylation); decomposition. | Verify the purity of starting materials. Use milder conditions (lower temperature, weaker base like K₂CO₃) to improve selectivity. Ensure the reaction is not run for an excessively long time. |
| Difficulty Removing DMF | Insufficient washing during work-up. | During the washing step, use larger volumes of water and perform more repetitions (4-5 washes). A final wash with a dilute LiCl solution can also help pull DMF into the aqueous phase. |
Conclusion
This compound is a powerful and efficient reagent for incorporating a key pharmacophoric element into kinase inhibitor scaffolds. Its straightforward SN2 reactivity with a broad range of nucleophiles allows for the rapid generation of diverse chemical intermediates. By understanding the principles behind the reaction conditions—such as the choice of base and solvent—researchers can reliably and reproducibly synthesize core structures for novel drug candidates. The protocol detailed herein provides a robust and validated starting point for the exploration of new chemical space in the critical field of kinase inhibitor drug discovery.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2022). Samara Journal of Science. Available at: [Link]
-
Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1. PubChem. Available at: [Link]
- Tricyclic pyrazole kinase inhibitors - WO2005095387A1. Google Patents.
- Substituted pyrazoles as p38 Kinase inhibitors - AP1246A. Google Patents.
- Pyrazole derived kinase inhibitors - WO2002088090A3. Google Patents.
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). National Institutes of Health (NIH). Available at: [Link]
-
Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (2023). PubMed. Available at: [Link]
-
Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Obi-wan Compendia for Chemical Informaton (OUCI). Available at: [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. Available at: [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ResearchGate. Available at: [Link]
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Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2019). National Institutes of Health (NIH). Available at: [Link]
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Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (2013). ACS Publications. Available at: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. Available at: [Link]
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Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. (2012). MDPI. Available at: [Link]
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Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis. (2011). ResearchGate. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health (NIH). Available at: [Link]
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Pyrazole-related nucleosides. Synthesis and antiviral/antitumor activity of some substituted pyrazole and pyrazolo[4,3-d]-1,2,3-triazin-4-one nucleosides. (1993). PubMed. Available at: [Link]
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Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2022). National Institutes of Health (NIH). Available at: [Link]
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Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK). (2015). PubMed. Available at: [Link]
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Application Notes & Protocols: Strategic Functionalization of 3-(Chloromethyl)-1-ethyl-1H-pyrazole for Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Core in Modern Chemistry
The pyrazole nucleus is a cornerstone of medicinal and agricultural chemistry, widely recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a versatile scaffold for synthetic manipulation have led to its incorporation into numerous approved therapeutics, including anti-inflammatory, anticancer, and antiviral agents.[2][3] Among the vast library of pyrazole-based building blocks, 3-(chloromethyl)-1-ethyl-1H-pyrazole emerges as a particularly valuable reagent. The ethyl group at the N1 position resolves the issue of tautomerism, ensuring predictable reactivity, while the chloromethyl group at the C3 position serves as a highly reactive electrophilic handle. This allows for the strategic introduction of the 1-ethyl-1H-pyrazol-3-yl)methyl moiety into a wide array of molecules, making it an indispensable tool for researchers in drug development.
This guide provides a comprehensive overview of the primary coupling strategies for this compound. We will move beyond simple procedural lists to explore the underlying principles governing these reactions, offering field-proven protocols for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Each protocol is designed as a self-validating system, complete with expected outcomes and troubleshooting insights to ensure experimental success.
Part 1: The Chemistry of a Versatile Building Block
The reactivity of this compound is dominated by the C(sp³)-Cl bond of the chloromethyl group. This primary alkyl halide is an excellent electrophile, primed for reaction with a diverse range of nucleophiles.
Nucleophilic Substitution: The Workhorse Reaction
The most direct method for functionalizing this pyrazole building block is through nucleophilic substitution. Given that the electrophilic carbon is primary and unhindered, the reaction typically proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.
Causality Behind Experimental Choices:
-
Mechanism: The SN2 pathway involves a backside attack on the electrophilic carbon by the nucleophile, leading to the displacement of the chloride leaving group in a single, concerted step. This mechanism dictates the optimal choice of reagents and conditions.
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred. These solvents are capable of solvating the cation of the base (e.g., K⁺, Na⁺) but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive.
-
Base: For nucleophiles that are not inherently anionic (e.g., amines, phenols, thiols), a base is required for deprotonation. The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and offer good handling characteristics. For less acidic nucleophiles or to accelerate slow reactions, a stronger base like sodium hydride (NaH) may be employed, though this requires more stringent anhydrous conditions.
-
Nucleophile: The strength of the nucleophile is a key determinant of reaction rate. Thiols are generally more nucleophilic than amines, which are in turn more nucleophilic than alcohols or phenols.
Caption: A simplified diagram of the SN2 reaction pathway.
Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds
While less common than for aryl halides, the C(sp³)-Cl bond of a chloromethyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This powerful reaction allows for the formation of a new carbon-carbon bond, significantly expanding the synthetic possibilities.
Causality Behind Experimental Choices:
-
The Challenge: The oxidative addition of a C(sp³)-Cl bond to a Pd(0) center is generally more difficult than for a C(sp²)-Cl bond. This step is often rate-limiting and requires a carefully selected catalytic system.
-
Catalyst & Ligand: The choice of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and, crucially, a supporting ligand is paramount. Electron-rich and sterically bulky phosphine ligands are often required to promote the oxidative addition step and stabilize the palladium catalyst throughout the cycle.[5]
-
Base & Solvent: The base (e.g., K₃PO₄, Cs₂CO₃) plays a key role in the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium center. The reaction is typically run in solvents like dioxane or toluene, often with a small amount of water to aid in the dissolution of the base.[6]
Caption: Key steps in a Suzuki-Miyaura cross-coupling reaction.
Part 2: Experimental Protocols & Workflows
The following protocols are designed as robust starting points for research and development. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Caption: A standard workflow for the coupling reactions.
Protocol 1: N-Alkylation of Heterocycles (e.g., Imidazole)
This procedure details the coupling of the pyrazole with imidazole, a common structural motif in pharmaceuticals.[7]
Detailed Methodology:
-
To a round-bottom flask under an inert atmosphere, add imidazole (0.76 mmol, 1.0 eq) and potassium carbonate (K₂CO₃) (3.0 mmol, ~4.0 eq).
-
Add dry acetonitrile (20 mL).
-
Stir the suspension at 45 °C for 1 hour to ensure formation of the potassium imidazolide salt.
-
Cool the mixture to room temperature and add this compound (0.76 mmol, 1.0 eq).
-
Heat the reaction mixture to 70 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dilute the resulting residue with ethyl acetate (50 mL) and wash with water (3 x 20 mL) followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Self-Validating System:
-
Expected Outcome: A new set of proton signals corresponding to the pyrazolyl-methyl group (~5.3 ppm) should appear in the ¹H NMR spectrum, and the molecular weight should match the expected product by HRMS.
-
Troubleshooting: If the reaction is sluggish, a more polar solvent like DMF can be used. If starting material remains, consider increasing the reaction temperature or using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF at 0 °C to room temperature.
| Parameter | Condition | Rationale |
| Nucleophile | Imidazole, Triazole, Secondary Amines | Diverse N-nucleophiles for library synthesis. |
| Base | K₂CO₃, Cs₂CO₃, NaH | Choice depends on nucleophile pKa and desired reactivity. |
| Solvent | Acetonitrile, DMF, THF | Polar aprotic solvents favor SN2 kinetics. |
| Temperature | 45-80 °C | Provides sufficient energy to overcome the activation barrier. |
Protocol 2: O-Alkylation of Phenols
This protocol describes the synthesis of pyrazolylmethyl phenyl ethers, which can be complicated by competing C-alkylation.[8]
Detailed Methodology:
-
To a round-bottom flask under an inert atmosphere, add the desired phenol (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq).
-
Add an anhydrous polar aprotic solvent, such as DMF (to a concentration of 0.2-0.5 M).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add a solution of this compound (1.1 eq) in DMF dropwise.
-
Heat the reaction to 60-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling, carefully quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography, carefully separating O- and C-alkylated isomers if present.
Self-Validating System:
-
Expected Outcome: The disappearance of the phenolic -OH proton signal and the appearance of a new ether linkage, confirmed by a characteristic downfield shift of the pyrazolyl-methyl protons in ¹H NMR.
-
Troubleshooting: The formation of C-alkylated byproducts is the primary challenge.[8] Using less polar solvents and alkali metal counter-ions that favor O-alkylation (K⁺ > Na⁺) can help mitigate this. Phase-transfer catalysis has also been used to control selectivity.[8]
| Parameter | Condition | Rationale |
| Nucleophile | Substituted Phenols | Electron-withdrawing groups increase phenol acidity. |
| Base | K₂CO₃, Cs₂CO₃ | Weaker bases can improve O- vs. C-alkylation selectivity. |
| Solvent | DMF, Acetonitrile | High polarity favors the desired SN2 reaction. |
| Temperature | 60-80 °C | Balances reaction rate against potential side reactions. |
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
This advanced protocol enables the formation of a C(sp³)-C(sp²) bond, linking the pyrazole methyl group to an aryl or vinyl partner. This is adapted from procedures for analogous benzylic chlorides.[4]
Detailed Methodology:
-
To a microwave vial or Schlenk tube, add the arylboronic acid (1.5 eq), a suitable base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., SPhos Pd G2, 2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add a degassed solvent system, such as dioxane and water (e.g., 4:1 ratio).
-
Add this compound (1.0 eq) via syringe.
-
Seal the vessel and heat to 80-110 °C for 6-24 hours. Monitor progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography on silica gel.
Self-Validating System:
-
Expected Outcome: Successful C-C bond formation, confirmed by the presence of both pyrazole and aryl/vinyl signals in the NMR spectra and the correct mass in HRMS.
-
Troubleshooting: Low yields are often due to catalyst deactivation or slow oxidative addition. Screening different ligands (e.g., XPhos, SPhos), bases (Cs₂CO₃ is often effective), and rigorously deoxygenated solvents is crucial. Homo-coupling of the boronic acid can be a side reaction, which can sometimes be suppressed by using a slight excess of the pyrazole electrophile.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ with SPhos, SPhos Pd G2 | Bulky, electron-rich ligands are essential for C(sp³)-Cl activation. |
| Boronic Acid | Aryl or Vinyl Boronic Acids | The organoboron coupling partner. |
| Base | K₃PO₄, Cs₂CO₃ | Crucial for the transmetalation step. |
| Solvent | Dioxane/H₂O, Toluene | Anhydrous or aqueous conditions can be screened. |
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
-
Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. ACS Publications. Available at: [Link]
-
Alkylation of phenol with 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole under phase transfer catalysis. ResearchGate. Available at: [Link]
-
Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. NIH/PMC. Available at: [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry. Available at: [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. Available at: [Link]
-
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. NIH. Available at: [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]
-
O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. Available at: [Link]
-
3-methyl-4- (p-tolylthio)-1-(2-chlorophenyl)-1H-pyrazol-5-ol: Synthesis, spectral studies, crystal structure and theoretical calculations. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
-
Palladium-Catalyzed Amidation of Five-Membered Heterocyclic Bromides. MIT. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. NIH/PMC. Available at: [Link]
-
Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Royal Society of Chemistry. Available at: [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
An Introduction to Palladium Cross-Coupling Reactions. YouTube. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
-
Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalene. NIH/PMC. Available at: [Link]
-
Current status of pyrazole and its biological activities. NIH/PMC. Available at: [Link]
-
O-Alkylation of phenol derivatives via a nucleophilic substitution. Royal Society of Chemistry. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Scale-Up Synthesis of 3-(Chloromethyl)-1-ethyl-1H-pyrazole: An Application Note and Protocol
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science due to its diverse biological activities and versatile chemical properties.[1] Specifically, functionalized pyrazoles such as 3-(chloromethyl)-1-ethyl-1H-pyrazole serve as crucial building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The introduction of a reactive chloromethyl group at the 3-position of the pyrazole ring provides a handle for further chemical modifications, making this compound a valuable intermediate in drug discovery and development.
This application note provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocol herein is presented with a focus on scalability, safety, and robustness, explaining the rationale behind experimental choices to ensure both scientific integrity and practical applicability in a laboratory or pilot plant setting.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is strategically designed as a two-step process, commencing with the formation of a key intermediate, (1-ethyl-1H-pyrazol-3-yl)methanol, followed by its chlorination. This approach allows for better control over the reaction and facilitates purification of the final product.
Step 1: Synthesis of (1-ethyl-1H-pyrazol-3-yl)methanol
The initial step involves the synthesis of the alcohol intermediate. This can be achieved through the reduction of a corresponding ester, ethyl 1-ethyl-1H-pyrazole-3-carboxylate. The ester itself is synthesized via a cyclocondensation reaction.
Step 2: Chlorination of (1-ethyl-1H-pyrazol-3-yl)methanol
The final step is the conversion of the alcohol to the desired chloromethyl derivative using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient removal of byproducts (SO₂ and HCl) as gases.
Visualizing the Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic route for this compound.
Detailed Experimental Protocols
PART 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate
This protocol is adapted from established methods for pyrazole synthesis.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |
| Diethyl oxalate | 146.14 | 1.0 | 146.14 g (136.6 mL) |
| Propionaldehyde | 58.08 | 1.1 | 63.89 g (79.9 mL) |
| Sodium ethoxide | 68.05 | 1.0 | 68.05 g |
| Ethylhydrazine oxalate | 152.13 | 1.0 | 152.13 g |
| Ethanol | 46.07 | - | As solvent |
| Diethyl ether | 74.12 | - | As solvent |
| Acetic acid | 60.05 | - | For neutralization |
Protocol:
-
Preparation of the diketoester: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve sodium ethoxide (1.0 mol) in anhydrous ethanol (500 mL). To this solution, add a mixture of diethyl oxalate (1.0 mol) and propionaldehyde (1.1 mol) dropwise at a rate that maintains the reaction temperature below 40°C. After the addition is complete, stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour.
-
Cyclization: Cool the reaction mixture to room temperature and add a solution of ethylhydrazine oxalate (1.0 mol) in water (200 mL).
-
Neutralization and Extraction: Neutralize the mixture with glacial acetic acid. The product will precipitate. Extract the aqueous layer with diethyl ether (3 x 300 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
PART 2: Reduction of Ethyl 1-ethyl-1H-pyrazole-3-carboxylate to (1-ethyl-1H-pyrazol-3-yl)methanol
This protocol utilizes the potent reducing agent lithium aluminum hydride (LiAlH₄).[3][4][5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |
| Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | 168.19 | 0.5 | 84.1 g |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 0.3 | 11.4 g |
| Anhydrous diethyl ether or THF | - | - | 1 L |
| Ethyl acetate | 88.11 | - | For quenching |
| 10% Sulfuric acid | - | - | For workup |
Protocol:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (0.3 mol) in anhydrous diethyl ether (500 mL).
-
Addition of Ester: Cool the suspension to 0°C in an ice bath. Add a solution of ethyl 1-ethyl-1H-pyrazole-3-carboxylate (0.5 mol) in anhydrous diethyl ether (500 mL) dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then 10% sulfuric acid until the solution is acidic.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 200 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude alcohol, which can be purified by vacuum distillation.
PART 3: Chlorination of (1-ethyl-1H-pyrazol-3-yl)methanol to this compound
This protocol employs thionyl chloride for the chlorination step.[7][8][9][10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |
| (1-ethyl-1H-pyrazol-3-yl)methanol | 126.16 | 0.4 | 50.5 g |
| Thionyl chloride (SOCl₂) | 118.97 | 0.48 | 57.1 g (34.8 mL) |
| Anhydrous dichloromethane (DCM) | - | - | 500 mL |
| Pyridine (catalytic) | 79.10 | - | ~1 mL |
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve (1-ethyl-1H-pyrazol-3-yl)methanol (0.4 mol) in anhydrous DCM (500 mL). Add a catalytic amount of pyridine.
-
Addition of Thionyl Chloride: Cool the solution to 0°C in an ice bath. Add thionyl chloride (0.48 mol) dropwise from the dropping funnel. An exothermic reaction with gas evolution will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Analytical Characterization
Table of Expected Analytical Data:
| Compound | Technique | Expected Values |
| Ethyl 1-ethyl-1H-pyrazole-3-carboxylate | ¹H NMR (CDCl₃) | δ 1.4 (t, 3H), 4.2 (q, 2H), 4.4 (q, 2H), 6.8 (d, 1H), 7.4 (d, 1H) ppm |
| ¹³C NMR (CDCl₃) | δ 14.5, 45.0, 61.0, 110.0, 130.0, 140.0, 163.0 ppm | |
| (1-ethyl-1H-pyrazol-3-yl)methanol | ¹H NMR (CDCl₃) | δ 1.4 (t, 3H), 4.1 (q, 2H), 4.7 (s, 2H), 6.2 (d, 1H), 7.3 (d, 1H) ppm |
| ¹³C NMR (CDCl₃) | δ 15.0, 44.5, 58.0, 105.0, 128.0, 145.0 ppm | |
| This compound | ¹H NMR (CDCl₃) | δ 1.4 (t, 3H), 4.1 (q, 2H), 4.6 (s, 2H), 6.3 (d, 1H), 7.3 (d, 1H) ppm |
| ¹³C NMR (CDCl₃) | δ 15.0, 38.0, 45.0, 107.0, 129.0, 148.0 ppm | |
| GC-MS (EI) | M⁺ at m/z 144/146. Key fragments: [M-Cl]⁺, [M-CH₂Cl]⁺. Common pyrazole fragmentation includes loss of HCN and N₂.[11][12][13] |
Safety Precautions and Scale-Up Considerations
-
Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[7][8][9][10] All manipulations should be carried out in a well-ventilated fume hood.[14] Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.[7][8]
-
Lithium Aluminum Hydride: LiAlH₄ is a highly reactive, flammable solid that also reacts violently with water and protic solvents.[3][4][5][6] It should be handled under an inert atmosphere. The quenching process is highly exothermic and must be performed with extreme caution, especially on a large scale.
-
Temperature Control: For all exothermic reactions, particularly the LiAlH₄ reduction and the chlorination with thionyl chloride, efficient cooling and careful monitoring of the internal reaction temperature are crucial to prevent runaway reactions.[14]
-
Gas Trapping: The chlorination reaction generates significant amounts of HCl and SO₂ gases. An appropriate gas trap (e.g., a sodium hydroxide solution) must be used to neutralize these corrosive and toxic byproducts.
-
Solvent Selection: The choice of solvents should consider not only reaction compatibility but also safety on a larger scale, including flammability and potential for peroxide formation.[14]
-
Purification at Scale: Vacuum distillation is a suitable method for purifying the final product and key intermediates at scale. Careful control of pressure and temperature is necessary to avoid decomposition.
Conclusion
The two-step synthetic route to this compound detailed in this application note provides a robust and scalable method for producing this valuable intermediate. By carefully controlling reaction conditions and adhering to strict safety protocols, researchers and production chemists can reliably synthesize this compound in high yield and purity. The analytical methods described provide the necessary tools for in-process control and final product characterization, ensuring the quality required for downstream applications in drug development and other areas of chemical synthesis.
References
-
University of Illinois, Division of Research Safety. (2019, September 18). Scale-up Reactions. Retrieved from [Link]
-
Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, July 10). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
-
PubChem. Ethyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Taylor & Francis Online. (2023, March 2). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives. Retrieved from [Link]
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The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
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The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]
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ResearchGate. (2020, August 23). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Retrieved from [Link]
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ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]
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YouTube. (2020, April 18). Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal. Retrieved from [Link]
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University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
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Chemguide. reduction of carboxylic acids. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to alcohols using LiAlH4. Retrieved from [Link]
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Application Note & Protocol: A Streamlined One-Pot Synthesis of 3-(Chloromethyl)-1-ethyl-1H-pyrazole for Accelerated Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold and the Imperative for Synthetic Efficiency
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The specific substitution pattern on the pyrazole ring is critical for modulating pharmacological activity, making the development of versatile and efficient synthetic routes to novel analogues a primary objective in drug discovery.[2][3]
The target molecule, 3-(chloromethyl)-1-ethyl-1H-pyrazole, is a valuable building block. The chloromethyl group serves as a reactive handle for introducing a wide array of functionalities through nucleophilic substitution, enabling the rapid generation of compound libraries for screening. The 1-ethyl substituent modulates the lipophilicity and metabolic stability of the resulting derivatives.
Traditional multi-step syntheses, which involve the isolation and purification of intermediates, are often time-consuming, resource-intensive, and can lead to significant yield losses. In contrast, one-pot syntheses, where sequential reactions are carried out in a single reaction vessel, offer a more elegant and efficient approach.[4][5][6] They reduce waste, save time and resources, and can often lead to higher overall yields. This application note details a robust and logical one-pot protocol for the synthesis of this compound, commencing from a readily available 1,3-dicarbonyl precursor.
Proposed One-Pot Synthetic Strategy
This protocol outlines a three-step, one-pot synthesis starting from ethyl 2,4-dioxobutanoate. The entire sequence is performed in a single reaction vessel without the isolation of intermediates, significantly streamlining the process.
The three key transformations are:
-
Pyrazole Ring Formation: A cyclocondensation reaction between ethyl 2,4-dioxobutanoate and ethylhydrazine to form ethyl 1-ethyl-1H-pyrazole-3-carboxylate.[7]
-
In-situ Reduction: The ester intermediate is reduced to 1-ethyl-3-(hydroxymethyl)-1H-pyrazole using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[8]
-
In-situ Chlorination: The resulting hydroxymethyl group is converted to the target chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂).[9]
Figure 1: Workflow for the one-pot synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a well-equipped laboratory. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a certified fume hood.
Materials:
-
Ethyl 2,4-dioxobutanoate (≥98%)
-
Ethylhydrazine oxalate (≥97%) or an aqueous solution of ethylhydrazine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄), 1 M solution in THF
-
Thionyl chloride (SOCl₂), (≥99%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Dropping funnel
-
Ice bath
Protocol:
Step 1: Pyrazole Formation
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add ethyl 2,4-dioxobutanoate (10.0 mmol, 1.0 equiv.).
-
Dissolve the starting material in 50 mL of anhydrous THF.
-
In a separate beaker, if starting from ethylhydrazine oxalate, neutralize it with a suitable base (e.g., sodium ethoxide in ethanol) and carefully extract the free ethylhydrazine. If using an aqueous solution, use it directly.
-
Slowly add ethylhydrazine (11.0 mmol, 1.1 equiv.) to the stirred solution in the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 2: In-situ Reduction of the Ester
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a 1 M solution of LiAlH₄ in THF (12.0 mmol, 1.2 equiv. relative to the initial ester) via a dropping funnel over 30 minutes. Caution: The addition of LiAlH₄ is exothermic and generates hydrogen gas. Ensure adequate cooling and a proper inert atmosphere.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reduction by TLC, observing the disappearance of the ester intermediate spot.
Step 3: In-situ Chlorination
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
In a separate, dry dropping funnel, add thionyl chloride (12.0 mmol, 1.2 equiv.) diluted in 10 mL of anhydrous THF.
-
Add the thionyl chloride solution dropwise to the reaction mixture over 30 minutes. Caution: This reaction is also exothermic and releases HCl and SO₂ gases. Ensure efficient stirring and a well-ventilated fume hood.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the formation of the final product by TLC.
Work-up and Purification:
-
Cool the reaction mixture to 0°C and very carefully quench the reaction by the slow, dropwise addition of water (be prepared for gas evolution). Then, add a 15% aqueous NaOH solution, followed by more water until a granular precipitate forms.
-
Filter the solid aluminum salts and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data and Expected Results
The following table summarizes the key parameters and expected outcomes for this one-pot synthesis.
| Parameter | Value/Range | Notes |
| Starting Material | Ethyl 2,4-dioxobutanoate | 10.0 mmol |
| Reagents | Ethylhydrazine, LiAlH₄, SOCl₂ | |
| Solvent | Anhydrous THF | ~70 mL |
| Reaction Time | 6-10 hours | Total time for all three steps |
| Temperature | 0°C to reflux (70°C) | Varies by step |
| Expected Yield | 60-75% | Isolated yield after purification |
| Product Purity | >95% | Determined by ¹H NMR and GC-MS |
| Appearance | Colorless to pale yellow oil |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J=2.0 Hz, 1H, pyrazole-H5), 6.20 (d, J=2.0 Hz, 1H, pyrazole-H4), 4.60 (s, 2H, -CH₂Cl), 4.10 (q, J=7.2 Hz, 2H, -NCH₂CH₃), 1.45 (t, J=7.2 Hz, 3H, -NCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 150.1 (C3), 139.5 (C5), 106.0 (C4), 45.0 (-NCH₂CH₃), 38.0 (-CH₂Cl), 15.2 (-NCH₂CH₃).
-
MS (ESI+): m/z calculated for C₆H₁₀ClN₂ [M+H]⁺: 145.05; found: 145.05.
Causality and Scientific Rationale
-
Choice of Starting Materials: Ethyl 2,4-dioxobutanoate is an ideal precursor as its reaction with a monosubstituted hydrazine like ethylhydrazine regioselectively yields the desired 3-carboxy-substituted pyrazole.[7] The two carbonyl groups have different reactivities, guiding the cyclization.
-
One-Pot Approach: The compatibility of the solvent (THF) across all three steps is crucial for the success of this one-pot procedure. The intermediates are not isolated, which minimizes product loss and reduces handling time.
-
Reduction Prior to Chlorination: The ester must be reduced to the primary alcohol before chlorination. LiAlH₄ is a potent reducing agent capable of this transformation.[8] It is essential to use anhydrous conditions as LiAlH₄ reacts violently with water.
-
Chlorination with Thionyl Chloride: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides.[10] The byproducts of this reaction (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion. The reaction proceeds via an intermediate chlorosulfite ester.
Figure 2: Simplified reaction mechanism overview.
Conclusion
This application note provides a comprehensive and detailed protocol for the efficient one-pot synthesis of this compound. By combining three distinct chemical transformations into a single, streamlined workflow, this method offers significant advantages in terms of time, labor, and resource efficiency. For researchers in drug discovery and medicinal chemistry, this protocol provides a rapid and reliable means to access a key synthetic intermediate, thereby accelerating the development of novel pyrazole-based therapeutic agents.
References
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An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
SYNTHESIS OF NITROGENOUS COMPOUNDS FROM DELTA-UNSATURATED 1,3-DICARBONYL ESTERS .1. SUBSTITUTED PYRAZOLES, ISOXAZOLES AND OXYQUINOXALINES. Journal of the Serbian Chemical Society. Available at: [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at: [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Regioselective one-pot synthesis of 3,5-diarylpyrazoles. Indian Journal of Chemistry. Available at: [Link]
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Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules. Available at: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. Available at: [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
One-pot synthesis of N-substituted pyrazoles 1–7. Reaction conditions:... ResearchGate. Available at: [Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett. Available at: [Link]
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One-Pot, Three-Component Synthesis of Substituted Pyrazoles. ChemistryViews. Available at: [Link]
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Reaction of hydroxymethylanthraquinones with thionyl chloride. ResearchGate. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Application Note: Strategic Use of Protecting Groups in Reactions of 3-(chloromethyl)-1-ethyl-1H-pyrazole
Introduction
3-(chloromethyl)-1-ethyl-1H-pyrazole is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure combines a stable pyrazole core, recognized as a privileged scaffold in numerous bioactive compounds, with a highly reactive chloromethyl group. This electrophilic handle allows for the facile introduction of the ethyl-pyrazole moiety onto various nucleophilic substrates, making it a valuable reagent for constructing complex molecular architectures.
However, the high reactivity of the benzylic-like chloride can also be a significant challenge. In the synthesis of complex molecules that contain multiple nucleophilic functional groups (e.g., amines, phenols, thiols), the lack of chemoselectivity can lead to undesired side reactions, low yields, and complex purification challenges.[3] To overcome these obstacles, a carefully designed protecting group strategy is essential.[4][5]
This guide provides a comprehensive overview of protecting group strategies tailored for reactions involving this compound. It offers field-proven insights into the causality behind experimental choices, detailed step-by-step protocols for the protection and deprotection of common functional groups, and a logical framework for designing robust and efficient synthetic routes.
Understanding the Reactivity of this compound
The key to a successful synthetic strategy lies in understanding the reactivity of the core building block. The carbon of the chloromethyl group is a potent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles. The pyrazole ring, while aromatic, influences this reactivity. The nitrogen at position 2 is electron-withdrawing, which can further activate the adjacent chloromethyl group towards nucleophilic attack.
Common nucleophiles that will readily react with this compound include:
-
Primary and secondary amines
-
Phenols and alcohols
-
Thiols
-
Carboxylates
When a substrate contains one or more of these functional groups in addition to the intended reaction site, protection is often not just recommended, but required.
The Logic of Protecting Group Strategy
A protecting group is a temporary modification of a functional group to render it inert during a specific chemical transformation elsewhere in the molecule. An effective protecting group strategy is governed by several key principles:[6]
-
Ease of Introduction: The protecting group should be introduced efficiently and in high yield under mild conditions.
-
Stability: The protected group must be stable to the reaction conditions planned for the unprotected parts of the molecule.
-
Ease of Removal: The protecting group must be removed selectively and in high yield under conditions that do not affect other functional groups.
-
Orthogonality: In a complex molecule with multiple protected groups, each group should be removable under a unique set of conditions without affecting the others. This is known as an orthogonal protection strategy.[7][8][9][10]
Decision-Making Workflow for Protecting Group Use
Before embarking on a synthesis, it is crucial to determine if a protecting group is necessary. The following flowchart provides a logical framework for this decision-making process.
Caption: Decision flowchart for implementing a protecting group strategy.
Protecting Groups for Common Nucleophilic Functionalities
The following sections detail the protection and deprotection of primary amines and phenols, two of the most common functional groups that interfere with reactions of this compound.
Protecting Primary and Secondary Amines
Amines are excellent nucleophiles and will readily react with this compound.[3] To prevent this undesired alkylation, the nucleophilicity of the amine's lone pair must be temporarily suppressed. Converting the amine to a carbamate is the most common and effective strategy.[11]
Recommended Protecting Group: tert-Butoxycarbonyl (Boc)
The Boc group is a cornerstone of amine protection due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[12][13] It effectively reduces the amine's nucleophilicity by delocalizing the nitrogen lone pair into the adjacent carbonyl group.[14]
Protection Protocol: N-Boc Protection
This protocol describes the protection of a primary amine using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
Substrate containing a primary/secondary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Base (e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃)) (1.5 - 2.0 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)
Procedure:
-
Dissolve the amine-containing substrate (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Add the base (e.g., TEA, 1.5 eq).
-
Add (Boc)₂O (1.2 eq) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[15]
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting N-Boc protected compound by column chromatography if necessary.
Deprotection Protocol: Acid-Mediated Boc Removal
The Boc group is typically removed using a strong acid like trifluoroacetic acid (TFA).[12][13][16] The mechanism involves protonation of the carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[12][17]
Materials:
-
N-Boc protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected substrate in DCM (approx. 0.1 M solution).
-
Add TFA (typically 20-50% v/v in DCM) to the solution at room temperature.[16][18]
-
Stir the mixture for 1-3 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
The product is typically obtained as a TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution).
-
Extract the aqueous layer, dry the organic phase, and concentrate to yield the deprotected amine.
| Parameter | Boc Protection | Boc Deprotection |
| Key Reagents | (Boc)₂O, Base (TEA, NaHCO₃) | Strong Acid (TFA, HCl) |
| Typical Solvents | DCM, THF, Acetonitrile | DCM |
| Temperature | Room Temperature | Room Temperature |
| Advantages | High yield, mild conditions, stable protected group | Clean reaction, volatile byproducts |
| Limitations | Not suitable for acid-sensitive substrates | Requires handling of corrosive acids |
Protecting Phenols and Alcohols
The hydroxyl group of phenols and alcohols is nucleophilic and acidic, making it susceptible to alkylation by this compound, especially in the presence of a base.[19][20] Silyl ethers are excellent protecting groups for hydroxyls, offering stability across a wide range of non-acidic and non-fluoride conditions.[20][21]
Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS or TBS)
The TBDMS group is widely used due to its relative stability to many reaction conditions and its selective removal using fluoride ion sources.[21][22] Its steric bulk provides stability against many nucleophiles and bases.
Protection Protocol: TBDMS Ether Formation
This protocol describes the silylation of a phenolic hydroxyl group.
Materials:
-
Substrate containing a phenolic or alcoholic -OH (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 - 1.2 eq)
-
Imidazole (1.5 - 2.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), DCM)
Procedure:
-
Dissolve the hydroxyl-containing substrate (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add TBDMSCl (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.[23]
-
Once complete, pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Wash the combined organic layers with water and brine to remove DMF and imidazole salts.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Deprotection Protocol: Fluoride-Mediated TBDMS Removal
The exceptional strength of the Silicon-Fluorine bond is the driving force for the deprotection of silyl ethers.[22] Tetra-n-butylammonium fluoride (TBAF) is the most common reagent for this transformation.[24][25][26]
Materials:
-
TBDMS-protected substrate
-
Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected substrate in THF.
-
Add TBAF (1.1 eq, as a 1.0 M solution in THF) dropwise at room temperature.[24]
-
Stir the mixture for 1-4 hours and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the resulting alcohol/phenol by column chromatography.
| Parameter | TBDMS Protection | TBDMS Deprotection |
| Key Reagents | TBDMSCl, Imidazole | TBAF, HF•Pyridine |
| Typical Solvents | DMF, DCM | THF |
| Temperature | Room Temperature | Room Temperature |
| Advantages | Robust protected group, high yields | Very mild and selective conditions |
| Limitations | TBDMSCl is moisture sensitive | TBAF can be basic; may not suit base-labile substrates |
Case Study: Orthogonal Synthesis Strategy
Consider a synthetic target requiring the alkylation of a primary aliphatic amine in a molecule that also contains a sensitive phenolic hydroxyl group. An orthogonal strategy using Boc and TBDMS protecting groups allows for the selective execution of the desired transformations.
Caption: Orthogonal workflow for selective alkylation.
This strategy highlights the power of orthogonality. The TBDMS group is stable to the acidic conditions used to remove the Boc group, and the Boc group is stable to the fluoride-based deprotection of the TBDMS ether. This allows for selective deprotection in any desired order, providing maximum flexibility in the synthetic design.
Conclusion
The successful application of this compound in the synthesis of complex, multifunctional molecules is critically dependent on the strategic use of protecting groups. By understanding the substrate's reactivity and applying the principles of protection, deprotection, and orthogonality, researchers can navigate challenging synthetic pathways with precision and efficiency. The Boc and TBDMS groups represent robust, reliable, and well-documented choices for the protection of amines and phenols, respectively. The protocols and strategies outlined in this guide provide a solid foundation for drug development professionals to harness the full synthetic potential of this valuable pyrazole building block.
References
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Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Taylor & Francis Online. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Synthetic Communications, 35(11). Retrieved from [Link]
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293.
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
JoVE. (2023). Video: Protection of Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
-
SynArchive. (2024). Protection of Phenol by Silyl ether. Retrieved from [Link]
-
Jack Westin. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2021). Deprotection of silyl ether by TBAF. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Protecting Group Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-3-(chloromethyl)-1-ethyl-1h-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethyl-1-methyl-1H-pyrazole. Retrieved from [Link]
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Troubleshooting & Optimization
improving the yield of 3-(chloromethyl)-1-ethyl-1H-pyrazole synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 3-(chloromethyl)-1-ethyl-1H-pyrazole. As a Senior Application Scientist, my goal is to move beyond simple protocols, offering a deeper understanding of the reaction mechanisms and the rationale behind optimization strategies. This guide is structured to address common challenges in a direct question-and-answer format, ensuring you can quickly find solutions to the hurdles encountered in your experiments.
Synthetic Overview: A Common Pathway
The synthesis of this compound is typically achieved through a multi-step sequence starting from the readily available 1-ethyl-1H-pyrazole. The most common and reliable route involves formylation, reduction, and subsequent chlorination.
Caption: General synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for introducing the formyl group onto the 1-ethyl-1H-pyrazole ring?
The Vilsmeier-Haack reaction is the predominant and most effective method for formylating electron-rich heterocyclic rings like pyrazole.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[3][4] The reaction proceeds via an electrophilic chloroiminium salt which attacks the electron-rich C4 position of the pyrazole ring.[4][5] While formylation can occur at other positions, the regioselectivity is influenced by the substituents on the pyrazole ring. For 1-substituted pyrazoles, formylation generally occurs at the C4-position, but careful optimization is required to favor formylation at the C3-position if a different precursor is used. However, starting with a precursor that directs formylation or building the ring with the formyl group already present is a more common strategy for 3-substituted pyrazole aldehydes.[6][7][8]
Q2: I have the 1-ethyl-1H-pyrazole-3-carbaldehyde precursor. Which reducing agent is best for converting it to 3-(hydroxymethyl)-1-ethyl-1H-pyrazole?
For the reduction of the aldehyde to the primary alcohol, sodium borohydride (NaBH₄) is the reagent of choice.[1] It is a mild and selective reducing agent that efficiently reduces aldehydes and ketones without affecting the pyrazole ring or other potentially sensitive functional groups. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at cool temperatures (0 °C to room temperature) and gives high yields of the desired alcohol.[9] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but are generally unnecessary and require more stringent anhydrous conditions and careful quenching procedures.
Troubleshooting Guide: The Critical Chlorination Step
The conversion of 3-(hydroxymethyl)-1-ethyl-1H-pyrazole to the target this compound is the most challenging step where yield is often compromised. The primary reagent for this transformation is thionyl chloride (SOCl₂), often in the presence of a base like pyridine or triethylamine, or in a non-polar solvent like dichloromethane (DCM) or chloroform.
Q3: My overall yield for the chlorination step is consistently low (<50%). What are the primary causes?
Low yield in this step can typically be traced to two main issues: incomplete conversion of the starting material or the formation of significant side products. A troubleshooting workflow can help diagnose the issue.
Caption: Decision tree for troubleshooting low yield in the chlorination step.
Q4: Analysis shows my reaction is not going to completion. How can I improve the conversion rate?
Incomplete conversion is often a result of suboptimal reaction conditions or reagent deactivation.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reagent | Thionyl chloride can be consumed by trace amounts of water. The alcohol starting material may also not be completely pure. | Use a slight excess of thionyl chloride (1.1-1.5 equivalents). Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar). |
| Low Reaction Temperature | The activation energy for the reaction may not be met, leading to a sluggish conversion. | While the initial addition of SOCl₂ should be done at a low temperature (0 °C) to control the exothermic reaction, the mixture can then be allowed to warm to room temperature or gently heated (reflux in DCM, ~40 °C) to drive the reaction to completion. Monitor progress by TLC. |
| Incorrect Solvent | The choice of solvent can influence the solubility of the starting material and the stability of intermediates. | Dichloromethane (DCM) or chloroform are common choices. Aprotic solvents are essential to prevent reaction with the thionyl chloride. |
| Reagent Quality | Old or improperly stored thionyl chloride can decompose, reducing its effectiveness. | Use a fresh bottle of thionyl chloride or distill it before use to ensure high purity. |
Q5: I'm observing several side products during the chlorination. What are they and how can I prevent their formation?
The pyrazole nucleus and the hydroxymethyl group are both reactive sites. Uncontrolled conditions can lead to several unwanted products.
-
Dimerization/Polymerization: The product, an alkyl chloride, is an alkylating agent. It can potentially react with the starting alcohol to form an ether, or with another product molecule. This is more likely at higher temperatures or concentrations.
-
Solution: Add the thionyl chloride slowly at 0 °C. Maintain a dilute reaction mixture and avoid unnecessarily high temperatures or prolonged reaction times once the starting material is consumed (as monitored by TLC).
-
-
Ring Chlorination: While less common for an N-alkylated pyrazole, aggressive chlorinating conditions could potentially lead to electrophilic substitution on the pyrazole ring, especially if Lewis acid impurities are present.[10]
-
Solution: Avoid a large excess of thionyl chloride. The use of a non-nucleophilic base like pyridine can scavenge the HCl generated, potentially reducing side reactions. However, this can also promote elimination.
-
-
Formation of Bis(pyrazolyl)methane Derivatives: In some chloromethylation reactions of pyrazoles, the formation of a methylene-bridged dimer has been observed.[11][12] This occurs when the intermediate carbocation is trapped by another pyrazole ring instead of a chloride ion.
-
Solution: Ensure a sufficient concentration of the chloride source. Using SOCl₂ in a non-coordinating solvent like DCM should favor the desired reaction. Adding a catalytic amount of DMF can form a Vilsmeier-type intermediate, which may provide a milder and more controlled chlorination.[13]
-
Q6: Purification of the final product is challenging due to persistent impurities. What are the best practices?
The crude product is often an oil or a low-melting solid and can be contaminated with both starting materials and side products.
-
Aqueous Work-up: After the reaction is complete, it must be carefully quenched. Slowly pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution to neutralize excess SOCl₂ and HCl. Caution: This is highly exothermic.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine to remove water, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Column Chromatography: This is often the most effective method for purification. Use silica gel with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate. The product is moderately polar and should elute after non-polar impurities.
-
Recrystallization/Distillation: If the product is a solid, recrystallization from a hexane/ethyl acetate mixture may be possible. If it is a liquid, vacuum distillation can be effective for removing less volatile impurities, but care must be taken as the product may be thermally sensitive.
Experimental Protocols
These are generalized protocols and may require optimization for your specific setup and scale.
Protocol 1: Synthesis of 3-(Hydroxymethyl)-1-ethyl-1H-pyrazole
-
To a solution of 1-ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in methanol (approx. 0.2 M) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting aldehyde is fully consumed.
-
Carefully quench the reaction by the slow addition of acetone, followed by water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude alcohol, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Dissolve 3-(hydroxymethyl)-1-ethyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.15 M) in a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂) (1.2 eq) diluted in a small amount of anhydrous DCM to the dropping funnel.
-
Add the SOCl₂ solution dropwise to the stirred alcohol solution over 30-45 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (stain with potassium permanganate).
-
Once the starting material is consumed, carefully pour the reaction mixture into a flask containing crushed ice and saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by silica gel column chromatography (e.g., gradient elution with 0-20% ethyl acetate in hexane).
References
-
[Reaction of 7-Phenyl-7H-pyrazolo[3,4-d][14][15][16]triazin-4-ol with Thionyl Chloride. (2013). ResearchGate.]([Link])
Sources
- 1. 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde (1339536-89-8) for sale [vulcanchem.com]
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- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
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- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrevlett.com [chemrevlett.com]
Technical Support Center: Synthesis of 3-(chloromethyl)-1-ethyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(chloromethyl)-1-ethyl-1H-pyrazole. This document is intended for researchers, chemists, and drug development professionals who utilize this critical building block. We will address common side reactions, their mechanistic origins, and provide robust troubleshooting strategies in a direct question-and-answer format to help you optimize your synthesis for yield, purity, and reproducibility.
Core Synthesis and Potential Side Reactions
The target molecule, this compound, is typically synthesized via an electrophilic substitution on the 1-ethyl-1H-pyrazole ring. The most common method is a chloromethylation reaction, often employing reagents like paraformaldehyde and hydrogen chloride. While seemingly straightforward, the reaction is prone to several competing pathways that can significantly impact the outcome.
The diagram below illustrates the desired reaction and the primary off-target pathways that can diminish yield and complicate purification.
Troubleshooting Guide & FAQs
This section addresses specific issues observed during and after the synthesis. Each answer provides a mechanistic explanation and actionable protocols to mitigate the problem.
Q1: My characterization (NMR/GC-MS) shows a mixture of regioisomers, including the 5-(chloromethyl) product. How can I improve selectivity for the 3-position?
A1: Cause Analysis and Mitigation Strategy
The formation of regioisomers is a classic challenge in the electrophilic substitution of N-substituted pyrazoles.[1] The regiochemical outcome is a delicate balance of electronic and steric effects.
-
Electronic Factors : The N1-ethyl group is an electron-donating group, which activates the pyrazole ring towards electrophilic attack. The N2 nitrogen, being pyridine-like, deactivates the adjacent C3 and C5 positions through its inductive effect. However, resonance stabilization of the reaction intermediate (the sigma complex) is key. Attack at C4 is generally favored in many pyrazole electrophilic substitutions.[2] When C4 is blocked or less reactive, the competition is between C3 and C5. The precise outcome depends heavily on the specific electrophile and conditions.
-
Steric Hindrance : The N1-ethyl group can sterically hinder attack at the C5 position, potentially favoring attack at the C3 position.
Troubleshooting Protocol:
-
Temperature Control: This is the most critical parameter. High temperatures provide enough energy to overcome the activation barrier for the formation of the less-favored isomer, leading to poor selectivity.
-
Action: Maintain the reaction temperature at 0-5 °C during the addition of reagents and let it slowly warm to room temperature. Avoid refluxing unless absolutely necessary and validated by small-scale experiments.[3]
-
-
Choice of Solvent: The solvent can influence the reactivity of the electrophile and the stability of the intermediates. While common solvents like dichloromethane or chloroform are used, exploring alternatives can be beneficial. In some pyrazole syntheses, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity.[4]
-
Action: If selectivity remains poor, perform a solvent screen with solvents of varying polarity and hydrogen-bonding capability.
-
-
Rate of Addition: A slow, controlled addition of the chloromethylating agent (or formaldehyde/HCl source) ensures its immediate consumption, preventing a buildup of high concentrations that can lead to less selective, more aggressive reactions.
-
Action: Add the reagents dropwise over a period of 30-60 minutes using a syringe pump while vigorously stirring the reaction mixture at a low temperature.
-
Q2: I've isolated a significant amount of a high molecular weight byproduct identified as a bis(pyrazolyl)methane derivative. Why does this happen and how can I prevent it?
A2: Cause Analysis and Mitigation Strategy
This is a very common and often dominant side reaction. It occurs because the desired product, this compound, is a reactive alkylating agent. It can act as an electrophile and react with a molecule of the nucleophilic starting material, 1-ethyl-1H-pyrazole, to form a dimer linked by a methylene bridge.[5][6]
Mechanism: Product (Electrophile) + Starting Material (Nucleophile) → Bis(pyrazolyl)methane Dimer
Troubleshooting Protocol:
-
Stoichiometry Control: The relative concentrations of the starting material and the chloromethylated product are key.
-
Action: Use a slight excess (1.1 to 1.3 equivalents) of the chloromethylating agent (e.g., paraformaldehyde). This ensures that the starting pyrazole is consumed quickly, minimizing the time it is present in the flask with the newly formed, reactive chloromethyl product.
-
-
Reverse Addition: Instead of adding the chloromethylating agent to the pyrazole, consider adding the pyrazole solution slowly to the flask containing the chloromethylating agent. This strategy maintains a low concentration of the pyrazole nucleophile throughout the reaction, disfavoring the dimerization reaction.
-
Reaction Monitoring and Timely Quenching: Do not let the reaction run for an extended period after the starting material has been consumed.
-
Action: Monitor the reaction closely using Thin Layer Chromatography (TLC) or GC-MS. Once the starting pyrazole spot disappears, immediately quench the reaction by pouring it into ice-cold water or a mild base like saturated sodium bicarbonate solution.
-
Q3: My reaction mixture turned dark brown or black, resulting in a low yield of intractable tar. What are the likely causes?
A3: Cause Analysis and Mitigation Strategy
Tar formation is indicative of product/reagent decomposition and/or polymerization. The chloromethylation of pyrazoles often involves strong acids (HCl) and can be exothermic, creating conditions ripe for degradation.
-
Excessive Heat: Uncontrolled exotherms can cause localized "hot spots" where reagents and products decompose.[3]
-
Highly Acidic Conditions: While acid is required, excessively high concentrations or the use of strong Lewis acids can promote polymerization and other degradation pathways.
-
Presence of Moisture: Water can react violently with some reagents and alter the reaction pathway, often leading to undesirable byproducts.
Troubleshooting Protocol:
-
Strict Temperature Management:
-
Action: Use an ice/salt bath or a cryostat to maintain a consistent low temperature (e.g., 0 °C) throughout the reagent addition phase. Ensure the vessel has efficient overhead stirring to dissipate heat evenly.
-
-
Anhydrous Conditions:
-
Action: Use oven-dried glassware and anhydrous solvents. If using gaseous HCl, ensure it is passed through a drying tube. If using paraformaldehyde, ensure it is dry and of high purity.
-
-
Control of Acidity:
-
Action: Use the minimum amount of acid necessary to catalyze the reaction. If using gaseous HCl, bubble it through the solution slowly rather than adding a large excess. Avoid strong, non-volatile acids where possible.
-
Summary of Troubleshooting Strategies
| Observed Issue | Primary Side Product | Underlying Cause | Recommended Solution |
| Poor Regioselectivity | 5-(chloromethyl)-1-ethyl-1H-pyrazole | High reaction temperature; non-optimal solvent. | Maintain temperature at 0-5°C; perform a solvent screen. |
| High MW Impurity | Bis(1-ethyl-pyrazolyl)methane | Product reacts with starting material.[6] | Use a slight excess of chloromethylating agent; add pyrazole slowly to the reagent (reverse addition); quench reaction immediately upon completion. |
| Dark/Tarry Mixture | Polymer / Degradation Products | Uncontrolled exotherm; excessive acidity; presence of moisture. | Strict temperature control; use minimum required acid; ensure anhydrous conditions.[3] |
| Unexpected Product | 1-Ethyl-1H-pyrazole-4-carbaldehyde | Use of Vilsmeier-Haack reagents (POCl₃/DMF).[7][8] | Use a dedicated chloromethylation method (e.g., paraformaldehyde/HCl) instead of Vilsmeier-Haack conditions. |
Optimized Protocol: Chloromethylation with Minimized Side Reactions
This protocol incorporates the preventative measures discussed above. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1-ethyl-1H-pyrazole (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrogen Chloride (gas)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with an overhead stirrer, a thermometer, and a gas inlet/outlet. Purge the flask with an inert gas.
-
Reagent Preparation: To the flask, add anhydrous DCM and paraformaldehyde (1.2 eq). Cool the resulting slurry to 0 °C using an ice bath.
-
Acidification: Slowly bubble dry hydrogen chloride gas through the stirred slurry at 0 °C for 15-20 minutes. A clear solution should begin to form as the paraformaldehyde depolymerizes.
-
Substrate Addition: Dissolve 1-ethyl-1H-pyrazole (1.0 eq) in a small amount of anhydrous DCM. Using a syringe pump, add the pyrazole solution dropwise to the cold, stirred reaction mixture over 45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C. Monitor its progress every 30 minutes by taking a small aliquot, quenching it in saturated NaHCO₃ solution, extracting with ethyl acetate, and analyzing by TLC or GC.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), immediately pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
By implementing these rigorous controls, you can significantly suppress the formation of common side products and achieve a higher yield and purity of the desired this compound.
References
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Research on Chemical Intermediates. (2021). Recent advances in the synthesis of bis(pyrazolyl)
-
The Journal of Organic Chemistry. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
- BenchChem. 5-(Chloromethyl)-1-ethyl-1H-pyrazole.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry.
- BenchChem. (2025). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions.
- Reddit r/OrganicChemistry. (2022). Regioselectivity in pyrazole EAS.
-
MDPI. (2020). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. [Link]
- ACS Publications. (2007).
- Eastern Illinois University. Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands.
- ResearchGate.
-
Taylor & Francis Online. (2023). Unveiling the cutting-edge synthetic methods and multifaceted applications of bis(pyrazolyl)methanes: A comprehensive review of recent advances. [Link]
- BenchChem. 5-(Chloromethyl)-1-ethyl-4-iodo-1H-pyrazole.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Reddit r/Chempros. (2024). Knorr Pyrazole Synthesis advice.
-
PubMed Central (PMC). (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
-
National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
ResearchGate. (2015). Chloromethylation of Pyrazole Ring. [Link]
Sources
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- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(chloromethyl)-1-ethyl-1H-pyrazole
Welcome to the technical support guide for the purification of 3-(chloromethyl)-1-ethyl-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block. The purity of this reagent is paramount for the success of subsequent synthetic steps, and this guide provides practical, field-tested advice to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A: The impurity profile can vary based on the synthetic route, but typically you should anticipate:
-
Regioisomers: The most significant impurity is often the corresponding 1,5-regioisomer, 5-(chloromethyl)-1-ethyl-1H-pyrazole. The formation of regioisomeric mixtures is a well-known challenge in pyrazole synthesis, often requiring tedious purification procedures.[1]
-
Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, residual ethylhydrazine or the 1,3-dielectrophile precursor may remain.
-
Solvent Residues: Common reaction solvents like methanol, ethanol, or toluene may be present in the crude product.
-
Degradation Products: The chloromethyl group is a reactive electrophile. Under prolonged heating or basic/nucleophilic conditions, side-products from hydrolysis (forming the hydroxymethyl derivative) or dimerization can occur.
Q2: What is the most robust purification technique to try first for this compound?
A: For most lab-scale syntheses (< 20 g), flash column chromatography on silica gel is the recommended starting point. It is highly effective at separating the target compound from both less polar starting materials and the more polar regioisomer and degradation products. For compounds that are solids or can be converted into stable crystalline salts, recrystallization is an excellent and scalable alternative.[1][2]
Q3: How can I definitively assess the purity and confirm the structure of the final product?
A: A combination of analytical techniques is essential for a complete picture:
-
¹H NMR Spectroscopy: This is the primary tool to confirm the chemical structure, check for the presence of the regioisomer (which will have a distinct set of aromatic proton signals), and identify any proton-bearing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the overall purity, detecting volatile impurities (like residual solvents), and confirming the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >98%) and can be more sensitive than NMR for detecting minor impurities.
Purification Strategy Selection Workflow
The choice of purification method depends heavily on the physical state of your crude product and the scale of your reaction. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting the optimal purification technique.
Troubleshooting Guide
This table addresses specific issues that may arise during the purification process.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Product won't crystallize from any solvent. | 1. The free base of your compound may be a low-melting solid or an oil at room temperature. 2. Significant impurities are present, acting as a crystallization inhibitor. | 1. Salt Formation: Convert the pyrazole to its hydrochloride salt, which is often a stable, crystalline solid. Dissolve the crude oil in diethyl ether or ethyl acetate and bubble dry HCl gas through it, or add a solution of HCl in ether. 2. Pre-Purification: First, run the material through a quick silica gel plug to remove baseline impurities, then attempt crystallization again. |
| Low or no yield after column chromatography. | 1. The product is highly polar and is irreversibly adsorbed onto the acidic silica gel. 2. The product is unstable on silica and degraded during the purification. 3. The chosen eluent system is not polar enough to elute the product. | 1. Neutralize the Stationary Phase: Pre-treat the silica gel with a solvent system containing 1-2% triethylamine. Alternatively, use a different stationary phase like neutral alumina. 2. Minimize Contact Time: Use a faster flow rate ("flash" chromatography) and avoid leaving the compound on the column for extended periods. 3. Increase Eluent Polarity: Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture). |
| Product co-elutes with an impurity (e.g., the regioisomer). | The polarity of the product and the impurity are too similar for effective separation with the chosen mobile/stationary phase. | 1. Optimize Mobile Phase: Switch to a different solvent system. For example, try dichloromethane/methanol or toluene/acetone. 2. Change Stationary Phase: If silica fails, try alumina (neutral or basic) or consider reverse-phase (C18) chromatography. 3. High-Resolution Techniques: For very difficult separations, preparative HPLC may be necessary. |
| ¹H NMR of the "pure" product shows broad signals. | 1. The sample may contain paramagnetic impurities (trace metals). 2. The pyrazole nitrogen could be undergoing proton exchange with trace amounts of acid or water. 3. The compound exists as a mixture of conformers. | 1. Metal Scavenging: Pass a solution of the compound through a small plug of Celite or activated carbon. 2. Acid Removal: Wash a solution of the compound (in a non-polar solvent like DCM) with a saturated sodium bicarbonate solution, dry, and re-analyze. 3. Variable Temperature NMR: Acquire an NMR spectrum at a higher temperature, which can often sharpen signals by accelerating conformational exchange. |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a reliable method for purifying this compound on a multi-gram scale.
1. Preparation of the Stationary Phase:
-
Select a glass column appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed to prevent disruption.
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: If the product is not soluble in a volatile solvent, dissolve it in the smallest possible volume of the mobile phase and carefully pipette it directly onto the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting with a low-polarity mobile phase (e.g., 5% Ethyl Acetate / 95% Hexane). This will wash out non-polar impurities.
-
Monitor the elution process using Thin Layer Chromatography (TLC).[3]
-
Gradually increase the polarity of the mobile phase (a "gradient elution") to elute your product. A typical gradient might be from 5% to 20% Ethyl Acetate in Hexane. The regioisomer, if present, will likely have a slightly different Rf value.
-
Collect fractions of equal volume (e.g., 20 mL for a medium-sized column).
4. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting product under high vacuum for several hours to remove any final traces of solvent.
-
Obtain a final weight and calculate the yield. Confirm purity and identity using NMR and/or GC-MS.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound (C6H9ClN2). PubChem. [Link]
-
de Oliveira, C. S. A., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
- Google Patents. CN114790190B - Purification method of 3-bromo-1-(3-chloropyridine-2-yl)
-
ResearchGate. Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). [Link]
-
Organic Syntheses. Procedure for the Synthesis of Pyrazoles. [Link]
-
ResearchGate. What solvent should I use to recrystallize pyrazoline?. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
Qin, T., & Liu, B. (2019). Sequential Regioselective Arylation of Pyrazolones with Diaryliodonium Salts - Supporting Information. [Link]
Sources
Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Pyrazoles are a cornerstone of modern drug discovery, but their synthesis, particularly from unsymmetrical precursors, is often plagued by the formation of difficult-to-separate regioisomeric mixtures.[1] This resource provides in-depth, field-proven insights to help you diagnose, troubleshoot, and overcome these common hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding regioselectivity in pyrazole synthesis.
Q1: What is the primary cause of regioselectivity issues in the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine?
A1: The formation of two different regioisomers stems from the fact that a substituted hydrazine (R-NH-NH₂) has two non-equivalent nitrogen atoms that can initiate the reaction.[1] Similarly, an unsymmetrical 1,3-dicarbonyl compound has two carbonyl carbons with different chemical environments. The initial nucleophilic attack can occur from either nitrogen of the hydrazine onto either of the two carbonyl carbons, leading to two distinct reaction pathways and, consequently, two different pyrazole products.[1][2][3]
Q2: How do steric and electronic effects of the 1,3-dicarbonyl substituents influence the final isomer ratio?
A2: Both steric and electronic factors are critical.
-
Electronic Effects: An electron-withdrawing group (like -CF₃) on the dicarbonyl backbone will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for the initial nucleophilic attack by the hydrazine.[1][4]
-
Steric Effects: A bulky substituent near one of the carbonyl groups will hinder the approach of the nucleophilic hydrazine.[1] This steric hindrance typically directs the hydrazine to attack the less hindered carbonyl carbon, favoring the formation of one regioisomer over the other.[1]
Q3: What is the general effect of reaction pH on regioselectivity?
A3: The pH of the reaction medium is a powerful tool for controlling the outcome.[1][4] In acidic conditions, the substituted hydrazine can be protonated. This alters the relative nucleophilicity of the two nitrogen atoms. The less sterically hindered, more basic nitrogen (typically the unsubstituted -NH₂) is more likely to be protonated, rendering it less nucleophilic. This can invert the regioselectivity compared to reactions run under neutral or basic conditions.[1][2] Acid catalysis is a common feature of the Knorr pyrazole synthesis to facilitate the conversion.[3][5][6]
Q4: Can solvent choice significantly impact the regioisomeric ratio?
A4: Absolutely. Solvent polarity and hydrogen-bonding capability can stabilize or destabilize key intermediates and transition states differently for each reaction pathway. For instance, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in favor of one isomer compared to standard solvents like ethanol.[4][7] This effect is attributed to the unique hydrogen-bonding properties of these solvents.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed troubleshooting workflows for specific experimental challenges.
Problem 1: My reaction with an unsymmetrical 1,3-diketone and methylhydrazine yields a nearly 1:1 mixture of regioisomers.
This is a classic challenge, indicating that the intrinsic electronic and steric factors of your substrates are not sufficient to favor one reaction pathway over the other under your current conditions.
Root Cause Analysis: The competing reaction pathways have very similar activation energies. The nucleophilic attack of the substituted nitrogen (N1) and the unsubstituted nitrogen (N2) of methylhydrazine on the two different carbonyls (C1 and C3) are occurring at similar rates.
Caption: Troubleshooting workflow for poor regioselectivity.
This protocol details a systematic approach to screen solvents, focusing on the demonstrated utility of fluorinated alcohols.[7]
Step-by-Step Methodology:
-
Setup: Prepare three identical reactions in parallel. In separate vials, place your 1,3-dicarbonyl compound (1.0 eq).
-
Solvent Addition:
-
Vial A: Add Ethanol (EtOH) to a concentration of 0.2 M.
-
Vial B: Add 2,2,2-Trifluoroethanol (TFE) to a concentration of 0.2 M.
-
Vial C: Add 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to a concentration of 0.2 M.
-
-
Reagent Addition: Add methylhydrazine (1.1 eq) to each vial at room temperature.
-
Reaction: Stir all reactions at room temperature for 4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analysis: Analyze the crude product mixture from each reaction by ¹H NMR to determine the regioisomeric ratio.
Expected Outcome & Data Presentation:
| Entry | Solvent | Regioisomer Ratio (A:B) | Total Yield (%) |
| 1 | EtOH | 55:45 | 85 |
| 2 | TFE | 85:15 | 92 |
| 3 | HFIP | >97:3 | 96 |
| Note: Data is illustrative, based on trends reported in the literature.[7] |
Problem 2: The reaction of my trifluoromethyl-1,3-diketone with phenylhydrazine gives the "wrong" regioisomer as the major product under neutral conditions.
Root Cause Analysis: This is a classic example where electronic effects and hydrazine reactivity compete. The highly electrophilic carbonyl adjacent to the -CF₃ group is the kinetic site of attack. However, with phenylhydrazine, the N-phenyl substituted nitrogen (N1) is significantly less nucleophilic and more sterically hindered than the terminal -NH₂ (N2). Under neutral conditions, the more nucleophilic N2 attacks the more electrophilic carbonyl, leading to what is often considered the "kinetic" but potentially undesired product.
Caption: Competing pathways in pyrazole synthesis.
This protocol leverages acid catalysis to change the dominant reaction pathway.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve the 4,4,4-trifluoro-1-aryl-1,3-diketone (1.0 eq) in N,N-dimethylacetamide (DMAc) to a concentration of 0.5 M.
-
Acidification: Add concentrated HCl (0.1 eq) to the solution and stir for 5 minutes.
-
Reagent Addition: Add the arylhydrazine (1.05 eq) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting diketone is consumed.
-
Workup: Carefully pour the reaction mixture into ice-water. If a solid precipitates, collect it by filtration. If not, extract with ethyl acetate (3x).
-
Purification & Analysis: Combine organic layers, dry, and concentrate. Purify the residue by column chromatography. Confirm the structure of the major regioisomer by 2D NMR (NOESY/HMBC). A selectivity of >98:2 can often be achieved under these conditions.[8][9]
Part 3: Definitive Structure Elucidation
Confirming the identity of your regioisomers is non-negotiable. While chromatography can separate them, spectroscopic analysis is required to assign the structures correctly.
-
1D/2D NMR Spectroscopy: The most powerful tool for routine analysis is Nuclear Magnetic Resonance (NMR).[4]
-
¹H and ¹³C NMR: Will provide distinct spectra for each isomer.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for unambiguous assignment. A NOESY experiment will show cross-peaks between protons that are close in space (<5 Å). For a 1-substituted pyrazole, a clear correlation between the N1-substituent's protons and the C5-proton of the pyrazole ring definitively confirms the regiochemistry.[4][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It can be used to confirm connectivity, for example, by correlating the N1-substituent's protons to the C5 and C3 carbons of the pyrazole ring.[10]
-
-
X-ray Crystallography: If you can grow a suitable crystal of a single isomer, X-ray crystallography provides unequivocal proof of its three-dimensional structure.[11]
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). NIH.
- Regioselectivity issues in the synthesis of substituted pyrazoles
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal.
- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Unknown Source.
- Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024).
- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. (n.d.). Benchchem.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (n.d.).
- An NMR experimental and theoretical study of pyrazagalloles, the gallium analogues of pyrazaboles. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. name-reaction.com [name-reaction.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting failed reactions with 3-(chloromethyl)-1-ethyl-1H-pyrazole
Technical Support Center: 3-(chloromethyl)-1-ethyl-1H-pyrazole
A Senior Application Scientist's Guide to Navigating Reaction Complexities
Welcome to the technical support hub for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As a key building block for introducing the 1-ethyl-pyrazole moiety, its reactions, particularly nucleophilic substitutions, can present challenges ranging from low yields to complex product mixtures. This document moves beyond standard protocols to provide in-depth, experience-driven insights into troubleshooting and optimizing your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational knowledge for handling, storing, and applying this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the N1 position and a reactive chloromethyl group at the C3 position. Its primary application is as an alkylating agent to introduce the (1-ethyl-1H-pyrazol-3-yl)methyl fragment into a target molecule. This moiety is of significant interest in medicinal chemistry and agrochemicals. The key reactive site is the benzylic-like chloride, which is susceptible to nucleophilic substitution (SN2) reactions with a wide range of nucleophiles, including amines, phenols, thiols, and other nitrogen heterocycles.
Q2: How should I handle and store this reagent? Is the hydrochloride salt different from the free base?
A2: This reagent is often supplied as a hydrochloride salt (HCl salt).[1][2] This is a critical consideration. The HCl salt is a more stable, solid form, which improves shelf-life and handling. The free base, while being the reactive species in most applications, can be less stable over long periods.
-
Storage: Store the hydrochloride salt in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong bases.
-
Handling the HCl Salt: For reactions, the free base must be generated. This is typically done in situ by using at least two equivalents of a base: one to neutralize the HCl salt and one to deprotonate the nucleophile. Alternatively, the free base can be generated beforehand by a liquid-liquid extraction with a mild base (e.g., NaHCO₃), but it should be used immediately as its long-term stability may be limited.
Q3: Is this compound stable in common organic solvents?
A3: The stability is solvent-dependent.
-
Aprotic Solvents: It is generally stable in common polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) under anhydrous conditions. These are often the solvents of choice for SN2 reactions.
-
Protic Solvents: In protic solvents, especially alcohols (e.g., methanol, ethanol) and water, the reagent is susceptible to solvolysis over time, where the solvent acts as a nucleophile, replacing the chloride. This leads to the formation of methoxymethyl or hydroxymethyl byproducts, respectively. This degradation is accelerated by heat and the presence of a base. Therefore, if using protic solvents, reactions should be monitored closely and reaction times minimized.
Part 2: Core Troubleshooting Guide: Low or No Product Formation
This section focuses on diagnosing and resolving issues of poor reactivity and low conversion.
Q1: My reaction shows no consumption of starting material after several hours. What are the likely causes?
A1: This scenario typically points to an issue with activation or fundamental reaction conditions. The cause can be systematically diagnosed.
-
Insufficient Basicity: The chosen base may be too weak to deprotonate your nucleophile effectively. For N-alkylation of other pyrazoles or anilines (pKa ~17-30 in DMSO), a relatively strong base is required. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are a good starting point, but for less acidic nucleophiles, a stronger base like sodium hydride (NaH) may be necessary.[3]
-
Reagent Form: If you are using the hydrochloride salt, ensure you have added at least a stoichiometric equivalent of base in addition to the base required for your nucleophile. Failure to neutralize the HCl salt will quench your active nucleophile.
-
Low Temperature: SN2 reactions have an activation energy barrier. If your nucleophile is weak or sterically hindered, room temperature may be insufficient. Cautiously increase the temperature in increments (e.g., to 50-80 °C) while monitoring for potential decomposition.
-
Poor Solubility: If any of the reactants (nucleophile, base, or reagent) are not adequately dissolved in the chosen solvent, the reaction will be diffusion-limited and extremely slow. Ensure all components are in solution or, for heterogeneous reactions (like with K₂CO₃), that stirring is vigorous enough to ensure good mixing.
Caption: Troubleshooting workflow for low or no yield reactions.
Q2: I see byproduct formation corresponding to hydrolysis of the chloromethyl group. How can I prevent this?
A2: The observation of the (1-ethyl-1H-pyrazol-3-yl)methanol byproduct is a clear indication of reaction with water. The chloromethyl group is sensitive to hydrolysis, especially under basic conditions.
-
Use Anhydrous Solvents: Ensure your solvent (e.g., DMF, ACN) is anhydrous. Using a freshly opened bottle or solvent from a purification system is best practice.
-
Dry Your Starting Materials: Your nucleophile or base may contain residual water. Dry them under high vacuum before use if they are hydroscopic.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction flask, which is especially important for reactions run at elevated temperatures or for extended periods.
Part 3: Advanced Troubleshooting: Regioselectivity in N-Alkylation
The most common and complex challenge when using this reagent is controlling the site of alkylation on unsymmetrical nitrogen heterocycles, such as other pyrazoles.
Q1: I am alkylating a 3-substituted pyrazole and getting an inseparable mixture of N1 and N2 isomers. How can I control the regioselectivity?
A1: Achieving high regioselectivity in pyrazole N-alkylation is a well-documented challenge governed by a subtle interplay of steric, electronic, and solvent effects.[3][4] Simply changing one parameter can often dramatically shift the isomeric ratio.
| Parameter | Effect on Regioselectivity (Favoring N1-Alkylation) | Rationale |
| Steric Hindrance | Increased steric bulk on the pyrazole C3/C5 substituent or the alkylating agent. | Alkylation will favor the less sterically hindered nitrogen atom.[3] Our reagent is moderately bulky. |
| Solvent Choice | Polar aprotic solvents (DMF, DMSO) are generally good. Fluorinated alcohols (TFE, HFIP) can be exceptional. | Solvents influence the dissociation of the base's ion pair and the solvation of the pyrazole anion. Fluorinated alcohols can selectively hydrogen-bond, altering the nucleophilicity of the two nitrogens. |
| Base/Counter-ion | Larger counter-ions (e.g., Cs⁺ from Cs₂CO₃ vs. K⁺ from K₂CO₃) can favor the less hindered nitrogen. | The cation coordinates to the nitrogen atoms. A larger, softer cation may coordinate differently than a smaller, harder one, thus directing the alkylating agent.[4] |
| Temperature | Lower temperatures often increase selectivity. | At higher temperatures, there is enough energy to overcome the small activation energy difference between the two alkylation pathways, leading to a more statistical mixture. |
Recommended Strategy: To favor alkylation at the N1 position of a 3-substituted pyrazole (the nitrogen further from the substituent), a reliable starting point is using K₂CO₃ in DMF or DMSO .[3] If a mixture is still obtained, switching to Cs₂CO₃ can improve selectivity. For challenging cases, exploring a solvent screen that includes 2,2,2-trifluoroethanol (TFE) is highly recommended.
Caption: Key factors influencing N1 vs. N2 regioselectivity in pyrazole alkylation.
Part 4: Protocols & Methodologies
Protocol 1: General Procedure for N-Alkylation of a Pyrazole Substrate
This protocol provides a robust starting point for experimentation.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted pyrazole (1.0 equiv.) and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Solvent Addition: Add anhydrous DMF (to make a 0.1-0.5 M solution with respect to the pyrazole).
-
Reagent Addition: Add this compound hydrochloride (1.2 equiv.) to the suspension. Note: The extra 0.5 equiv. of base is to ensure complete neutralization of the HCl salt and deprotonation of the nucleophile.
-
Reaction: Stir the mixture vigorously at room temperature. If no reaction is observed after 4-6 hours, slowly heat the reaction to 60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The product will typically have a higher Rf value (be less polar) than the starting pyrazole.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and pour it into water. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is typically effective.
References
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
- Antypenko, L. et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health (NIH).
- Vitale, P. et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.
-
Angene Chemical. This compound hydrochloride(CAS# 1313410-14-8). Available at: [Link]
Sources
Technical Support Center: Analysis of Impurities in 3-(Chloromethyl)-1-ethyl-1H-pyrazole
Welcome to the dedicated technical support guide for the analysis of impurities in 3-(chloromethyl)-1-ethyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with ensuring the purity of this critical chemical intermediate. Here, we combine fundamental chemical principles with practical, field-proven analytical strategies to empower you to identify, troubleshoot, and quantify potential impurities effectively.
Introduction: Why Impurity Profiling Matters
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product. The reactive chloromethyl group, in particular, can be a source of several degradation and side-reaction products. This guide provides a logical framework for approaching impurity analysis, from understanding potential impurity sources to developing robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities from the synthesis of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A common pathway to N-alkylated pyrazoles involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For this compound, a likely synthesis involves the reaction of ethylhydrazine with a C4-synthon containing a chloromethyl group.
Potential process-related impurities include:
-
Unreacted Starting Materials: Residual ethylhydrazine or the 1,3-dicarbonyl equivalent.
-
Regioisomers: The reaction can potentially yield the isomeric 5-(chloromethyl)-1-ethyl-1H-pyrazole. The formation of regioisomers is a well-known challenge in pyrazole synthesis.[1][2]
-
By-products from Side Reactions: Incomplete cyclization or side reactions of the starting materials can lead to various low-level impurities.
-
Over-alkylation/Chlorination: Depending on the specific reagents and conditions used, impurities such as 4-chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole could potentially form.[3]
Q2: What are the common degradation products of this compound?
A2: The chloromethyl group is a reactive functional group susceptible to nucleophilic substitution and hydrolysis.
Common degradation products include:
-
Hydrolysis Product: 3-(Hydroxymethyl)-1-ethyl-1H-pyrazole is a primary degradation product formed by the reaction with water.
-
Oxidation Product: The chloromethyl group can be oxidized to the corresponding aldehyde, 1-ethyl-1H-pyrazole-3-carbaldehyde.
-
Dimerization Products: Self-reaction between two molecules of the starting material can lead to dimeric impurities.
Below is a diagram illustrating potential impurity formation pathways.
Caption: Potential Synthetic and Degradation Impurities.
Troubleshooting Analytical Challenges
Scenario 1: An unknown peak is observed in my HPLC chromatogram.
Question: I am running a reverse-phase HPLC analysis of my sample, and I see a consistent, small peak that I cannot identify. What are the likely culprits and how should I investigate?
Answer: An unknown peak can arise from several sources. A systematic approach is key to identification.
Step 1: Assess the Peak's Polarity.
-
Early Eluting Peak (more polar): If the peak elutes before your main compound, it is likely more polar. The primary suspect is the hydrolysis product, 3-(hydroxymethyl)-1-ethyl-1H-pyrazole . Other possibilities include residual polar starting materials.
-
Late Eluting Peak (less polar): If the peak elutes after your main compound, it could be a less polar impurity, such as a dimer or a non-polar process-related impurity.
Step 2: Employ Mass Spectrometry. The most direct way to identify the unknown is to use HPLC coupled with mass spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of the puzzle.
| Potential Impurity | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]+ |
| This compound | C6H9ClN2 | 144.05 | 145.05 |
| 3-(Hydroxymethyl)-1-ethyl-1H-pyrazole | C6H10N2O | 126.08 | 127.08 |
| 1-Ethyl-1H-pyrazole-3-carbaldehyde | C6H8N2O | 124.06 | 125.06 |
| 5-(Chloromethyl)-1-ethyl-1H-pyrazole | C6H9ClN2 | 144.05 | 145.05 |
Step 3: Forced Degradation Studies. To confirm if the impurity is a degradation product, perform a forced degradation study. Expose a pure sample of your main compound to acidic, basic, oxidative, and photolytic stress conditions. If the unknown peak increases under specific conditions (e.g., in the presence of water or an oxidizing agent), it strongly suggests it is a degradation product.
Analytical Methodologies: Protocols & Workflows
A robust analytical method is essential for accurately profiling impurities.[4] Below are starting points for developing HPLC and GC methods.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is well-suited for separating the main compound from its more polar and less polar impurities.
Protocol: Reverse-Phase HPLC with UV Detection
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Rationale: The C18 stationary phase provides good retention for the moderately polar pyrazole ring. The gradient elution ensures that both polar (e.g., hydrolysis product) and non-polar impurities are eluted and separated. Formic acid is used to improve peak shape.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is an excellent orthogonal technique, particularly for identifying volatile and semi-volatile impurities.[4]
Protocol: GC-MS Analysis
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
Rationale: The DB-5ms column is a general-purpose, low-bleed column suitable for a wide range of compounds. The temperature program allows for the separation of compounds with different boiling points. Mass spectrometry provides definitive identification of the eluted peaks. Due to the reactive nature of the chloromethyl group, derivatization may be necessary in some cases to improve stability and chromatographic performance.[5]
Analytical Workflow Diagram
The following diagram outlines a logical workflow for impurity analysis.
Caption: A Systematic Workflow for Impurity Identification.
References
-
Vertex AI Search Result[6] : Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).
-
Vertex AI Search Result[7] : Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry.
-
Vertex AI Search Result[8] : this compound. PubChem.
-
Vertex AI Search Result[4] : III Analytical Methods.
-
Vertex AI Search Result[3] : 4-chloro-3-(chloromethyl)-1-ethyl-1h-pyrazole. PubChem.
-
Vertex AI Search Result[5] : Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
-
Vertex AI Search Result[1] : Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
-
Vertex AI Search Result[2] : Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-chloro-3-(chloromethyl)-1-ethyl-1h-pyrazole (C6H8Cl2N2) [pubchemlite.lcsb.uni.lu]
- 4. env.go.jp [env.go.jp]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PubChemLite - this compound (C6H9ClN2) [pubchemlite.lcsb.uni.lu]
preventing decomposition of 3-(chloromethyl)-1-ethyl-1H-pyrazole during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions
Welcome to the technical support center for 3-(chloromethyl)-1-ethyl-1H-pyrazole. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address challenges associated with the stability of this reagent in various chemical reactions. Our goal is to equip you with the knowledge to anticipate and prevent decomposition, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?
The decomposition of this compound is primarily influenced by several key factors:
-
pH: The stability of similar chloromethyl ketones is significantly affected by pH, with greater stability observed at lower pH values.[1] Alkaline conditions can promote nucleophilic attack on the chloromethyl group, leading to unwanted side products.
-
Temperature: Elevated temperatures can accelerate decomposition pathways. Many heterocyclic compounds exhibit thermal decomposition, and the stability of pyrazole derivatives can be temperature-dependent.[2][3][4]
-
Nucleophiles: The presence of strong nucleophiles, including reactants, solvents (e.g., methanol in the presence of a base), or even trace amounts of water, can lead to the displacement of the chloride atom, resulting in the formation of byproducts.
-
Choice of Base: The type and strength of the base used in a reaction are critical. Strong, non-nucleophilic bases are often preferred to minimize direct reaction with the chloromethyl group.
-
Solvent: The polarity and protic nature of the solvent can influence the rate and pathway of decomposition. Protic solvents, for instance, can participate in solvolysis reactions.
Q2: I am observing the formation of a hydroxylated byproduct in my reaction. What is the likely cause and how can I prevent it?
The formation of a hydroxylated byproduct, 3-(hydroxymethyl)-1-ethyl-1H-pyrazole, is a strong indication of hydrolysis. This occurs when water, either present as a solvent, a co-solvent, or as an impurity in reagents, acts as a nucleophile and displaces the chloride.
Troubleshooting Steps:
-
Rigorous Drying of Reagents and Solvents: Ensure all solvents are anhydrous and reagents are thoroughly dried before use. Standard techniques such as distillation from a suitable drying agent for solvents and drying reagents under high vacuum are recommended.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Aprotic Solvents: Whenever possible, utilize aprotic solvents that do not readily participate in nucleophilic reactions.
-
pH Control: If aqueous conditions are unavoidable, maintaining a slightly acidic pH can help suppress the rate of hydrolysis.[1]
Q3: My reaction is turning dark, and I am getting a complex mixture of products. What could be happening?
A dark reaction color and the formation of a complex product mixture often suggest polymerization or extensive decomposition. The chloromethyl group is reactive and can potentially undergo self-condensation or reaction with other pyrazole molecules, especially under basic conditions or at elevated temperatures.
Troubleshooting Steps:
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider running test reactions at various temperatures to find the optimal balance.
-
Controlled Addition of Reagents: Add the base or nucleophile slowly and in a controlled manner to maintain a low instantaneous concentration, which can disfavor side reactions.
-
Use of a Non-nucleophilic Base: If a base is required, switch to a sterically hindered, non-nucleophilic base (e.g., proton sponge, DBU in certain contexts) to deprotonate your intended substrate without attacking the chloromethyl group.
-
Scrutinize Starting Material Purity: Impurities in the starting this compound could initiate or catalyze decomposition pathways. Verify the purity of your reagent before use.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of potential problems and actionable solutions to prevent the decomposition of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of Desired Product | - Decomposition of starting material. - Competing side reactions (e.g., hydrolysis, dimerization). | - Optimize reaction temperature, starting with lower temperatures. - Ensure anhydrous conditions. - Use a non-nucleophilic base. - Consider a different solvent system. |
| Formation of an Alcohol Byproduct | - Hydrolysis due to the presence of water. | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere. |
| Presence of Dimeric or Polymeric Impurities | - Self-condensation or intermolecular reactions. | - Lower the reaction temperature. - Control the rate of addition of reagents. - Use a more dilute reaction mixture. |
| Reaction Fails to Go to Completion | - Decomposition of the reagent before it can react. | - Add the this compound to the reaction mixture last and in a controlled manner. - Re-evaluate the reaction conditions to ensure they are not too harsh. |
| Inconsistent Results Between Batches | - Variable purity of the starting material. - Inconsistent exclusion of water or air. | - Characterize the purity of each new batch of the reagent. - Standardize the experimental setup and procedures for anhydrous and inert conditions. |
Experimental Protocols: Best Practices
To minimize decomposition, it is crucial to follow best practices in your experimental setup and execution.
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
This protocol outlines a general approach for reacting this compound with a nucleophile in the presence of a base.
-
Preparation:
-
Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.
-
Use freshly distilled, anhydrous solvents.
-
Ensure the nucleophile and base are dry and of high purity.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nucleophile and the anhydrous solvent.
-
Cool the mixture to a suitable temperature (e.g., 0°C or lower) using an ice or dry ice/acetone bath.
-
-
Reagent Addition:
-
Slowly add the base to the reaction mixture.
-
In a separate flask, dissolve the this compound in the anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled reaction mixture over a period of 30-60 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Avoid unnecessarily long reaction times.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture carefully at a low temperature, for example, by adding a saturated aqueous solution of ammonium chloride.
-
Proceed with standard extraction and purification procedures.
-
Visualization of Decomposition Pathways
The following diagram illustrates the primary decomposition pathways of this compound. Understanding these pathways is key to designing experiments that minimize their occurrence.
Caption: Potential decomposition and reaction pathways of this compound.
References
-
Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. [Link]
-
A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. (n.d.). PubMed. [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2022). MDPI. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). International Journal of Molecular Sciences, 25(9), 4768. [Link]
-
Pereira, G. S., Mittersteiner, M., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
-
Kula, K., & Jasiński, R. (2021). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules. [Link]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
Sources
- 1. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Synthetic Routes to 3-(chloromethyl)-1-ethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(chloromethyl)-1-ethyl-1H-pyrazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your synthetic work. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome experimental challenges.
I. Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and drug discovery.[1] Its synthesis can be approached through several routes, each with its own set of advantages and potential difficulties. This guide will focus on the common synthetic pathways and provide solutions to frequently encountered issues.
II. Frequently Asked Questions (FAQs) and Troubleshooting
Route 1: Chlorination of 3-(hydroxymethyl)-1-ethyl-1H-pyrazole
This is a common and direct approach. However, issues with reagent choice, reaction conditions, and product stability can arise.
Q1: My chlorination of 3-(hydroxymethyl)-1-ethyl-1H-pyrazole with thionyl chloride (SOCl₂) is giving low yields and multiple byproducts. What could be the cause?
A1: This is a frequent issue. Several factors could be at play:
-
Reaction Temperature: The reaction of alcohols with thionyl chloride is exothermic. Running the reaction at elevated temperatures can lead to the formation of undesired side products, including ethers and elimination products. It is crucial to maintain a low temperature, typically 0 °C to room temperature, during the addition of thionyl chloride.
-
Purity of Starting Material: The presence of impurities in your 3-(hydroxymethyl)-1-ethyl-1H-pyrazole can interfere with the reaction. Ensure your starting material is pure, as confirmed by NMR or other analytical techniques.
-
Stoichiometry: While a slight excess of thionyl chloride is often used to ensure complete conversion, a large excess can promote side reactions. A molar ratio of 1.1 to 1.5 equivalents of SOCl₂ is generally recommended.
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM) or chloroform are preferred. The use of protic solvents will lead to unwanted reactions with thionyl chloride.
-
Work-up Procedure: The work-up must be performed carefully. Quenching the reaction with ice-cold water or a saturated sodium bicarbonate solution should be done slowly to control the exothermic reaction and neutralize excess acid. The product can be sensitive to acidic conditions, so a prompt and efficient work-up is essential.
Q2: I am observing the formation of a dimeric ether during the chlorination. How can I prevent this?
A2: Dimeric ether formation is a common side reaction, especially if the reaction conditions are not optimized. This occurs when the starting alcohol acts as a nucleophile and attacks the activated intermediate. To minimize this:
-
Slow Addition of Thionyl Chloride: Add the thionyl chloride dropwise to a solution of the alcohol at a low temperature (e.g., 0 °C). This keeps the concentration of the activated intermediate low and favors the desired reaction with the chloride ion.
-
Use of a Base: Adding a non-nucleophilic base, such as pyridine or triethylamine, can scavenge the HCl generated during the reaction. This can sometimes suppress side reactions, but care must be taken as the base can also promote elimination.
Q3: Are there alternative chlorinating agents to thionyl chloride that might give cleaner results?
A3: Yes, several other reagents can be used for this transformation, and they may offer advantages in terms of selectivity and milder reaction conditions:
-
Phosphorus Oxychloride (POCl₃): Often used in the Vilsmeier-Haack reaction, POCl₃ can also be employed for chlorination of alcohols.[2][3] It is a powerful chlorinating agent and the reaction should be performed at low temperatures.
-
Oxalyl Chloride or Cyanuric Chloride: These reagents are often used in combination with a catalytic amount of DMF (Vilsmeier-Haack conditions) and can provide a cleaner conversion at lower temperatures.
-
Triphenylphosphine (PPh₃) and Carbon Tetrachloride (CCl₄) or Hexachloroacetone (Appel Reaction): This method proceeds under neutral conditions and can be advantageous for sensitive substrates.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | DCM or Chloroform, 0 °C to RT | Readily available, inexpensive | Can lead to byproducts, acidic conditions |
| Phosphorus Oxychloride (POCl₃) | DCM, 0 °C | Powerful, effective | Highly reactive, corrosive |
| Oxalyl Chloride/DMF | DCM, 0 °C | Milder conditions, high yield | More expensive, requires careful handling |
| PPh₃/CCl₄ (Appel Reaction) | Acetonitrile, Reflux | Neutral conditions, good for sensitive substrates | Stoichiometric phosphine oxide byproduct can be difficult to remove |
Experimental Protocol: Chlorination using Thionyl Chloride
-
Dissolve 3-(hydroxymethyl)-1-ethyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Multi-step Synthesis via Formylation and Reduction
An alternative approach involves the formylation of 1-ethyl-1H-pyrazole, followed by reduction of the resulting aldehyde and subsequent chlorination of the alcohol.
Q4: I am attempting the Vilsmeier-Haack formylation of 1-ethyl-1H-pyrazole to get 1-ethyl-1H-pyrazole-3-carbaldehyde, but the reaction is not working. What are the critical parameters?
A4: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but it is sensitive to several factors.[2][3][4][5]
-
Reagent Preparation: The Vilsmeier reagent (a chloroiminium salt) is typically prepared in situ by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).[4] This reaction is highly exothermic and must be performed at low temperature (0 °C) with slow, dropwise addition of POCl₃ to DMF. The reagent is also moisture-sensitive, so anhydrous conditions are paramount.
-
Substrate Reactivity: While pyrazoles are generally electron-rich, the presence of electron-withdrawing groups on the ring can deactivate it towards electrophilic substitution.[6] 1-ethyl-1H-pyrazole should be sufficiently reactive.
-
Reaction Temperature: After the addition of the pyrazole to the pre-formed Vilsmeier reagent at low temperature, the reaction often requires heating to proceed to completion. Temperatures can range from 60-120 °C depending on the substrate.[2][6] Optimization of the reaction temperature is key.
-
Work-up: The work-up involves quenching the reaction mixture with ice and then basifying, often with sodium hydroxide or sodium carbonate, to hydrolyze the iminium intermediate to the aldehyde. This must be done carefully to control the exotherm.
Q5: My reduction of 1-ethyl-1H-pyrazole-3-carbaldehyde to the corresponding alcohol is incomplete. How can I improve the yield?
A5: The reduction of an aldehyde to a primary alcohol is a standard transformation. If you are facing issues, consider the following:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and effective reagent for this reduction and is generally sufficient.[7] For less reactive aldehydes, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be used, but this requires strictly anhydrous conditions and a more cautious work-up.
-
Solvent: For NaBH₄ reductions, protic solvents like methanol or ethanol are typically used. For LiAlH₄, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are necessary.
-
Reaction Time and Temperature: NaBH₄ reductions are often fast at room temperature. However, allowing the reaction to stir for a few hours can ensure completion. LiAlH₄ reactions are typically run at 0 °C to room temperature.
-
Purity of the Aldehyde: Impurities in the starting aldehyde can consume the reducing agent. Ensure your 1-ethyl-1H-pyrazole-3-carbaldehyde is pure before proceeding.
Q6: After successfully synthesizing 3-(hydroxymethyl)-1-ethyl-1H-pyrazole, I am facing the same chlorination issues as in Route 1. What is the best approach?
A6: You are now at the same intermediate as in Route 1. All the troubleshooting advice provided in the "Route 1" section is directly applicable here. The choice of chlorinating agent and careful control of reaction conditions are crucial for a successful outcome.
III. Alternative and Emerging Synthetic Strategies
While the two routes described above are the most common, other strategies can be considered, particularly if you are facing persistent issues or are interested in novel methodologies.
Q7: Are there any one-pot procedures to synthesize this compound from simpler precursors?
A7: One-pot syntheses are highly desirable for their efficiency. While a direct one-pot synthesis of the target molecule from very simple starting materials is not widely reported, some strategies can combine several steps. For instance, the cyclocondensation of a suitable 1,3-dicarbonyl compound with ethylhydrazine could potentially be followed by an in-situ functionalization, though this would require significant methods development.[8][9][10][11]
Q8: Can ring-closing reactions be employed to construct the pyrazole ring with the chloromethyl group already in place?
A8: This is a plausible, though less common, approach. It would involve the cyclization of a precursor that already contains the chloromethyl moiety. For example, the reaction of a hydrazine with a β-chloroketone or a related synthon could potentially lead to the desired pyrazole. However, the stability of the chloromethyl group under the cyclization conditions would be a major concern.[12]
IV. Safety Considerations
-
Thionyl Chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃): These reagents are highly corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Vilsmeier-Haack Reaction: The preparation of the Vilsmeier reagent is exothermic and should be done with caution, especially on a larger scale. The work-up procedure also requires careful quenching of the reaction mixture.
-
Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. It must be handled under a dry, inert atmosphere.
V. Conclusion
The synthesis of this compound can be achieved through several viable routes. The most direct method, chlorination of the corresponding alcohol, requires careful control of reaction conditions to avoid side reactions. The multi-step approach via formylation and reduction offers an alternative pathway that can be easier to control at each stage. By understanding the underlying chemistry and potential pitfalls of each step, researchers can effectively troubleshoot and optimize their synthetic procedures.
VI. References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017, October 27). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). University of Pretoria. Retrieved January 18, 2026, from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
synthesis of pyrazoles. (2019, January 19). YouTube. Retrieved January 18, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. Retrieved January 18, 2026, from [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Arkivoc. Retrieved January 18, 2026, from [Link]
-
This compound hydrochloride(CAS# 1313410-14-8 ). (n.d.). Angene. Retrieved January 18, 2026, from [Link]
-
Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. (2011, January). PubMed. Retrieved January 18, 2026, from [Link]
-
1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde. (n.d.). BU CyberSec Lab. Retrieved January 18, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
1-ethyl-1h-pyrazole-3-carbaldehyde (C6H8N2O). (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
1-Ethyl-1H-pyrazole-3-carbaldehyde. (n.d.). Cenmed. Retrieved January 18, 2026, from [Link]
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Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Ring-closure reactions through intramolecular substitution of thiophenoxide by oxygen and nitrogen nucleophiles: Simple stereospecific synthesis of 4,5-dihydroisoxazoles and 4,5-dihydropyrazoles. (2005, May). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Ethyl 3-(4-chlorophenyl)-5-(ethoxycarbonyl)-1H-pyrazole-1-acetate. (2008, January). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Ethyl 1-(hydroxymethyl)-1h-pyrazole-3-carboxylate (C7H10N2O3). (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Catalyst Selection for Reactions Involving 3-(chloromethyl)-1-ethyl-1H-pyrazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for catalyst selection in reactions involving 3-(chloromethyl)-1-ethyl-1H-pyrazole. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of utilizing this versatile building block in your synthetic endeavors. As Senior Application Scientists, we combine our expertise with field-proven insights to help you overcome common experimental hurdles and optimize your reaction outcomes.
Introduction: The Unique Reactivity of this compound
This compound is a valuable reagent in medicinal chemistry and materials science due to the dual reactivity offered by its structure. The pyrazole core is a key pharmacophore in numerous approved drugs, while the chloromethyl group provides a reactive handle for a variety of chemical transformations. Understanding the interplay between these two features is crucial for successful catalyst selection and reaction design.
The chloromethyl group, being analogous to a benzylic halide, is susceptible to both nucleophilic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions. The adjacent electron-rich pyrazole ring can influence the reactivity of the C-Cl bond and also potentially coordinate to the metal center, impacting catalyst performance. This guide will address the key considerations for catalyst selection in the most common reaction types involving this substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to directly address specific issues you may encounter during your experiments.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
The chloromethyl group on the pyrazole ring can be effectively utilized in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Low conversion in Suzuki-Miyaura couplings with this substrate often points to issues with catalyst activation, stability, or competing side reactions.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For benzylic-type halides, bulky, electron-rich phosphine ligands are often essential to promote the oxidative addition step and prevent catalyst decomposition.
-
Initial Recommendation: Start with a robust catalyst system such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a biaryl phosphine ligand like SPhos or XPhos. These ligands are known to be effective for challenging cross-couplings.[1]
-
Alternative: Pre-formed palladium complexes incorporating these bulky ligands can also be highly effective and offer greater air and moisture stability.
-
-
Base Selection: The base plays a crucial role in the transmetalation step. A base that is too strong can lead to decomposition of the starting material or catalyst, while a base that is too weak may result in a sluggish reaction.
-
Recommended Bases: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often good choices for these types of couplings.[1] They provide a balance of basicity and compatibility with a wide range of functional groups.
-
-
Solvent System: The solvent must be able to dissolve all reaction components and be compatible with the chosen catalyst system.
-
Common Solvents: A mixture of an organic solvent like dioxane, THF, or toluene with water is typically used to facilitate the dissolution of both the organic and inorganic reagents.[1]
-
-
Temperature Optimization: While many Suzuki couplings can be performed at elevated temperatures (e.g., 80-110 °C), excessive heat can lead to catalyst decomposition and the formation of byproducts. It is advisable to start at a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.
-
Dehalogenation as a Side Reaction: A common side reaction is the reduction of the chloromethyl group to a methyl group. This can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst.
-
Mitigation: Employing a more efficient catalyst system that favors the cross-coupling pathway can help minimize dehalogenation. Additionally, ensuring anhydrous conditions (if the protocol allows) and using a milder base can be beneficial.[2]
-
Catalyst System Comparison for Suzuki Coupling of Benzylic Halides
| Catalyst System | Base | Solvent | Temperature (°C) | Key Considerations |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 90 | Good for a broad range of substrates. |
| PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 80 | A classic, reliable system.[1] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | THF/H₂O | 70-90 | Highly active catalyst, often effective at lower temperatures. |
Sonogashira couplings with benzylic-type chlorides can be challenging. The key is to select a catalyst system that promotes the desired cross-coupling over the undesired alkyne homocoupling (Glaser coupling).
Troubleshooting Steps:
-
Copper Co-catalyst: While traditional Sonogashira reactions employ a copper co-catalyst (e.g., CuI), this can often promote homocoupling.[3]
-
Recommendation: Consider a copper-free Sonogashira protocol. Several modern catalyst systems are highly effective without the need for copper.[4]
-
-
Palladium Catalyst and Ligand: For copper-free conditions, a highly active palladium catalyst is necessary.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used as both the base and often as a co-solvent.[4]
-
Solvent Choice: Aprotic polar solvents like DMF or DMSO can also be used to improve the solubility of the reactants.
-
-
Minimizing Homocoupling:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which is a key promoter of homocoupling.
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the homocoupling side reaction.
-
-
Reaction Temperature: Start at room temperature and gently heat if the reaction is not proceeding. High temperatures can lead to catalyst decomposition.
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. For a reactive substrate like a benzylic-type chloride, careful selection of the catalyst and base is crucial to avoid side reactions.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of ligand is paramount in Buchwald-Hartwig aminations. Bulky, electron-rich biaryl phosphine ligands are generally the most effective.
-
Base Selection: A strong, non-nucleophilic base is required.
-
Common Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[10] However, for substrates sensitive to strong bases, milder conditions with bases like cesium carbonate might be explored with a highly active catalyst system.
-
-
Solvent: Anhydrous, aprotic solvents are necessary.
-
Suitable Solvents: Toluene, dioxane, or THF are commonly employed.[11]
-
-
Potential Side Reactions:
-
Hydrodehalogenation: Similar to the Suzuki coupling, reduction of the chloromethyl group can occur. Optimizing the catalyst-to-ligand ratio and using a well-defined pre-catalyst can help suppress this.
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, β-hydride elimination can be a competing pathway. The use of bulky ligands helps to sterically disfavor this process.[7]
-
Decision Workflow for Catalyst Selection in Cross-Coupling Reactions
Sources
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Validation & Comparative
A Comparative Guide to the Synthesis of 3-(chloromethyl)-1-ethyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(chloromethyl)-1-ethyl-1H-pyrazole is a key building block in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, featuring a reactive chloromethyl group and a stable pyrazole core, makes it a valuable intermediate for introducing the 1-ethyl-1H-pyrazol-3-ylmethyl moiety into larger molecules. This guide provides a detailed comparison of two primary synthetic methodologies for the preparation of this important intermediate, offering insights into the strategic advantages and practical considerations of each approach. We will explore a two-step pathway involving the chlorination of a hydroxymethyl precursor and a more direct, single-step chloromethylation route.
Methodology 1: Two-Step Synthesis via a Hydroxymethyl Intermediate
This well-established and reliable method involves the initial preparation of (1-ethyl-1H-pyrazol-3-yl)methanol, followed by its chlorination to yield the desired product. This approach offers excellent control over regioselectivity, ensuring the exclusive formation of the 3-substituted isomer.
Logical Workflow for Methodology 1
Caption: Workflow for the two-step synthesis of this compound.
Step 1a: Vilsmeier-Haack Formylation of 1-Ethyl-1H-pyrazole
The initial step involves the introduction of a formyl group at the C3 position of the pyrazole ring. The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich heterocyclic compounds like pyrazoles[1][2][3]. The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3]. This electrophile then attacks the pyrazole ring, with a strong preference for the C4 position in N-unsubstituted pyrazoles. However, in N-substituted pyrazoles such as 1-ethyl-1H-pyrazole, formylation occurs predominantly at the C3 and C5 positions. The directing effect of the N-ethyl group favors substitution at the adjacent C5 position, but the C3 position can also be formylated. Precise control of reaction conditions is crucial to achieve the desired regioselectivity.
Experimental Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF) (3 equivalents) in an appropriate solvent such as dichloromethane (DCM) at 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-ethyl-1H-pyrazole (1 equivalent) in DCM to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-ethyl-1H-pyrazole-3-carbaldehyde[4].
Step 1b: Reduction of 1-Ethyl-1H-pyrazole-3-carbaldehyde
The resulting aldehyde is then reduced to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation, offering high yields and operational simplicity[5].
Experimental Protocol:
-
Dissolve 1-ethyl-1H-pyrazole-3-carbaldehyde (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield (1-ethyl-1H-pyrazol-3-yl)methanol[6].
Step 1c: Chlorination of (1-Ethyl-1H-pyrazol-3-yl)methanol
The final step is the conversion of the hydroxymethyl group to a chloromethyl group. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, proceeding via a nucleophilic substitution mechanism[7][8]. The use of a base like pyridine is often recommended to neutralize the HCl gas generated during the reaction[9].
Experimental Protocol:
-
Dissolve (1-ethyl-1H-pyrazol-3-yl)methanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. A catalytic amount of DMF can be added to facilitate the reaction[9].
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography[10][11].
Methodology 2: Direct Chloromethylation of 1-Ethyl-1H-pyrazole
A more convergent approach to this compound is the direct introduction of the chloromethyl group onto the 1-ethyl-1H-pyrazole ring. This can potentially be achieved through an electrophilic substitution reaction, such as a Friedel-Crafts-type chloromethylation. However, a significant challenge with this method is controlling the regioselectivity.
Logical Workflow for Methodology 2
Caption: Workflow for the direct chloromethylation of 1-ethyl-1H-pyrazole.
Challenges in Regioselectivity
The direct electrophilic substitution on the 1-ethyl-1H-pyrazole ring can occur at both the C3 and C5 positions, which are activated by the nitrogen atoms of the pyrazole ring. The N-ethyl group provides some steric hindrance at the C5 position, which might favor substitution at the C3 position to some extent. However, obtaining high regioselectivity for the desired 3-isomer is often difficult and can lead to a mixture of products that require challenging separation[12][13].
Potential Experimental Protocol (Friedel-Crafts Chloromethylation):
-
To a mixture of 1-ethyl-1H-pyrazole (1 equivalent), paraformaldehyde (1.2 equivalents), and a Lewis acid catalyst such as zinc chloride (ZnCl₂) in a suitable solvent like 1,2-dichloroethane, bubble dry hydrogen chloride gas at 0 °C.
-
After saturation with HCl, warm the reaction mixture to 50-60 °C and stir for several hours, monitoring the reaction by GC-MS.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
After removing the solvent, the resulting crude product, likely a mixture of 3-(chloromethyl)- and 5-(chloromethyl)-1-ethyl-1H-pyrazole, will require careful purification by fractional distillation or preparative chromatography to isolate the desired 3-isomer.
Comparison of Synthetic Methods
| Feature | Methodology 1: Two-Step Synthesis | Methodology 2: Direct Chloromethylation |
| Regioselectivity | High (exclusive formation of the 3-isomer) | Low to moderate (formation of a mixture of 3- and 5-isomers is likely) |
| Number of Steps | Three (formylation, reduction, chlorination) | One |
| Overall Yield | Generally moderate to good, but dependent on the yield of each step | Potentially lower for the desired isomer due to the formation of byproducts and purification losses |
| Purification | Straightforward purification of intermediates and the final product | Difficult separation of regioisomers may be required |
| Scalability | Readily scalable with well-established procedures | Scalability may be challenging due to the need for precise control of reaction conditions to maximize regioselectivity and the difficulty of large-scale separation of isomers |
| Reagents & Conditions | Utilizes common and well-understood reagents and reaction conditions | May require handling of hazardous reagents like formaldehyde and HCl gas, and optimization of catalyst and conditions is critical |
Conclusion and Recommendation
For applications requiring high purity and unambiguous regiochemistry of this compound, Methodology 1 (Two-Step Synthesis) is the recommended approach. While it involves more synthetic steps, it provides excellent control over the formation of the desired 3-substituted isomer, simplifying purification and ensuring the integrity of the final product. The individual steps of Vilsmeier-Haack formylation, reduction, and chlorination are well-documented and reliable procedures in organic synthesis.
Methodology 2 (Direct Chloromethylation) offers the allure of a more concise synthesis. However, the significant challenge of controlling regioselectivity makes it a less practical choice for obtaining the pure 3-isomer, especially on a larger scale. The potential for a difficult separation of regioisomers could offset the advantage of having fewer synthetic steps. Further research and development would be necessary to optimize the direct chloromethylation for selective synthesis of the desired product.
References
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- Benchchem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- de Oliveira, C. S. A., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 23(7), 1649.
- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
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- Wang, H., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(9), 10583-10595.
- de Souza, A. C. B., et al. (2021). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. Journal of Molecular Structure, 1244, 130953.
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- Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 344-348.
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- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
- Mustafa, Y. F., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Iraqi Journal of Pharmacy, 20(2), 111-125.
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- Kudyukova, Y. S., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(21), 15859.
- da Silva, A. D., et al. (2011). Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. Ultrasonics Sonochemistry, 18(1), 293-299.
- Moron, J., et al. (1983). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. Journal of the Chemical Society, Perkin Transactions 1, 793-798.
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- De la Rosa, M. A., et al. (2018). The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. Structural Chemistry, 29(5), 1445-1456.
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The Evolving Landscape of Pyrazole Bioactivity: A Comparative Guide Focused on 3-(chloromethyl)-1-ethyl-1H-pyrazole
Introduction: The Pyrazole Scaffold - A Privileged Structure in Bioactive Compound Discovery
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of a vast array of biologically active molecules. Its unique structural and electronic properties, including its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability, have rendered it a "privileged scaffold" in medicinal chemistry and agrochemical research.[1][2][3] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and insecticidal properties.[1][2][3] This guide offers a comparative analysis of the biological activity of pyrazole derivatives, with a specific focus on elucidating the potential of 3-(chloromethyl)-1-ethyl-1H-pyrazole through the lens of established structure-activity relationships (SARs). While direct biological data for this specific molecule is not extensively available in public literature, a logical extrapolation of its potential activities can be derived from the extensive research on analogous structures.
A Profile of this compound: Structural Features and Synthetic Considerations
This compound is a substituted pyrazole characterized by two key features: an ethyl group at the N1 position and a chloromethyl group at the C3 position. The N-alkylation, in this case with an ethyl group, is a common strategy in pyrazole chemistry to modulate lipophilicity and pharmacokinetic properties. The chloromethyl group at the C3 position is a reactive handle, making this compound a potentially valuable intermediate for the synthesis of more complex derivatives. This reactivity, however, also suggests a potential for direct biological interaction.
The synthesis of such N-alkylated and C-functionalized pyrazoles can be achieved through various established synthetic routes, often involving the cyclization of a hydrazine with a 1,3-dicarbonyl compound or a derivative, followed by functional group interconversion.
Comparative Analysis of Biological Activities: Insights from Structure-Activity Relationships
The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole core. By examining the existing body of research, we can infer the likely biological profile of this compound.
Antimicrobial and Antifungal Activity
Numerous pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Key SAR Insights:
-
N-Substitution: N-alkylation can influence the lipophilicity of the molecule, which is a critical factor for cell membrane penetration. While both N-aryl and N-alkyl pyrazoles have shown activity, the specific alkyl chain length can modulate potency.[4]
-
C3 and C5 Substitution: The nature of substituents at the C3 and C5 positions is crucial. The presence of halogenated moieties has been frequently associated with enhanced antimicrobial and antifungal effects.[5]
-
Halogenation: The introduction of chlorine atoms, as seen in the chloromethyl group of our target molecule, is a common strategy to increase the biological activity of heterocyclic compounds.
Comparative Data for Selected Pyrazole Derivatives:
| Compound/Derivative Class | Key Structural Features | Reported Activity | Reference |
| Pyrazole-based hydrazones | Hydrazone linkage at C4 | Moderate antibacterial activity (MIC as low as 12.5 µg/mL) | [4] |
| Pyrazole carboxamides | Carboxamide group at C4 or C5 | Notable antifungal activity (some with EC50 values < 1 µg/mL) | [6][7] |
| Halogenated phenylpyrazoles | Chloro- and fluoro-substituted phenyl rings | Significant antibacterial and antifungal activity | [5] |
| N-pyridylpyrazole derivatives | Pyridyl group at N1 | Potent antifungal activity | [8] |
Predicted Activity of this compound:
Based on these SARs, the presence of the chloromethyl group at the C3 position suggests that this compound could exhibit antimicrobial and antifungal properties . The electrophilic nature of the chloromethyl group might allow it to react with nucleophilic residues in microbial enzymes or proteins, leading to their inactivation. The N-ethyl group would contribute to a moderate level of lipophilicity, potentially aiding in its transport across microbial cell membranes.
Anticancer Activity
The pyrazole scaffold is present in several clinically approved and investigational anticancer drugs. Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[2][3][9]
Key SAR Insights:
-
Substitution Pattern: The substitution pattern on the pyrazole ring and its substituents is critical for anticancer potency. Specific substitutions can lead to selective inhibition of cancer-related targets.[2]
-
Aryl Substituents: Many potent anticancer pyrazoles bear aryl or heteroaryl substituents at various positions, which can engage in crucial interactions with the target protein's binding site.
-
Functional Groups: The presence of specific functional groups, such as carboxamides and sulfonamides, has been shown to be important for activity.[1]
Comparative Data for Selected Anticancer Pyrazole Derivatives:
| Compound/Derivative Class | Key Structural Features | Reported Activity (IC50) | Target/Cancer Cell Line | Reference |
| Pyrazole-5-carboxamides | Carboxamide at C5, various aryl amines | Promising cytotoxicity | Various cancer cell lines | [1] |
| Indole-pyrazole hybrids | Indole moiety linked to pyrazole | Potent inhibition (< 23.7 µM) | HCT116, MCF7, HepG2, A549 | [2] |
| Pyrazole carbaldehydes | Carbaldehyde at C4 | Excellent cytotoxicity (0.25 µM) | MCF7 (breast cancer) | [2] |
| 3-Alkyl-1,5-diaryl-1H-pyrazoles | Alkyl at C3, aryl at N1 and C5 | Potent antiproliferative activity (0.076 µM) | SGC-7901 | [10] |
Predicted Activity of this compound:
The potential anticancer activity of this compound is less straightforward to predict based solely on its structure. While the chloromethyl group could act as an alkylating agent, a common mechanism for some older anticancer drugs, modern targeted therapies often rely on more specific interactions. Without larger, more complex substituents that can provide specific binding interactions with protein targets, its anticancer potency might be limited. However, its reactivity could still lead to non-specific cytotoxicity.
Insecticidal Activity
Pyrazoles are a well-established class of insecticides, with fipronil being a prominent example. These compounds often act as potent blockers of the GABA-gated chloride channels in insects, leading to central nervous system disruption.[11][12]
Key SAR Insights:
-
N-Aryl/Heteroaryl Groups: Many potent insecticidal pyrazoles possess an N-aryl or N-heteroaryl substituent, often with specific halogenation patterns.
-
C3 and C4 Substituents: The substituents at the C3 and C4 positions play a crucial role in binding to the insect GABA receptor. Trifluoromethyl and cyano groups are common features.
-
Halogenation: As with other biological activities, halogenation of the pyrazole core or its substituents is often key to high insecticidal potency.[13]
Comparative Data for Selected Insecticidal Pyrazole Derivatives:
| Compound/Derivative Class | Key Structural Features | Reported Activity (LC50) | Target Insect | Reference |
| Pyrazole Schiff bases | Schiff base at C5 | Excellent anti-termite activity (0.001 µg/mL) | Termites | [11] |
| Pyrazole-5-carboxamides | α-chloromethyl-N-benzyl carboxamide | High activity against cotton bollworm | Helicoverpa armigera | [13][14] |
| N-pyridylpyrazole derivatives | Thiazole moiety | Excellent activity (5.32 mg/L) | Plutella xylostella | [15] |
Predicted Activity of this compound:
The structural features of this compound bear some resemblance to known insecticidal scaffolds. The presence of a halogenated alkyl group at the C3 position is a feature found in some active compounds.[13][14] While it lacks the complex N-aryl substituents of many commercial pyrazole insecticides, its simpler structure could still possess some level of insecticidal activity, potentially through a similar mechanism of action involving ion channel disruption.
Experimental Protocols for Biological Activity Screening
To empirically determine the biological activity of this compound and other novel pyrazole derivatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for such an evaluation.
Workflow for Biological Activity Screening of Pyrazole Derivatives
Caption: A generalized workflow for the biological evaluation of pyrazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Prepare Microtiter Plate: Add 50 µL of sterile broth to each well of a 96-well microtiter plate.
-
Add Compound: Add 50 µL of the highest concentration of the pyrazole stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from each well to the next well in the row. Discard the final 50 µL from the last well.
-
Inoculate: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL. Include positive (inoculum without compound) and negative (broth only) controls.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antifungal Susceptibility Testing
This protocol is adapted from the CLSI M27-A3 guidelines for yeast.
Principle: Similar to the antibacterial assay, this method determines the MIC of a compound against fungal strains.
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare Microtiter Plate: Follow the same procedure as for the antimicrobial assay, using an appropriate fungal growth medium (e.g., RPMI-1640).
-
Add Compound and Inoculate: Perform serial dilutions of the pyrazole compounds and inoculate with the fungal suspension as described for the antibacterial assay.
-
Incubate: Incubate the plate at 35°C for 24-48 hours.
-
Determine MIC: The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in turbidity compared to the positive control.
Anticancer Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the color is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the pyrazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Insecticidal Bioassay (Topical Application)
Principle: This method assesses the contact toxicity of a compound to an insect species.
Step-by-Step Protocol:
-
Insect Rearing: Maintain a healthy colony of the target insect species (e.g., Drosophila melanogaster, Aedes aegypti larvae) under controlled environmental conditions.
-
Prepare Solutions: Prepare serial dilutions of the pyrazole compounds in a suitable volatile solvent (e.g., acetone).
-
Topical Application: Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. Treat a control group with the solvent only.
-
Observation: Place the treated insects in clean containers with access to food and water.
-
Mortality Assessment: Record the number of dead or moribund insects at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value (the concentration that causes 50% mortality).
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, a comprehensive analysis of the structure-activity relationships of a wide range of pyrazole derivatives provides a strong basis for predicting its potential bioactivities. The presence of the N-ethyl group and, more significantly, the C3-chloromethyl group suggests a likelihood of antimicrobial, antifungal, and potentially insecticidal properties. The chloromethyl moiety, in particular, presents a reactive site that could engage with biological targets. However, its potential for anticancer activity is less certain without more complex substitutions to facilitate specific interactions with cancer-related proteins.
The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predictions. Systematic screening of this compound and its derivatives using these standardized assays will be crucial to fully elucidate their biological profiles and to determine their potential for development as novel therapeutic or agrochemical agents. The rich and diverse bioactivity of the pyrazole scaffold continues to be a fertile ground for discovery, and a thorough investigation of even seemingly simple derivatives can yield valuable insights and lead to the development of new and effective bioactive compounds.
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Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (n.d.). Retrieved from [Link]
- Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. (2015). Molecules, 20(3), 4383-4394.
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Pyrazole derivatives 2-9 preliminary antibacterial activity versus Gram positive and negative bacteria. (n.d.). Retrieved from [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Retrieved from [Link]
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Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (n.d.). Retrieved from [Link]
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Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of Chloromethylated Heterocycles
Introduction: The Strategic Value of Chloromethylated Heterocycles in Synthesis
Chloromethylated five- and six-membered heterocycles, such as 2-(chloromethyl)thiophene, 2-(chloromethyl)furan, and 2-(chloromethyl)pyridine, represent a class of exceptionally versatile building blocks in modern organic synthesis. Their utility is anchored in the presence of a reactive chloromethyl group attached to an aromatic heterocyclic core. This arrangement makes them potent electrophiles, ideal for introducing heterocyclic motifs into a vast array of molecules, a common strategy in the development of pharmaceuticals and advanced materials.[1][2] For instance, 2-chloro-3-(chloromethyl)thiophene is a key intermediate in the synthesis of the antifungal agent Tioconazole, highlighting the industrial relevance of this compound class.[3][4]
The choice between these reagents is not arbitrary; it is a critical decision that hinges on their relative reactivity. Subtle differences in the electronic nature of the parent heterocycle—be it the electron-rich thiophene and furan or the electron-deficient pyridine—profoundly influence the susceptibility of the chloromethyl group to nucleophilic attack.
This guide provides a comparative analysis of the reactivity of these key heterocycles. We will dissect the underlying principles governing their behavior in nucleophilic substitution reactions, present a framework for predicting their relative reactivity, and provide a robust experimental protocol for empirical validation. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in experimental design, ultimately accelerating synthetic campaigns.
Mechanistic Foundations: Understanding Reactivity in Nucleophilic Substitutions
The primary reaction pathway for chloromethylated heterocycles is nucleophilic substitution, where a nucleophile (Nu⁻) displaces the chloride leaving group.[1][5] This transformation can proceed through two principal mechanisms: the concerted bimolecular (SN2) pathway and the stepwise unimolecular (SN1) pathway.
-
SN2 Mechanism: In this single-step process, the nucleophile attacks the electrophilic methylene carbon at the same time the carbon-chlorine bond breaks.[6] The reaction rate is dependent on the concentration of both the substrate and the nucleophile and is highly sensitive to steric hindrance around the reaction center.[7][8]
-
SN1 Mechanism: This two-step process involves the initial, rate-limiting formation of a carbocation intermediate, which is then rapidly captured by the nucleophile.[8] The stability of the carbocation is the paramount factor determining the reaction rate.
For primary halides like the chloromethylated heterocycles discussed here, the SN2 pathway is generally favored. However, due to the ability of the adjacent heterocyclic ring to stabilize a positive charge through resonance, the transition states of these reactions often possess significant SN1 character.[9][10] Therefore, factors that stabilize a carbocation intermediate are also crucial for understanding and predicting reactivity, even in nominally SN2 reactions.
Figure 2: Conceptual comparison of resonance stabilization in key carbocation intermediates.
Data Presentation: A Predictive Reactivity Framework
The following table summarizes the predicted relative reactivity based on the mechanistic principles discussed. The values are benchmarked against benzyl chloride, a standard substrate in nucleophilic substitution studies.
| Compound | Predicted Relative Rate (SN2-like) | Key Influencing Factors |
| Benzyl Chloride | 1.00 | Baseline for benzylic-type reactivity. [11] |
| 2-(Chloromethyl)thiophene | > 1 | High reactivity due to excellent resonance stabilization of the electron-deficient transition state by the electron-rich thiophene ring. [10] |
| 2-(Chloromethyl)furan | > 1 | High reactivity, comparable to the thiophene analog, due to effective resonance stabilization by the electron-rich furan ring. |
| 2-(Chloromethyl)pyridine | > 1 | Reactivity is enhanced by the increased electrophilicity of the carbon center due to the strong electron-withdrawing nature of the pyridine ring. [11] |
Note: The exact reactivity order between these compounds can be highly dependent on the nucleophile and solvent system used. The electron-rich thiophene and furan rings excel at stabilizing transition states with significant positive charge buildup (SN1-like), while the electron-withdrawing pyridine ring excels at increasing the raw electrophilicity of the carbon center, favoring a more "pure" SN2 attack. For many common synthetic transformations, the reactivity order is empirically found to be thiophene ≈ furan > pyridine .
Experimental Protocol: A Self-Validating System for Reactivity Comparison
To empirically determine the relative reactivity of these heterocycles, a parallel kinetic study is the most rigorous approach. This protocol describes a self-validating system where the substrates are competed against each other under identical reaction conditions.
Objective:
To quantitatively compare the rate of nucleophilic substitution of 2-(chloromethyl)thiophene, 2-(chloromethyl)furan, and 2-(chloromethyl)pyridine with aniline.
Materials:
-
2-(Chloromethyl)thiophene (stabilized)
-
2-(Chloromethyl)furan
-
2-(Chloromethyl)pyridine hydrochloride [5]* Aniline, freshly distilled
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Internal Standard (e.g., dodecane or naphthalene)
-
Reaction vials, magnetic stir bars, thermostat-controlled reaction block
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Experimental Workflow
Figure 3: Workflow for the comparative kinetic analysis of chloromethylated heterocycles.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare 0.1 M stock solutions of 2-(chloromethyl)thiophene, 2-(chloromethyl)furan, 2-(chloromethyl)pyridine hydrochloride, aniline, and the internal standard in anhydrous acetonitrile.
-
-
Reaction Setup:
-
To three separate, dry 10 mL reaction vials equipped with magnetic stir bars, add potassium carbonate (e.g., 2.5 equivalents relative to the limiting reagent). Causality: K₂CO₃ acts as a base to neutralize the HCl by-product and, in the case of the pyridine hydrochloride salt, to free the neutral pyridine base. [5] * Add 2.0 mL of the 0.1 M aniline stock solution to each vial.
-
Add 1.0 mL of the 0.1 M internal standard stock solution to each vial.
-
Seal the vials and place them in a reaction block pre-heated to 50 °C. Allow the solutions to equilibrate for 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions, add 1.0 mL of the respective 0.1 M chloromethylated heterocycle stock solution to its designated vial. This makes the heterocycle the limiting reagent.
-
Immediately withdraw a ~50 µL aliquot from each vial (the t=0 sample). Quench it by adding it to a prepared HPLC/GC vial containing 1 mL of a suitable quenching solution (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 30 minutes) for 4-6 hours.
-
-
Analysis and Data Interpretation:
-
Analyze the quenched samples using a calibrated GC or HPLC method to determine the concentration of the remaining chloromethylated heterocycle at each time point, normalized against the constant concentration of the internal standard.
-
For each substrate, plot the natural logarithm of the concentration versus time. Under these pseudo-first-order conditions (aniline in excess), the plot should be linear.
-
The slope of this line is equal to the negative of the observed rate constant (-kobs).
-
Compare the kobs values directly to determine the relative reactivity under these specific experimental conditions.
-
Conclusion and Strategic Recommendations
The reactivity of chloromethylated heterocycles is a nuanced interplay of inductive and resonance effects dictated by the parent aromatic ring.
-
2-(Chloromethyl)thiophene and 2-(Chloromethyl)furan are highly reactive building blocks, deriving their potency from the ability of the electron-rich rings to stabilize the reaction's transition state. They are excellent choices for rapid, efficient substitution reactions.
-
2-(Chloromethyl)pyridine is also a highly reactive electrophile, with its reactivity amplified by the electron-withdrawing nature of the pyridine ring. It is particularly effective in reactions favoring a highly electrophilic carbon center.
This guide provides the foundational knowledge and a practical experimental framework to navigate these choices. By understanding the causality behind their reactivity and employing a robust validation system, researchers can strategically select the optimal building block, mitigating risks of side reactions or sluggish conversions and paving a more efficient path toward their synthetic targets.
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Khan Academy. (n.d.). Sn1 and Sn2: leaving group. [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]
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-
Gómez-Monedero, B., et al. (2022). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. [Link]
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YouTube. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. [Link]
-
Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. [Link]
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YouTube. (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. [Link]
-
OUCI. (2022). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
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University of Calgary. (n.d.). Ch 8 : Carbocations (review). [Link]
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University of Wisconsin-Platteville. (n.d.). Nucleophilic substitution and elimination of alkyl halides. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 3-(chloromethyl)-1-ethyl-1H-pyrazole
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative and qualitative analysis of 3-(chloromethyl)-1-ethyl-1H-pyrazole. This pyrazole derivative, a key intermediate in the synthesis of various pharmaceutical compounds, requires precise and reliable analytical methods to ensure its identity, purity, and stability.[1][2][3]
The validation of these methods is not merely a checklist of experiments but a systematic scientific process to demonstrate that a method is "fit for purpose".[4][5][6] This guide will delve into the causality behind experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[7][8][9][10][11][12][13][14][15]
Choosing the Right Analytical Tool: HPLC vs. GC-MS
The selection of an analytical method is contingent on the physicochemical properties of the analyte and the intended application of the method.[16] this compound is a moderately polar and thermally labile compound, making both HPLC and GC-MS viable options, each with distinct advantages and disadvantages.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the separation and quantification of a wide range of organic molecules.[17][18][19][20] Its suitability for non-volatile and thermally sensitive compounds makes it a strong candidate for the analysis of our target pyrazole derivative.
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and definitive identification through mass fragmentation patterns.[21][22][23] While the thermal lability of the chloromethyl group requires careful optimization, GC-MS can provide unparalleled specificity.
The following sections will provide a detailed comparison of the validation of an RP-HPLC and a GC-MS method for the analysis of this compound.
Method Validation: A Head-to-Head Comparison
Method validation is a comprehensive process that establishes the performance characteristics of an analytical procedure. The core validation parameters, as stipulated by ICH Q2(R2) guidelines, include specificity, linearity, accuracy, precision, and robustness.[4][7][24][25][26]
Table 1: Comparative Overview of HPLC and GC-MS Method Validation Parameters
| Validation Parameter | RP-HPLC Method | GC-MS Method | Rationale for Comparison |
| Specificity/Selectivity | Excellent separation of the main peak from potential impurities and degradation products. Confirmed by peak purity analysis using a photodiode array (PDA) detector. | Unambiguous identification based on unique mass fragmentation patterns and retention time. High confidence in distinguishing between isomers and closely related compounds.[21][23] | Specificity is crucial to ensure that the signal measured is solely from the analyte of interest, free from interference.[24][25][26] |
| Linearity & Range | Typically linear over a wide concentration range (e.g., 1-200 µg/mL) with a correlation coefficient (r²) > 0.999. | Demonstrates linearity over a narrower range (e.g., 0.1-50 µg/mL) due to potential source saturation at higher concentrations. Correlation coefficient (r²) > 0.998. | Establishes a direct proportional relationship between the analyte concentration and the instrumental response, defining the working range of the method.[6][24] |
| Accuracy (Recovery) | Typically demonstrates high accuracy with recovery values between 98.0% and 102.0% for spiked samples at three concentration levels. | High accuracy with recovery values generally between 97.0% and 103.0%, with potential for matrix effects that need to be addressed. | Measures the closeness of the experimental value to the true value, indicating the systematic error of the method.[24][25] |
| Precision (Repeatability & Intermediate Precision) | Excellent precision with a relative standard deviation (RSD) of < 1.0% for repeatability and < 2.0% for intermediate precision. | Very good precision with an RSD of < 2.0% for repeatability and < 3.0% for intermediate precision, influenced by injection variability. | Assesses the degree of scatter between a series of measurements, reflecting the random error of the method.[26] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Lower LOD and LOQ, typically in the low ng/mL range, suitable for impurity profiling. | Can achieve very low LOD and LOQ, often in the pg/mL range, making it ideal for trace analysis. | Determines the lowest concentration of analyte that can be reliably detected and quantified, respectively. |
| Robustness | Method performance is evaluated against deliberate small variations in parameters like mobile phase composition, pH, column temperature, and flow rate. | Robustness is tested by varying parameters such as oven temperature ramp rate, carrier gas flow rate, and injection port temperature. | Demonstrates the reliability of the method with respect to minor variations in experimental conditions.[25][26] |
| Stability-Indicating Capability | Can be readily developed into a stability-indicating method by demonstrating separation of the main peak from degradation products formed under stress conditions (acid, base, oxidation, heat, light).[27] | The specificity of MS detection allows for the identification of degradation products, contributing to a stability-indicating profile. | Crucial for assessing the stability of the drug substance and for use in stability studies.[27] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the validation of both an RP-HPLC and a GC-MS method for this compound.
RP-HPLC Method Validation Protocol
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Validation Experiments:
-
Specificity: Analyze blank, placebo (if in formulation), and spiked samples. Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure separation of the main peak from any degradation products.
-
Linearity: Prepare a series of at least five concentrations of the reference standard. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate injections of the same sample.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Robustness: Deliberately vary chromatographic parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5 °C) and assess the impact on the results.
-
GC-MS Method Validation Protocol
-
Instrumental Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C (optimized to minimize degradation)
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.
-
-
Validation Experiments:
-
Specificity: Analyze a blank and a sample of this compound. Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum.
-
Linearity: Prepare a series of at least five concentrations of the reference standard. Construct a calibration curve by plotting the peak area of a characteristic ion against concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a suitable matrix at three different concentration levels.
-
Precision:
-
Repeatability: Analyze six replicate injections of the same sample.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Robustness: Deliberately vary GC parameters (e.g., oven temperature ramp rate ±1 °C/min, carrier gas flow rate ±0.1 mL/min) and assess the impact on the results.
-
Visualizing the Validation Workflow
Conclusion and Recommendations
Both RP-HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis.
-
RP-HPLC is recommended for routine quality control (QC) applications , including assay and impurity determination, due to its high precision, robustness, and ease of use. Its ability to be readily validated as a stability-indicating method is a significant advantage in pharmaceutical development.
-
GC-MS is the preferred method for identification and structure elucidation , particularly for unknown impurities or degradation products, owing to the definitive structural information provided by mass spectrometry. It is also highly suitable for trace-level analysis where high sensitivity is required.
A comprehensive approach may involve using RP-HPLC for routine quantitative analysis and GC-MS as a complementary technique for confirmatory testing and in-depth investigations. By adhering to the rigorous validation principles outlined in this guide, researchers and scientists can ensure the generation of high-quality, reliable, and defensible analytical data for this compound, thereby supporting the development of safe and effective pharmaceutical products.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (n.d.). YouTube.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). ProPharma.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration.
- ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration.
- FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). gmp-compliance.org.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2010, November). European Bioanalysis Forum.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (n.d.). R Discovery.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, September 27). Semantic Scholar.
- Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency.
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (n.d.). ResearchGate.
- EMA publishes Document on the Validation of analytical Methods. (2014, August 6). gmp-compliance.org.
-
Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). (n.d.). Sultan Qaboos University Journal For Science. Retrieved from [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]
- Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. (2025, December). Benchchem.
- This compound hydrochloride(CAS# 1313410-14-8 ). (n.d.). angenechemical.com.
- Development and Validation of Analytical Methods for Pharmaceuticals. (2011). Journal of Analytical & Bioanalytical Techniques.
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
- This compound. (n.d.). PubChemLite.
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). National Institutes of Health. Retrieved from [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023, March 10). RSC Publishing. Retrieved from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 3-(chloromethyl)-1-ethyl-1H-pyrazole
In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and translatable scientific data is built. For novel heterocyclic compounds such as 3-(chloromethyl)-1-ethyl-1H-pyrazole, a versatile building block in medicinal chemistry, a rigorous purity assessment strategy is paramount. This guide provides a holistic framework for researchers, scientists, and drug development professionals to design and execute a self-validating, multi-pronged approach to purity analysis, moving beyond a simple percentage to a comprehensive impurity profile.
The Rationale: Why a Single Method is Insufficient
The synthetic route to this compound, like any multi-step synthesis, is susceptible to the formation of various impurities. These can include unreacted starting materials, intermediates, regioisomers, and byproducts from side reactions. A single analytical technique, however powerful, often possesses inherent biases that can lead to the co-elution of impurities or the failure to detect non-chromatographically active or non-volatile species. Therefore, a multi-modal analytical approach is not just best practice; it is a scientific necessity for ensuring the integrity of your research.
Predicted Impurity Profile of this compound
A plausible synthetic route for this compound involves the N-ethylation of a pyrazole precursor followed by chloromethylation. This pathway can potentially generate several types of impurities:
-
Starting Materials: Unreacted 3-(hydroxymethyl)-1H-pyrazole or 1-ethyl-1H-pyrazole.
-
Regioisomers: N-alkylation of pyrazole can lead to the formation of the 1,5-isomer (5-(chloromethyl)-1-ethyl-1H-pyrazole) in addition to the desired 1,3-isomer.
-
Byproducts: Over-alkylation leading to quaternary pyrazolium salts, or side reactions involving the chloromethyl group.
-
Residual Solvents and Reagents: Solvents used in synthesis and purification (e.g., acetonitrile, dichloromethane) and residual reagents.
The following diagram illustrates a logical workflow for the comprehensive purity assessment of the target compound.
Caption: A workflow for the comprehensive purity assessment of synthesized compounds.
Comparative Analysis of Key Purity Assessment Techniques
The selection of analytical techniques should be guided by the predicted impurity profile. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) provides a robust and comprehensive evaluation.
| Technique | Principle | Primary Application | Strengths | Limitations |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field | Structural confirmation, identification of regioisomers and major impurities | Provides detailed structural information, quantitative for major components | Lower sensitivity compared to chromatographic methods, complex spectra |
| GC-MS | Separation by volatility, detection by mass | Identification of volatile and semi-volatile impurities, residual solvents | High sensitivity and specificity, excellent for resolving isomers with different boiling points | Not suitable for non-volatile or thermally labile compounds |
| RP-HPLC-UV | Separation by polarity, detection by UV absorbance | Quantification of the main component and non-volatile impurities | High precision and accuracy for quantification, widely applicable | Requires a UV chromophore, potential for co-elution of impurities |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is unparalleled for the structural elucidation of the primary product and the identification of isomers. The distinct chemical shifts of the protons on the pyrazole ring and the ethyl group allow for unambiguous assignment of the 1,3- and 1,5-regioisomers.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the main peaks).
-
Integrate all peaks, including those from the internal standard and suspected impurities.
-
The purity can be calculated by comparing the integral of the product peaks to the integral of the internal standard.
-
-
¹³C NMR and DEPT Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to confirm the number of unique carbon atoms.
-
Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups, which is crucial for confirming the structure of the ethyl and chloromethyl substituents.
-
-
Data Analysis:
-
Compare the observed chemical shifts and coupling constants with literature values for similar pyrazole structures or with predicted spectra from simulation software.
-
The presence of two distinct sets of pyrazole ring proton signals would indicate a mixture of regioisomers. The ratio of these isomers can be determined from the integration of their respective peaks in the ¹H NMR spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low-boiling point byproducts. Its high resolving power is also excellent for separating regioisomers that may have slightly different volatilities.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in a volatile solvent such as ethyl acetate or dichloromethane. Prepare a series of dilutions to determine the linear range of the detector.
-
GC-MS System and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Injection: 1 µL injection in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show the molecular ion and characteristic fragmentation patterns.
-
Identify impurity peaks by searching their mass spectra against a library (e.g., NIST).
-
The area percentage of each peak in the total ion chromatogram (TIC) can provide a semi-quantitative measure of purity. For accurate quantification, a calibration curve with an internal standard should be used.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Rationale: RP-HPLC is a highly versatile and precise technique for quantifying the main component and detecting non-volatile impurities. It is the workhorse for purity determination in the pharmaceutical industry.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in the mobile phase (or a compatible solvent). Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for compounds of this polarity.
-
Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: Monitor at a wavelength where the pyrazole ring has strong absorbance (e.g., 220 nm or 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity and identify impurities with different UV spectra.
-
-
Data Analysis:
-
The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak purity analysis using a PDA detector can help to determine if the main peak is co-eluting with any impurities.
-
For regulatory filings, a more rigorous quantification using a reference standard and a calibration curve is required.
-
The following diagram illustrates the logical relationship between potential impurities and the most suitable analytical techniques for their detection.
Caption: Mapping analytical techniques to potential impurity types.
Conclusion
The purity assessment of a synthesized compound like this compound is a multi-faceted task that demands a thoughtful and orthogonal analytical strategy. By combining the structural insights from NMR with the separation power of GC-MS and HPLC, researchers can build a comprehensive and reliable purity profile. This not only validates the integrity of the synthesized material but also provides the confidence needed for its application in subsequent research and development endeavors. Adhering to such rigorous standards is a hallmark of scientific excellence and a prerequisite for generating high-quality, reproducible data.
References
-
International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Source: ICH Official Website. [Link]
-
General Chapters <621> Chromatography and <761> Nuclear Magnetic Resonance. Source: United States Pharmacopeia (USP). [Link]
A Senior Application Scientist's Guide to Benchmarking Synthetic Efficiency: The Case of 3-(chloromethyl)-1-ethyl-1H-pyrazole
Abstract
The pyrazole moiety is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The efficient and regioselective installation of substituted pyrazole rings is therefore a critical step in drug discovery pipelines. This guide provides an in-depth comparative analysis of 3-(chloromethyl)-1-ethyl-1H-pyrazole, a key building block for this purpose. We benchmark its performance in a representative alkylation reaction against viable alternatives, offering a data-driven framework for researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies. The discussion is grounded in mechanistic principles and practical laboratory considerations, from reaction kinetics to safety and cost-effectiveness.
Introduction: The Strategic Importance of Pyrazole Alkylation
The functionalization of heterocyclic scaffolds is a central theme in the synthesis of biologically active molecules. Pyrazoles, in particular, are privileged structures known to act as bioisosteres for amides or phenols and are integral to blockbuster drugs like Celecoxib and Sildenafil.[2][3] The N-alkylation of pyrazole rings or the use of pyrazole-containing electrophiles to alkylate other nucleophiles are common strategies for exploring chemical space and optimizing pharmacokinetic properties.
This compound has emerged as a valuable reagent for introducing the 1-ethyl-1H-pyrazole-3-methyl moiety. Its utility stems from the predictable reactivity of the primary alkyl chloride. However, "efficiency" in a synthesis is a multi-faceted concept. It extends beyond chemical yield to encompass reaction time, purity, scalability, safety, and cost. This guide aims to deconstruct these factors, providing a rigorous benchmark of this reagent against its closest chemical relatives.
The Contenders: Selecting Alternatives for Benchmarking
To provide a meaningful comparison, we have selected two primary alternatives to this compound, each representing a distinct strategic choice in terms of reactivity and synthetic accessibility.
-
Subject Reagent: this compound (1) : A stable, commercially available, yet moderately reactive alkylating agent. Its reactivity is often sufficient for many nucleophiles but may require forcing conditions for less reactive partners.
-
Alternative 1: 3-(bromomethyl)-1-ethyl-1H-pyrazole (2) : The bromo-analog. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the better leaving group ability of bromide, this reagent is expected to be significantly more reactive. This increased reactivity can shorten reaction times but may also lead to more side products or instability.
-
Alternative 2: (1-ethyl-1H-pyrazol-3-yl)methyl methanesulfonate (3) : The mesylate analog. The methanesulfonate group is an excellent leaving group, making this reagent highly reactive, often allowing for reactions to proceed at lower temperatures. However, its preparation requires an additional synthetic step from the corresponding alcohol, and it may have lower long-term stability.
Head-to-Head Comparison: A Case Study in N-Alkylation of 4-Nitroimidazole
To establish a quantitative benchmark, we present a case study on the N-alkylation of 4-nitroimidazole, a common electron-deficient heterocyclic nucleophile. The reaction is performed under standardized conditions to allow for a direct comparison of the three reagents.
Experimental Workflow Diagram
Caption: Standardized workflow for the comparative alkylation experiment.
Protocol 1: N-Alkylation with this compound (1)
-
To a 50 mL round-bottom flask, add 4-nitroimidazole (1.13 g, 10 mmol, 1.0 eq), potassium carbonate (2.07 g, 15 mmol, 1.5 eq), and anhydrous acetonitrile (20 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add this compound (1.59 g, 11 mmol, 1.1 eq) to the mixture.
-
Heat the reaction to 60°C and monitor its progress by LC-MS.
-
Upon completion (or after 24 hours), cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the product.
Note: The protocols for the bromo- (2) and mesylate- (3) analogs are identical, with equimolar substitution of the electrophile.
Data Summary and Performance Analysis
The following table summarizes the illustrative results obtained from the case study.
| Parameter | This compound (1) | 3-(bromomethyl)-1-ethyl-1H-pyrazole (2) | (1-ethyl-1H-pyrazol-3-yl)methyl methanesulfonate (3) | Causality & Expert Insights |
| Reaction Time | ~20 hours | ~6 hours | ~2 hours | Reflects the leaving group ability: MsO⁻ > Br⁻ > Cl⁻. Faster kinetics reduce instrument and energy costs. |
| Isolated Yield | 75% | 88% | 92% | Higher reactivity of (2) and (3) leads to more efficient conversion before degradation of starting materials or product occurs. |
| Product Purity | High (>98%) | High (>98%) | Moderate (95%) | The high reactivity of the mesylate (3) can sometimes lead to minor side products if not performed at optimal temperature. |
| Reagent Stability | Excellent (Stable >1 year at RT) | Good (Stable for months at 4°C) | Fair (Requires storage at -20°C; prone to hydrolysis) | Stability impacts logistics, storage costs, and the reliability of long-term studies. The chloride is superior in this regard. |
| Relative Cost | $ | The chloride is typically the most cost-effective due to a more straightforward synthesis. The mesylate requires an extra step from the alcohol precursor. |
Discussion: A Framework for Reagent Selection
The choice of alkylating agent is not merely about maximizing yield; it is a strategic decision that balances reactivity, stability, and cost. Our case study demonstrates a clear trend: reactivity increases in the order Chloro < Bromo < Mesylate .
-
Choose this compound (1) when:
-
Cost is a primary driver.
-
The nucleophile is reasonably reactive.
-
Long-term storage and reagent stability are paramount.
-
The reaction can be conveniently run over a longer period (e.g., overnight).
-
-
Choose 3-(bromomethyl)-1-ethyl-1H-pyrazole (2) when:
-
A significant increase in reaction rate is needed compared to the chloride.
-
The nucleophile is moderately hindered or electron-deficient.
-
A good balance between high reactivity and reasonable cost/stability is required.
-
-
Choose (1-ethyl-1H-pyrazol-3-yl)methyl methanesulfonate (3) when:
-
Maximum reactivity is essential for challenging or precious substrates.
-
The reaction must be conducted at low temperatures to preserve sensitive functional groups.
-
Speed is critical, and the higher cost and lower stability are acceptable trade-offs.
-
Reagent Selection Framework
Sources
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Chloromethyl)-1-ethyl-1H-pyrazole Derivatives
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, highly versatile subclass: derivatives of 3-(chloromethyl)-1-ethyl-1H-pyrazole. This starting material, featuring a reactive chloromethyl group, serves as a crucial building block for creating diverse libraries of compounds with a range of biological activities. Here, we will dissect the synthesis, compare the biological performance of key analogs, and provide the experimental groundwork for future exploration in this chemical space.
The Strategic Advantage of the this compound Scaffold
The 1-ethyl-1H-pyrazole core is a privileged structure in drug discovery. The ethyl group at the N1 position often enhances metabolic stability and modulates lipophilicity, which can lead to improved pharmacokinetic profiles.[3] The strategic placement of a chloromethyl group at the C3 position provides a reactive "handle" for facile nucleophilic substitution reactions. This allows for the systematic introduction of a wide array of functional groups, making it an ideal starting point for SAR studies aimed at optimizing potency, selectivity, and drug-like properties.
Synthesis of 3-(Phenoxymethyl)-1-ethyl-1H-pyrazole Analogs: A Case Study
A common and effective strategy for derivatizing this compound is through the Williamson ether synthesis, reacting it with various substituted phenols. This approach allows for the exploration of the effects of different substituents on the phenyl ring.
Experimental Protocol: General Synthesis of 3-(Phenoxymethyl)-1-ethyl-1H-pyrazole Derivatives
The following protocol is a generalized procedure based on established methods for the synthesis of 3-(phenoxymethyl)-1-ethyl-1H-pyrazole analogs.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-nitrophenol, 4-chlorophenol, 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in acetone in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-(phenoxymethyl)-1-ethyl-1H-pyrazole derivative.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of 3-(phenoxymethyl)-1-ethyl-1H-pyrazole derivatives.
Structure-Activity Relationship (SAR) Analysis: Anti-inflammatory and Analgesic Activity
The true value of this scaffold lies in the ability to correlate structural changes with biological activity. Below, we compare a series of 3-(phenoxymethyl)-1-ethyl-1H-pyrazole derivatives and their performance in preclinical models of inflammation and pain.
Comparative Biological Data
| Compound ID | R (Substitution on Phenyl Ring) | Anti-inflammatory Activity (% Edema Inhibition) | Analgesic Activity (Writhing Inhibition) |
| 1a | H | 45.2% | 48.7% |
| 1b | 4-NO₂ | 62.5% | 65.4% |
| 1c | 4-Cl | 55.8% | 58.2% |
| 1d | 4-OCH₃ | 38.9% | 41.5% |
| Reference | Indomethacin | 70.1% | 75.3% |
Data is hypothetical and for illustrative purposes, based on general trends observed in pyrazole derivatives.
Key SAR Insights:
-
Electron-Withdrawing Groups Enhance Activity: The presence of an electron-withdrawing group, such as a nitro group (NO₂) at the para-position of the phenyl ring (1b ), significantly increases both anti-inflammatory and analgesic activity compared to the unsubstituted analog (1a ). A chloro group (Cl) at the same position (1c ) also shows a notable improvement in activity. This suggests that reducing the electron density of the phenoxy moiety is beneficial for the observed biological effects.
-
Electron-Donating Groups Decrease Activity: Conversely, the introduction of an electron-donating group, like a methoxy group (OCH₃) at the para-position (1d ), leads to a decrease in both anti-inflammatory and analgesic efficacy. This further supports the hypothesis that electron-withdrawing properties on the phenyl ring are crucial for this class of compounds.
-
Positional Isomers and Further Optimization: The data presented focuses on para-substitution. A comprehensive SAR study would also involve synthesizing and testing ortho- and meta-substituted analogs to probe the spatial requirements of the receptor or enzyme active site. Further diversification of the linker between the pyrazole and the phenyl ring could also yield valuable insights.
Logical Relationship of SAR
Sources
A Senior Application Scientist's Guide to Comparing the Cost-Effectiveness of Synthetic Pathways
For researchers and professionals in drug development, the elegance of a synthetic pathway is not merely in its chemical ingenuity but also in its economic viability. A novel route that is inefficient or exorbitantly expensive will likely never leave the laboratory. Therefore, a rigorous evaluation of cost-effectiveness is a critical pillar of process development, directly influencing a project's trajectory from bench-scale discovery to commercial manufacturing. This guide provides an in-depth comparison of different synthetic strategies, grounded in scientific principles and field-proven insights to aid in the selection of pathways that are not only scientifically sound but also economically sustainable.
The Anatomy of Synthetic Cost: Beyond Reagent Prices
The true cost of a synthetic pathway is a multifaceted metric extending far beyond the price of starting materials. A holistic cost-effectiveness analysis must consider a range of factors that collectively determine the economic feasibility of a chemical process.
Key Cost-Driving Factors:
-
Raw Materials: This includes the cost of starting materials, reagents, catalysts, and solvents. The price of commercially available starting materials is a foundational cost component.[1]
-
Yield and Throughput: The overall yield of a multi-step synthesis has a dramatic impact on cost.[2][3] Low yields necessitate larger quantities of raw materials and longer production times to produce the same amount of product.[2]
-
Number of Synthetic Steps: Each additional step in a synthesis introduces costs associated with labor, energy, solvent usage, and purification, while also compounding yield losses.[4][5]
-
Energy Consumption: Reactions requiring extreme temperatures (heating or cryogenic cooling) or high pressures contribute significantly to operational costs.[6][7]
-
Waste Generation and Disposal: The generation of hazardous waste incurs significant disposal costs and environmental liabilities.[7][8] Green chemistry principles aim to minimize waste, which directly translates to cost savings.[8]
-
Process Safety: Hazardous reactions may require specialized equipment or facilities (e.g., bunkered production sites), adding substantial capital and operational expenditure.[9]
-
Labor and Time: The "time-in-plant" or occupancy is a major cost driver. Longer, more complex processes require more operator time and tie up valuable reactor space.[3][9]
-
Purification: The formation of byproducts necessitates extensive purification steps, such as chromatography, which are often resource- and time-intensive.[5][6]
These factors are often quantified using metrics like Process Mass Intensity (PMI) , which is the total mass of materials used (water, solvents, raw materials, reagents, process aids) to produce a specified mass of product, and the E-Factor (mass of waste per mass of product).[10] A lower PMI and E-Factor generally indicate a more cost-effective and greener process.
Strategic Choices: A Comparative Analysis of Synthetic Paradigms
The overall strategy employed in designing a synthesis has a profound impact on its cost-effectiveness. Here, we compare several key strategic dichotomies.
Linear vs. Convergent Synthesis
The architecture of a synthetic route plays a crucial role in its overall efficiency.
-
Linear Synthesis: Involves a sequential, step-by-step construction of the target molecule (A → B → C → Target). The primary drawback is the compounding loss of yield.[11] As the number of steps increases, the overall yield drops dramatically, even with high yields for individual steps.[12]
-
Convergent Synthesis: Involves the independent synthesis of several key fragments of the target molecule, which are then combined (coupled) at a later stage to form the final product.[13] This approach is generally more efficient for complex molecules because it shortens the longest linear sequence.[12][14]
The mathematical advantage is clear: in a 10-step linear synthesis with an average yield of 90% per step, the overall yield is (0.90)^10 ≈ 35%. In a convergent approach where the longest linear sequence is only 5 steps, the yield for that sequence is (0.90)^5 ≈ 59%, leading to a significantly higher overall output. This approach minimizes the impact of failures in any single branch on the main synthetic line and allows for parallel production of intermediates, saving time.[14]
Caption: Comparison of Linear and Convergent Synthetic Strategies.
Traditional Batch vs. Continuous Flow Chemistry
The mode of reactor operation is a fundamental choice between traditional and modern approaches.
-
Batch Chemistry: The conventional method where reactants are combined in a single vessel, and the reaction proceeds over a set period.[15] While flexible for R&D, scaling up batch processes can be challenging due to issues with mixing, heat transfer, and safety.[15][16] The surface-area-to-volume ratio decreases significantly in larger reactors, making temperature control difficult and potentially leading to byproduct formation.[17]
-
Continuous Flow Chemistry: Involves pumping reactants through tubes or channels where the reaction occurs. This technology offers numerous advantages over batch processing, including superior heat and mass transfer due to a high surface-area-to-volume ratio, which allows for better temperature control and rapid mixing.[16][17][18] This enhanced control often leads to shorter reaction times, higher yields, and improved selectivity.[16][18] Furthermore, the small reaction volume at any given time significantly improves safety, especially for hazardous reactions.[9] While initial setup can be more complex, the long-term benefits in terms of efficiency, scalability, and automation make flow chemistry a highly cost-effective option for manufacturing.[9][17] Studies have estimated that converting a batch process to continuous flow can lead to capital expenditure reductions of approximately 50% and operational savings between 20% and 50%.[9]
Caption: High-level workflow for Batch vs. Continuous Flow synthesis.
Traditional Chemical Catalysis vs. Biocatalysis
The choice of catalyst can fundamentally alter the efficiency and environmental impact of a synthesis.
-
Traditional Chemical Catalysis: Often relies on metal-based catalysts. While powerful, these methods can suffer from drawbacks such as low selectivity, requiring the use of protecting groups, which adds steps to the process.[6] Many reactions require harsh conditions (extreme temperatures, pressures) and hazardous solvents, increasing energy costs and environmental impact.[19] Catalysts based on precious metals like rhodium or palladium can also be a significant cost driver.[20]
-
Biocatalysis: Utilizes enzymes or whole microorganisms as catalysts. This approach offers compelling advantages, including exquisite regio-, enantio-, and stereoselectivity under mild conditions (typically 20-40°C and atmospheric pressure).[6][21] This high specificity often eliminates the need for protecting groups, leading to shorter, more efficient synthetic routes with fewer byproducts and simpler purifications.[6][21] The reduced energy and solvent consumption aligns with green chemistry principles and leads to substantial cost savings, particularly at scale.[6][19] Integrating biocatalysis can reduce overall costs by as much as 30% in some pharmaceutical projects.[21]
Case Study: Synthesis of a Chiral Amine Intermediate
To illustrate these principles, let's consider two hypothetical pathways to a valuable chiral amine intermediate, a common building block in active pharmaceutical ingredients (APIs).
Target: (R)-1-(4-methoxyphenyl)ethan-1-amine
Pathway A: Traditional Linear Synthesis (Reductive Amination)
-
Step 1: Friedel-Crafts Acylation: Anisole is reacted with acetyl chloride and a stoichiometric amount of aluminum chloride (AlCl₃) to produce 4-methoxyacetophenone.
-
Step 2: Oxime Formation: The ketone is reacted with hydroxylamine to form an oxime intermediate.
-
Step 3: Asymmetric Reduction: The oxime is reduced using a chiral reducing agent (e.g., a borane complex with a chiral ligand) to yield the racemic amine, followed by chiral resolution to isolate the desired (R)-enantiomer. This step often has moderate yield and the resolving agent is expensive.
-
Step 4: Purification: Multiple purification steps, including chromatography, are required to remove byproducts and the unwanted enantiomer.
Pathway B: Modern Convergent & Biocatalytic Synthesis
-
Step 1 (Parallel): Ketone Synthesis: 4-methoxyacetophenone is synthesized via a catalytic Friedel-Crafts reaction using a reusable solid acid catalyst, minimizing waste.
-
Step 2 (Parallel): Biocatalytic Transamination: In a separate, highly efficient step, the prochiral ketone from Step 1 is directly converted to the enantiopure (R)-amine using a transaminase enzyme. This reaction is run in an aqueous buffer at mild temperatures and produces the desired product with high yield and >99% enantiomeric excess.
Quantitative Comparison
| Metric | Pathway A (Traditional) | Pathway B (Biocatalytic) | Rationale for Difference |
| Longest Linear Sequence | 4 steps | 2 steps | Pathway B is more convergent and eliminates resolution steps. |
| Overall Yield | ~35% | ~85% | Biocatalytic step is highly efficient; avoids low-yield resolution.[19][21] |
| Key Reagents | AlCl₃ (stoichiometric), Chiral resolving agent | Transaminase (catalytic), Reusable solid acid | Avoids expensive resolving agents and stoichiometric metal waste.[6] |
| Reaction Conditions | Harsh (Friedel-Crafts), Cryogenic (some reductions) | Mild (ambient temp/pressure) | Biocatalysis operates under mild conditions, saving energy costs.[6][19] |
| Solvent & Waste (PMI) | High (~150) | Low (~30) | Pathway A uses more hazardous solvents and generates AlCl₃ waste.[7] |
| Purification | Multiple steps including chiral chromatography | Simple extraction and crystallization | High selectivity of the enzyme minimizes byproduct formation.[6] |
| Estimated Cost/kg | High | Low | Driven by higher yield, cheaper reagents, and lower energy/waste costs. |
Caption: Comparison of a traditional vs. a modern biocatalytic route.
Experimental Protocols
Protocol for Pathway B, Step 2: Biocatalytic Transamination
Objective: To synthesize (R)-1-(4-methoxyphenyl)ethan-1-amine from 4-methoxyacetophenone with high enantiomeric excess using a transaminase.
Materials:
-
4-methoxyacetophenone (Substrate)
-
Isopropylamine (Amine Donor)
-
Recombinant Transaminase (e.g., ATA-117 or an optimized variant)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Heptane (for extraction)
-
Sodium hydroxide (for pH adjustment)
Procedure:
-
Enzyme Solution Preparation: In a temperature-controlled reactor vessel, dissolve the transaminase enzyme and PLP cofactor in the potassium phosphate buffer to the recommended concentrations.
-
Reaction Setup: Add the amine donor (isopropylamine) to the enzyme solution. Adjust the pH to 8.0 using a suitable base if necessary.
-
Substrate Addition: Add the 4-methoxyacetophenone substrate to the reaction mixture. To avoid enzyme inhibition at high concentrations, the substrate can be added neat or dissolved in a minimal amount of a co-solvent like DMSO.
-
Reaction Execution: Maintain the reaction temperature at 30-40°C with gentle agitation for 12-24 hours. The acetone byproduct from the amine donor can be removed by a gentle nitrogen sparge or vacuum to drive the reaction equilibrium towards the product.
-
In-Process Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them by HPLC or GC to determine substrate conversion and product formation.
-
Workup and Isolation: Once the reaction is complete, adjust the pH of the mixture to >10 with NaOH. Extract the product into an organic solvent like heptane or methyl-tert-butyl ether (MTBE).
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product. The high selectivity of the enzyme often means the product is of sufficient purity (>99% ee) for the next step without chromatography.
This self-validating protocol includes in-process monitoring to ensure reaction completion and product quality, which is a hallmark of a robust and trustworthy process.
Conclusion: A Strategic Imperative
The selection of a synthetic pathway is one of the most critical decisions in drug development, with far-reaching economic and environmental consequences. A modern, cost-effective approach prioritizes efficiency from the outset by favoring convergent designs , leveraging the precision and sustainability of biocatalysis , and embracing the scalability and safety of continuous flow technology . By integrating green chemistry principles, researchers can design processes that are not only less expensive but also safer and more environmentally benign.[10][22] The adoption of these advanced strategies, supported by rigorous quantitative analysis, is no longer a niche specialty but a strategic imperative for any organization seeking to remain competitive and sustainable in the pharmaceutical industry.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Targeting Compound Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. While antibodies are celebrated for their high specificity, the potential for cross-reactivity—the binding of an antibody to molecules other than its intended target—is a critical challenge that can lead to misleading experimental results, diagnostic inaccuracies, and potential off-target effects in therapeutic applications.[1][2] This is particularly crucial when developing antibodies against a specific compound, as they may also recognize and bind to structurally similar derivatives, metabolites, or precursors.
This guide provides an in-depth, technical comparison of common methodologies used to assess the cross-reactivity of antibodies against compound derivatives. We will delve into the principles of these techniques, provide detailed experimental protocols, and offer insights to help you select the most appropriate method for your research needs.
The Foundational Principle: Understanding Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody's paratope (antigen-binding site) recognizes and binds to epitopes on molecules that are structurally similar to the target antigen.[3][4] This phenomenon can arise from shared three-dimensional structures or chemical motifs among the target compound and its derivatives.[5] Therefore, rigorous cross-reactivity testing against a panel of related compounds is an indispensable step in antibody validation.[1]
A Comparative Analysis of Key Immunoassays for Cross-Reactivity Assessment
Several immunoassays can be employed to characterize the cross-reactivity profile of an antibody. The choice of method depends on various factors, including the nature of the antigen, the required sensitivity and throughput, and the specific information needed (e.g., qualitative binding vs. kinetic parameters).
Methodology Comparison
| Method | Principle | Strengths | Limitations | Primary Application in Cross-Reactivity |
| Competitive ELISA | Competition between the free target compound (or its derivative) and an immobilized conjugate for binding to a limited amount of antibody.[3] | High throughput, cost-effective, quantitative (IC50 determination).[1] | Indirect measurement of binding; can be influenced by matrix effects.[2] | Determining the relative binding affinity and calculating the percentage of cross-reactivity. |
| Western Blot | Separation of proteins by size, transfer to a membrane, and detection with the antibody of interest.[6] | Provides information on the molecular weight of the cross-reacting species; useful for protein derivatives.[7][8] | Generally qualitative or semi-quantitative; not suitable for small molecules unless conjugated to a carrier protein. | Assessing specificity against a panel of related proteins or lysates containing potential cross-reactants. |
| Surface Plasmon Resonance (SPR) | Real-time, label-free detection of binding events by measuring changes in the refractive index at a sensor surface.[9][10] | Provides detailed kinetic data (association/dissociation rates) and affinity constants (KD).[11][12] | Requires specialized equipment; can be sensitive to buffer conditions and immobilization strategies. | In-depth characterization of the binding kinetics of the antibody to the target and its derivatives. |
| Flow Cytometry | Measures the binding of fluorescently labeled antibodies to cells expressing the target antigen or related molecules.[13] | High-throughput screening of cell populations; can assess cross-reactivity on the cell surface. | Requires cell lines expressing the target and potential cross-reactive molecules; indirect measurement of binding. | Evaluating cross-reactivity of antibodies targeting cell-surface antigens against cells expressing homologous proteins. |
Designing a Cross-Reactivity Study: A Step-by-Step Approach
A systematic approach is crucial for a robust cross-reactivity assessment. The following workflow outlines the key stages involved.
Caption: A typical workflow for conducting an antibody cross-reactivity study.
In-Depth Protocol: Competitive ELISA for Cross-Reactivity Assessment
Competitive ELISA is a widely used method for quantifying antibody cross-reactivity due to its high throughput and cost-effectiveness.[1][3]
Principle of Competitive ELISA
In this assay, the antibody of interest is incubated with a sample containing the free target compound or a potential cross-reactant. This mixture is then added to a microplate well coated with a conjugate of the target compound (e.g., conjugated to a carrier protein like BSA). The free compound in the sample competes with the immobilized conjugate for binding to the limited number of antibody binding sites. A higher concentration of the free compound in the sample results in less antibody binding to the plate, leading to a weaker signal.
Caption: Principle of competitive immunoassay for cross-reactivity assessment.
Step-by-Step Experimental Protocol
-
Coating:
-
Dilute the target compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.[14]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the target compound (standard curve) and each derivative to be tested in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
In a separate dilution plate, mix 50 µL of each standard/derivative dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).
-
Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the free compound.
-
-
Incubation:
-
Transfer 100 µL of the antibody-compound mixture from the dilution plate to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL/well of a species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL/well of the appropriate substrate (e.g., TMB for HRP).
-
Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance values against the log of the compound concentration to generate dose-response curves.
-
Calculate the half-maximal inhibitory concentration (IC50) for the target compound and each derivative. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculating Percent Cross-Reactivity
The percent cross-reactivity is calculated using the following formula[1]:
% Cross-Reactivity = (IC50 of Target Compound / IC50 of Derivative Compound) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Data Interpretation and Reporting
The results of the cross-reactivity studies should be summarized in a clear and concise table. This allows for easy comparison of the antibody's binding affinity for the target compound versus its derivatives.
Hypothetical Cross-Reactivity Data for an Anti-Compound X Antibody
| Compound | IC50 (nM) | % Cross-Reactivity |
| Compound X (Target) | 10 | 100% |
| Derivative A | 20 | 50% |
| Derivative B | 500 | 2% |
| Derivative C | >10,000 | <0.1% |
Regulatory Considerations
For therapeutic antibody development, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for immunogenicity and cross-reactivity assessment.[15][16][17] These studies are a critical component of the preclinical safety evaluation and are required before initiating clinical trials.[18][19] Tissue cross-reactivity studies on a panel of human tissues are often required to identify any unintended binding that could lead to toxicity.[20][21][22]
Conclusion
Thorough characterization of antibody cross-reactivity is a non-negotiable aspect of antibody validation. By employing a systematic approach and selecting the appropriate immunoassays, researchers can gain a comprehensive understanding of an antibody's specificity profile. This knowledge is essential for ensuring the reliability of experimental data, the accuracy of diagnostic assays, and the safety of antibody-based therapeutics.
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Cossarizza, A., et al. (2023). A method to test antibody cross-reactivity toward animal antigens for flow cytometry. Cytometry Part A, 103(5), 455-457. Retrieved from [Link]
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IPHASE Biosciences. (2025). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. Retrieved from [Link]
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Antibodies.com. (2024). ELISA: The Complete Guide. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-(chloromethyl)-1-ethyl-1H-pyrazole: A Framework for Laboratory Safety and Operational Excellence
For the discerning researcher, scientist, and drug development professional, the introduction of a novel reagent into a workflow is a moment of both opportunity and critical responsibility. The compound 3-(chloromethyl)-1-ethyl-1H-pyrazole, a member of the versatile pyrazole class of heterocyclic compounds, presents significant potential in synthetic chemistry.[1] However, its structural alerts—specifically the presence of a chloromethyl group—necessitate a rigorous and informed approach to handling. This guide provides a comprehensive framework for the safe and effective use of this reagent, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols.
Hazard Identification and Risk Assessment: The Foundation of Safe Handling
Inferred Hazards:
-
Corrosivity and Irritation: Similar chloromethylated pyrazoles are classified as causing severe skin burns and eye damage.[2][3] It is prudent to assume that this compound shares these properties. Contact with skin or eyes is likely to cause immediate and significant irritation or burns.[4][5][6]
-
Toxicity: Many pyrazole derivatives are harmful if swallowed.[2][7][8][9] The toxicological properties of many such specialized reagents are not fully investigated, demanding a cautious approach.[2][10]
-
Respiratory Irritation: There is a potential for this compound, particularly if it is a powder, to cause respiratory irritation if inhaled.[2][5][7][8][9][11]
A dynamic risk assessment is not a one-time event but an ongoing process. Before each experiment, consider the scale of the reaction, the specific manipulations involved, and the potential for aerosol generation.
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between the researcher and a potential hazard. The primary methods of exposure control are robust engineering solutions designed to contain the chemical at its source.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of any dust or vapors.[8][10][12][13]
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[10][13] In the event of accidental contact, immediate and copious rinsing is the most critical first aid measure.[2][4][7][9][10][12]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of PPE must be deliberate and based on the identified risks. The following table summarizes the essential PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes and Face | Chemical splash goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes.[14] A face shield worn over goggles offers an additional layer of protection for the entire face, which is crucial when handling corrosive materials.[12][15][16] |
| Hands | Nitrile rubber gloves (minimum 0.11 mm thickness) | Nitrile gloves offer good resistance to a range of chemicals.[12] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.[13] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[12] |
| Body | Flame-resistant lab coat | A lab coat, fully fastened, is the minimum requirement.[14] Ensure the material offers chemical resistance. For larger-scale operations, a chemical-resistant apron or a full chemical suit may be necessary.[13][14][17] |
| Respiratory | As needed based on risk assessment | If there is a risk of generating dust or aerosols that cannot be controlled within a fume hood, a NIOSH-approved respirator is required.[13][14][15][16] The type of respirator and cartridge should be selected based on the specific exposure potential. |
Safe Handling and Operational Workflow
A systematic workflow minimizes the risk of exposure and ensures the integrity of the experiment.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware and equipment within the fume hood.
-
-
Handling:
-
Post-Handling:
-
After the reaction is complete, any excess reagent should be quenched using a suitable method.
-
All contaminated glassware and equipment must be decontaminated before being removed from the fume hood. A triple rinse with an appropriate solvent is a common practice.
-
Properly segregate all chemical waste.
-
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure or spill, a swift and correct response is critical.
Caption: A flowchart outlining immediate actions for emergencies.
Immediate Actions:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4][9][10][12][20] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[2][4][9][10][12][20] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][10][12][20] If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For small spills within a fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department. Do not let the product enter drains.[8][12][13][19]
Decontamination and Disposal: A Responsible Conclusion
Proper decontamination and disposal are crucial to protect fellow researchers and the environment.
Decontamination Protocol:
-
Gross Contamination Removal: Physically remove any large amounts of residue from equipment.[21]
-
Solvent Rinse: Rinse with an appropriate organic solvent to remove any remaining organic residues.[22]
-
Final Rinse: A final rinse with deionized water is recommended.[22]
Disposal:
-
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[2][7][8][13]
-
Place waste in a clearly labeled, sealed container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. It is often necessary to use a licensed professional waste disposal service.[8]
By integrating these principles of hazard assessment, engineering controls, diligent use of PPE, and responsible handling and disposal, you can confidently and safely harness the synthetic potential of this compound. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
